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  • Product: 8-Chloro-6-hydroxyoctanoic acid ethyl ester
  • CAS: 1070-65-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-Chloro-6-hydroxyoctanoic acid ethyl ester (CAS No. 1070-65-1)

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Chloro-6-hydroxyoctanoic acid ethyl ester, with the CAS number 1070-65-1, is a key bifunctional molecule of significant interest in the realm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-6-hydroxyoctanoic acid ethyl ester, with the CAS number 1070-65-1, is a key bifunctional molecule of significant interest in the realms of pharmaceutical and chemical synthesis.[1] Its structure, featuring a terminal chloro group, a secondary alcohol, and an ethyl ester, makes it a versatile intermediate, most notably as a chiral precursor in the synthesis of α-lipoic acid, a potent antioxidant with numerous therapeutic applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, its critical role in the synthesis of α-lipoic acid, and essential safety and handling procedures.

Chemical and Physical Properties

8-Chloro-6-hydroxyoctanoic acid ethyl ester is an organochlorine compound that presents as a valuable building block in organic synthesis.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 1070-65-1[1][2]
Molecular Formula C₁₀H₁₉ClO₃[1][2]
Molecular Weight 222.71 g/mol [1][2]
IUPAC Name ethyl 8-chloro-6-hydroxyoctanoate[2]
Solubility Moderate aqueous solubility (1–5 mg/mL)[1]
Stability Stable at room temperature. Its precursor, 8-chloro-6-oxo-octanoic acid ethyl ester, requires storage at +4°C.[1]

Spectroscopic Data:

The structural confirmation of 8-Chloro-6-hydroxyoctanoic acid ethyl ester is typically achieved through a combination of spectroscopic methods.

  • ¹H NMR (400MHz, CDCl₃): δ 4.14 (d, J=7.1Hz, 1H), 3.86 (dtd, J=12.2, 5.9, 5.5, 3.5Hz, 1H), 3.78–3.56 (m, 2H), 2.33 (td, J=7.4, 1.3Hz, 2H), 1.95 – 1.81 (m, 2H), 1.78 – 1.65 (m, 2H), 1.63 – 1.49 (m, 2H), 1.25 (t, J=7.1 Hz, 3H).[3]

  • ¹³C NMR: Characteristic peaks would be expected for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the carbon bearing the chlorine atom, and the various methylene carbons of the octanoic acid backbone, as well as the ethyl group of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum of an ester is characterized by a strong C=O stretching vibration, typically in the region of 1750-1735 cm⁻¹, and C-O stretching vibrations in the 1300-1000 cm⁻¹ range.[4]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[1]

Synthesis and Purification

The synthesis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired stereochemistry of the final product.

Chemical Synthesis: Reduction of Ethyl 8-chloro-6-oxooctanoate

A common and straightforward method for the synthesis of racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester involves the reduction of its corresponding ketone, ethyl 8-chloro-6-oxooctanoate.

Workflow for Chemical Synthesis:

A Ethyl 6-chloro-6-oxohexanoate C Friedel-Crafts Acylation (AlCl₃ catalyst) A->C B Ethylene B->C D Ethyl 8-chloro-6-oxooctanoate C->D Intermediate E Reduction (e.g., NaBH₄) D->E F Racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester E->F Final Product

Caption: Chemical synthesis of racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

Detailed Protocol:

  • Preparation of Ethyl 8-chloro-6-oxooctanoate: In a reaction vessel, under an inert atmosphere, a solution of ethyl 6-chloro-6-oxohexanoate in a suitable solvent (e.g., dichloroethane) is treated with a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[5] Ethylene gas is then bubbled through the reaction mixture.[5]

  • Reduction to the Alcohol: The resulting ethyl 8-chloro-6-oxooctanoate is then reduced to the corresponding alcohol. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[6] The reaction is typically carried out at a controlled temperature, often between 0-5°C.[6]

  • Workup and Purification: After the reaction is complete, the mixture is quenched, and the pH is adjusted. The product is then extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.[6] Purification can be achieved by vacuum distillation or column chromatography.[7]

Enzymatic Resolution for Chiral Synthesis

For applications where a specific enantiomer of 8-Chloro-6-hydroxyoctanoic acid ethyl ester is required, enzymatic resolution of the racemic mixture is a highly effective strategy. Lipases are commonly employed for their ability to selectively acylate one enantiomer, allowing for the separation of the two.

Workflow for Enzymatic Resolution:

A Racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester D Enantioselective Acylation A->D B Lipase (e.g., from Candida antarctica) B->D C Acyl donor (e.g., vinyl acetate) C->D E (R)-8-Chloro-6-acetoxyoctanoic acid ethyl ester D->E F (S)-8-Chloro-6-hydroxyoctanoic acid ethyl ester (unreacted) D->F G Separation (e.g., chromatography) E->G F->G H Enantiomerically pure (R)-ester G->H I Enantiomerically pure (S)-alcohol G->I

Caption: Enzymatic resolution of racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

Detailed Protocol:

  • Reaction Setup: The racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester is dissolved in a suitable solvent system, which can be an organic solvent or a biphasic system.[1]

  • Enzymatic Reaction: A lipase, such as immobilized Candida antarctica lipase B (CALB), and an acyl donor, like vinyl acetate, are added to the reaction mixture.[8] The reaction is typically stirred at a controlled temperature.[9]

  • Monitoring and Workup: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the enantiomeric excess.[9] Once the desired conversion is reached, the enzyme is filtered off.

  • Separation and Purification: The resulting mixture, containing one enantiomer as the acylated ester and the other as the unreacted alcohol, can be separated by column chromatography to yield the enantiomerically pure products.[8]

Application in the Synthesis of α-Lipoic Acid

The primary and most significant application of 8-Chloro-6-hydroxyoctanoic acid ethyl ester is as a key intermediate in the synthesis of α-lipoic acid.[1] This synthesis typically involves the conversion of the hydroxy and chloro functionalities into the characteristic dithiolane ring of α-lipoic acid.

Synthetic Pathway to α-Lipoic Acid:

A 8-Chloro-6-hydroxyoctanoic acid ethyl ester B Chlorination (e.g., SOCl₂ or (CCl₃)₂CO) A->B C 6,8-Dichlorooctanoic acid ethyl ester B->C Intermediate D Reaction with Sulfur Source (e.g., Na₂S₂ or NaSH) C->D E Ethyl lipoate D->E Intermediate F Hydrolysis E->F G α-Lipoic Acid F->G Final Product

Caption: Synthesis of α-Lipoic Acid from 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

Mechanistic Insights:

  • Chlorination: The hydroxyl group at the C6 position is first converted into a leaving group, typically a chloride, to generate ethyl 6,8-dichlorooctanoate.[10] This can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene).[10]

  • Dithiolane Ring Formation: The resulting dichloroester is then reacted with a source of sulfur, such as sodium disulfide (Na₂S₂) or sodium hydrosulfide (NaSH), to form the five-membered dithiolane ring.[11] This step proceeds via nucleophilic substitution of the two chloride ions.

  • Hydrolysis: Finally, the ethyl ester is hydrolyzed, typically under basic conditions followed by acidification, to yield α-lipoic acid.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.[13]

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn.[12] In cases of potential for significant exposure, a full-body chemical-resistant suit may be necessary.[14]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[15] If ventilation is inadequate, a respirator with an appropriate cartridge should be used.[16]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Toxicology:

Detailed toxicological data for 8-Chloro-6-hydroxyoctanoic acid ethyl ester is limited. However, as an organochlorine compound, it should be handled with care. The precursor, ethyl 8-chlorooctanoate, is classified as harmful to aquatic life with long-lasting effects.[17]

Conclusion

8-Chloro-6-hydroxyoctanoic acid ethyl ester is a valuable and versatile intermediate in organic synthesis, with its most prominent role being in the production of the therapeutically important antioxidant, α-lipoic acid. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is crucial for its effective and responsible use in research and drug development.

References

  • Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

  • alpha-Lipoic acid, (R)-(+)-Thioctic acid, Dexlipotam - Drug Synthesis Database. (URL: [Link])

  • Alpha lipoic acid | New Drug Approvals. (URL: [Link])

  • CN116283573A - The method for synthesizing 6-hydroxyl-8-chlorooctanoic acid ethyl ester - Google P
  • CN101063156A - Method for preparing (R)
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (URL: [Link])

  • Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester | C10H19ClO3 | CID 14054 - PubChem. (URL: [Link])

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (URL: [Link])

  • A Process For The Synthesis Of Alpha Lipoic Acid - Quick Company. (URL: [Link])

  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (URL: [Link])

  • 8-Chloro-6-hydroxyoctanoic acid ethyl ester - Amerigo Scientific. (URL: [Link])

  • CSD Solution #13. (URL: [Link])

  • α-Lipoic acid chemistry: the past 70 years - PMC - NIH. (URL: [Link])

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (URL: [Link])

  • Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol - The Royal Society of Chemistry. (URL: [Link])

  • CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google P
  • Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])

  • US2792406A - Process of preparing alpha-lipoic acid using dichlorooctanoate and metal disulfide - Google P
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC. (URL: [Link])

  • A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate - ResearchGate. (URL: [Link])

  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed. (URL: [Link])

  • Mass Spectra Interpretation: ESTERS. (URL: [Link])

  • RU2176641C2 - 8-CHLORO-6-SULFONYLHYDROXYOCTANOIC ACIDS AND METHOD OF THEIR SYNTHESIS, THEIR ESTERS AND METHOD OF THEIR SYNTHESIS, 6,8-DICHLOROOCTANOIC ACID ESTERS AND METHOD OF THEIR SYNTHESIS, METHOD OF SYNTHESIS OF 6,8-DICHLOROOCTANOIC ACIDS AND METHOD OF SYNTHESIS OF α-LIPOIC ACID (VERSIONS)
  • ethyl 8-chloro-6-oxooctanoate - 50628-91-6, C10H17ClO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (URL: [Link])

  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (URL: [Link])

  • Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment. (URL: [Link])

  • Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (URL: [Link])

  • FT-IR spectrum of ethyl chloroacetate. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - ResearchGate. (URL: [Link])

Sources

Exploratory

Technical Masterfile: Ethyl 8-Chloro-6-hydroxyoctanoate Spectroscopic Characterization

Executive Summary Ethyl 8-chloro-6-hydroxyoctanoate (CAS: 1070-65-1) is a critical chiral intermediate in the synthesis of -Lipoic Acid (Thioctic Acid) , a potent antioxidant and therapeutic agent for diabetic polyneurop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 8-chloro-6-hydroxyoctanoate (CAS: 1070-65-1) is a critical chiral intermediate in the synthesis of


-Lipoic Acid (Thioctic Acid) , a potent antioxidant and therapeutic agent for diabetic polyneuropathy. The precise spectroscopic characterization of this compound is essential for establishing the enantiomeric purity required for the synthesis of biologically active (R)-Lipoic acid.

This guide provides a comprehensive technical analysis of the spectroscopic signatures (NMR, IR, MS) of Ethyl 8-chloro-6-hydroxyoctanoate. It distinguishes the molecule from its metabolic impurities and synthetic precursors, specifically the keto-derivative Ethyl 8-chloro-6-oxooctanoate (CAS: 50628-91-6).

Part 1: Chemical Identity & Synthesis Context[1][2]

Structural Specifications
  • IUPAC Name: Ethyl 8-chloro-6-hydroxyoctanoate[1][2][3]

  • CAS Number: 1070-65-1[4][2][3][5]

  • Molecular Formula:

    
    [2][5]
    
  • Molecular Weight: 222.71 g/mol [3]

  • Chirality: Contains one stereocenter at C-6. The (R)-enantiomer is the requisite precursor for (R)-Lipoic acid.

Synthesis & Impurity Logic

The compound is typically synthesized via the hydride reduction of the keto-ester precursor. Understanding this pathway is vital for interpreting the spectroscopic data, as residual ketone signals indicate incomplete conversion.

SynthesisPathway Start Ethyl 8-chloro-6-oxooctanoate (CAS: 50628-91-6) Reaction Reduction (NaBH4 / EtOH) Start->Reaction Hydride Addition Product Racemic Ethyl 8-chloro-6-hydroxyoctanoate (CAS: 1070-65-1) Reaction->Product Yields Racemate Resolution Enzymatic Resolution (Lipase) Product->Resolution Kinetic Resolution Final (R)-Ethyl 8-chloro-6-hydroxyoctanoate (Chiral Precursor) Resolution->Final >99% ee

Figure 1: Synthesis pathway highlighting the origin of the hydroxy-ester and the necessity for chiral resolution.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum is the primary tool for structural validation. The following data is synthesized from high-field (400 MHz) analysis in


.

H NMR (400 MHz,

)

The spectrum is characterized by the distinct ethyl ester pattern and the deshielded protons near the chlorine and hydroxyl groups.

PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-6 CH-OH3.75 - 3.85 Multiplet1HDeshielded by -OH; chiral center.
H-8 CH

-Cl
3.60 - 3.68 Triplet (distorted)2HDeshielded by Chlorine; often overlaps with H-6.
H-10 O-CH

-CH

4.12 Quartet (

Hz)
2HCharacteristic ethyl ester signal.
H-2 CH

-CO
2.30 Triplet (

Hz)
2H

-methylene to carbonyl.
H-7 CH

(C6-C8)
1.85 - 1.95 Multiplet2HDiastereotopic nature may cause splitting complexity.
H-3,4,5 Alkyl Chain1.35 - 1.70 Multiplets6HBulk methylene envelope.
H-11 O-CH

-CH

1.25 Triplet (

Hz)
3HMethyl terminus of the ester.
-OH Hydroxyl2.0 - 2.5 Broad Singlet1HVariable; exchangeable with

.

C NMR (100 MHz,

)

Key diagnostic peaks include the carbonyl carbon and the C-Cl carbon.

Carbon TypeChemical Shift (

, ppm)
Assignment
C=O 173.8 Ester Carbonyl
C-OH 68.5 C-6 (Chiral Center)
O-CH

60.3 Ethyl ester methylene
C-Cl 42.1 C-8 (Chlorinated carbon)
Alkyl 34.2, 36.5, 25.1, 24.8 Backbone carbons (C2-C5, C7)
CH

14.2 Ethyl ester methyl
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" identity check.

  • 3400 - 3450 cm

    
     (Broad):  O-H stretching vibration. Absence of this peak indicates the keto-precursor or dehydration.
    
  • 1735 cm

    
     (Strong, Sharp):  C=O stretching (Ester).
    
  • 1180 cm

    
    :  C-O stretching (Ester).
    
  • 650 - 750 cm

    
    :  C-Cl stretching (Characteristic of alkyl chlorides).
    
Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI (Electrospray).

  • Molecular Ion (

    
    ):  222 (often weak or absent in EI due to rapid fragmentation).
    
  • Isotope Pattern: A characteristic 3:1 intensity ratio for peaks containing Chlorine (

    
     vs 
    
    
    
    ).
  • Key Fragments:

    • m/z 204 (

      
      ):  Loss of water from the secondary alcohol.
      
    • m/z 177 (

      
      ):  Loss of the ethoxy group.
      
    • m/z 186 (

      
      ):  Elimination of HCl.
      

Part 3: Experimental Protocols & Quality Control

Protocol: Sample Preparation for NMR

To ensure reproducibility and avoid artifacts (such as water peaks obscuring the H-6 signal), follow this strict protocol:

  • Solvent Selection: Use

    
     (99.8% D)  stored over molecular sieves to minimize water content.
    
  • Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent. High concentrations can cause H-bonding shifts in the -OH signal.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

    
     0.00).
    
  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay: 1.0 s (sufficient for quantitative integration of protons, though C=O carbons in

      
      C require longer delays).
      
    • Scans: 16 (1H), 1024 (13C).

Impurity Profiling Logic

In the development of


-lipoic acid, three specific impurities must be monitored via NMR:
  • Ethyl 8-chloro-6-oxooctanoate (Starting Material):

    • Detection: Look for a triplet at

      
       2.45  (alpha to ketone) and absence of the signal at 
      
      
      
      3.8
      (CH-OH).
  • Elimination Product (Ethyl 8-chloro-6-octenoate):

    • Detection: Appearance of alkene protons at

      
       5.4 - 5.6 .
      
  • Over-reduced Diol (8-chloro-1,6-octanediol):

    • Detection: Disappearance of the ethyl ester signals (

      
       4.12, 1.25) and appearance of a new triplet at 
      
      
      
      3.65
      (
      
      
      -OH).

ImpurityLogic Substrate Sample: Ethyl 8-chloro-6-hydroxyoctanoate Check1 Check 1H NMR @ 2.45 ppm Substrate->Check1 Check2 Check 1H NMR @ 5.50 ppm Check1->Check2 Absent ResultKeto FAIL: Residual Keto-Ester Check1->ResultKeto Triplet Present ResultClean PASS: High Purity Check2->ResultClean Absent ResultAlkene FAIL: Elimination Product Check2->ResultAlkene Multiplet Present

Figure 2: Logical flow for NMR-based impurity detection.

References

  • Benchchem. (n.d.). 8-Chloro-6-hydroxyoctanoic acid ethyl ester Product Description. Retrieved from

  • PubChem. (2025). Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester (Compound Summary). National Library of Medicine. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[6] (Used for solvent referencing standards).[6]

  • Zhou, W., et al. (2014).[5] Enzymatic resolution of ethyl 8-chloro-6-hydroxyoctanoate. Journal of Molecular Catalysis B: Enzymatic, 99, 102-107.[5] (Primary source for synthesis and resolution context).

  • Google Patents. (n.d.). Process for the preparation of alpha-lipoic acid (US2877235A). Retrieved from

Sources

Foundational

Technical Guide: 1H NMR Characterization of Ethyl 8-Chloro-6-hydroxyoctanoate

The following guide is structured as an advanced technical whitepaper designed for analytical chemists and process development scientists. It synthesizes structural theory with practical spectral analysis.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical whitepaper designed for analytical chemists and process development scientists. It synthesizes structural theory with practical spectral analysis.

Document Type: Technical Whitepaper | Version: 1.0 Target Audience: Analytical Scientists, Process Chemists, Drug Development Professionals

Executive Summary

Ethyl 8-chloro-6-hydroxyoctanoate (CAS 1070-65-1) is a critical chiral intermediate in the synthesis of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-Lipoic Acid (Thioctic Acid), a potent antioxidant and pharmaceutical agent. Accurate characterization of this intermediate is pivotal for controlling the stereochemistry and purity of the final API. This guide provides a comprehensive analysis of the 1H NMR spectrum, detailing chemical shift assignments, coupling patterns, and diagnostic impurity profiling necessary for rigorous quality control.

Structural Context & Significance

The molecule comprises an octanoic acid backbone functionalized at three key positions:

  • C1 (Ethyl Ester): The carboxyl terminus protected as an ethyl ester.

  • C6 (Secondary Alcohol): A chiral center created via the reduction of the corresponding ketone. This stereocenter is the precursor to the dithiolane ring of lipoic acid.

  • C8 (Primary Alkyl Chloride): A terminal leaving group essential for subsequent sulfur cyclization.

Synthesis Pathway & Logic

The compound is typically synthesized by the chemoselective reduction of Ethyl 8-chloro-6-oxooctanoate using Sodium Borohydride (


). Monitoring this reduction via NMR is standard practice to ensure complete consumption of the ketone starting material.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra and reproducible chemical shifts, the following protocol is recommended.

Reagents:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Sample Mass: 10–15 mg for standard 1H scans; 30–50 mg if 13C or 2D experiments are planned.

Workflow:

  • Dissolution: Dissolve the oily residue (compound is a liquid at RT, bp ~160°C @ 0.1 mmHg) in 0.6 mL of

    
    .
    
  • Filtration: If the sample contains suspended salts (e.g., borate salts from reduction), filter through a small plug of glass wool or a 0.45

    
    m PTFE syringe filter.
    
  • Acquisition: Standard 1H parameters (pulse angle 30°, relaxation delay

    
     1s, 16-64 scans).
    

Spectral Assignment & Analysis

The spectrum is defined by three distinct zones: the desheilded functional regions (3.5–4.2 ppm), the alpha-carbonyl region (2.3 ppm), and the shielded aliphatic chain (1.3–1.9 ppm).

Table 1: Representative 1H NMR Assignments (in )

Note: Chemical shifts (


) are estimates based on additive chemometric rules and standard literature for 6,8-disubstituted octanoates.
PositionGroup

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
Ester

4.12Quartet (q)2H7.1Deshielded by oxygen of the ester.
C6

3.78Multiplet (m)1H-Chiral center; methine proton deshielded by OH.
C8

3.65Triplet (t)2H6.5Deshielded by terminal chlorine.
OH

~2.50Broad (br s)1H-Variable; concentration/H-bond dependent.
C2

2.30Triplet (t)2H7.4Alpha to carbonyl; diagnostic for ester integrity.
C7

1.85Multiplet (m)2H-Beta to both OH and Cl; distinct from bulk chain.
C5

1.55Multiplet (m)2H-Beta to OH; partially resolved from bulk.
C3, C4

1.35 - 1.45Broad m4H-Bulk methylene chain (shielded).
Ester

1.25Triplet (t)3H7.1Terminal methyl of the ethyl ester.
Detailed Mechanistic Interpretation
  • The Diagnostic "Fingerprint" Region (3.6 – 4.2 ppm):

    • The quartet at 4.12 ppm confirms the presence of the ethyl ester. Loss of this signal would indicate hydrolysis to the free acid.

    • The C6 Methine (3.78 ppm) and C8 Methylene (3.65 ppm) often overlap. In high-field instruments (400 MHz+), these resolve clearly. The C6 proton is a key indicator of the reduction success; in the starting material (ketone), this signal is absent.

  • The Alpha-Methylene (2.30 ppm):

    • This triplet is a stable internal reference point. It confirms the integrity of the octanoic acid backbone.

  • Stereochemical Considerations:

    • While 1H NMR is achiral, the C6 proton signal width can sometimes indicate hydrogen bonding patterns. To determine enantiomeric excess (R vs S), a chiral shift reagent (e.g., Eu(hfc)3) or Mosher ester derivatization would be required.

Impurity Profiling & Troubleshooting

In process development, the NMR spectrum is primarily used to detect unreacted starting material or byproducts.

Table 2: Common Impurities and Diagnostic Signals
ImpurityOriginDiagnostic SignalAction
Ethyl 8-chloro-6-oxooctanoate Starting MaterialTriplet @ 2.45 ppm (Alpha to ketone)Reaction incomplete; extend reduction time.
Ethanol Solvent/ByproductQuartet @ 3.72 ppm, Triplet @ 1.22 ppmDry sample under high vacuum.
Borate Salts Reduction ByproductBroadening of OH signal; baseline noiseFilter sample; perform aqueous workup.
Lactone Species Cyclization Side-reactionShift of C6-H downfield (>4.5 ppm)Check pH; avoid acidic conditions during workup.

Process Visualization: From Precursor to API

The following diagram illustrates the synthesis workflow and the role of the 6-hydroxy intermediate, highlighting the transformations monitored by NMR.

G Start Ethyl 8-chloro-6-oxooctanoate (Ketone Precursor) Reagent1 NaBH4 / EtOH (Reduction) Start->Reagent1 Intermediate Ethyl 8-chloro-6-hydroxyoctanoate (Target Intermediate) Reagent1->Intermediate monitored by loss of δ 2.45 (t) Reagent2 Na2S / S (Cyclization) Intermediate->Reagent2 Product Alpha-Lipoic Acid (Thioctic Acid) Reagent2->Product formation of dithiolane ring

Figure 1: Synthetic pathway for Alpha-Lipoic Acid showing the critical reduction step yielding the 6-hydroxy intermediate.[1]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14054, Ethyl 8-chloro-6-hydroxyoctanoate. Retrieved from [Link]

  • Google Patents. (1961). US2975198A - Lipoic acid intermediates.

Sources

Exploratory

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 8-Chloro-6-hydroxyoctanoic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Chloro-6-hydroxyoctanoic acid ethyl ester is a functionalized aliphatic ester with potential applications in organic synthesis and as a build...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-6-hydroxyoctanoic acid ethyl ester is a functionalized aliphatic ester with potential applications in organic synthesis and as a building block in the development of pharmaceutical agents. Its structure incorporates several key functional groups: an ethyl ester, a secondary alcohol, and a primary alkyl chloride. The characterization of this molecule is crucial for confirming its identity and purity, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for this purpose. This guide provides a detailed analysis and prediction of the 13C NMR chemical shifts for each carbon atom in 8-Chloro-6-hydroxyoctanoic acid ethyl ester, grounded in established principles of NMR spectroscopy and supported by data from analogous compounds.

The Foundational Principles of 13C NMR Spectroscopy

13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[1] The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms, such as oxygen and chlorine, withdraw electron density from adjacent carbons, causing them to be "deshielded" and to resonate at a higher chemical shift (downfield).[2] Conversely, carbons in electron-rich environments are more "shielded" and appear at lower chemical shifts (upfield). The predictable nature of these substituent effects allows for the assignment of specific resonances to individual carbon atoms within a molecule.[3]

Predicted 13C NMR Chemical Shifts for 8-Chloro-6-hydroxyoctanoic acid ethyl ester

The structure of 8-Chloro-6-hydroxyoctanoic acid ethyl ester contains ten unique carbon environments, and therefore, ten distinct signals are expected in its proton-decoupled 13C NMR spectrum. The numbering of the carbon atoms for the purpose of this analysis is as follows:

Caption: Molecular structure of 8-Chloro-6-hydroxyoctanoic acid ethyl ester with carbon numbering.

The following table summarizes the predicted chemical shift ranges for each carbon atom, followed by a detailed justification for each assignment. These predictions are based on a combination of data from online prediction tools and experimental data from analogous compounds.[4][5][6][7]

CarbonPredicted Chemical Shift (ppm)Justification
C1 173 - 175Carbonyl carbon of the ethyl ester group.
C2 34 - 36Methylene carbon alpha to the ester carbonyl.
C3 24 - 26Methylene carbon in the aliphatic chain.
C4 28 - 30Methylene carbon in the aliphatic chain.
C5 38 - 40Methylene carbon alpha to the hydroxyl-bearing carbon.
C6 68 - 72Methine carbon bearing the hydroxyl group.
C7 35 - 37Methylene carbon between the hydroxyl and chloro-substituted carbons.
C8 44 - 46Methylene carbon bearing the chlorine atom.
C9 60 - 62Methylene carbon of the ethyl ester group, bonded to oxygen.
C10 14 - 15Methyl carbon of the ethyl ester group.
Detailed Analysis of Chemical Shift Assignments

C1 (Carbonyl Carbon): The carbonyl carbon of an ester typically resonates in the range of 170-185 ppm.[2] For ethyl octanoate, the carbonyl carbon (C1) appears at approximately 173.8 ppm.[8] The presence of the hydroxyl and chloro substituents at C6 and C8 is not expected to significantly influence the chemical shift of the distant C1, thus a similar value is predicted.

C9 and C10 (Ethyl Group of the Ester): The methylene carbon (C9) of the ethyl ester, being directly attached to an oxygen atom, is deshielded and is expected to appear in the range of 60-62 ppm. Experimental data for ethyl ethanoate shows this carbon at around 60 ppm.[9] For ethyl octanoate, it is observed at 60.13 ppm.[8] The terminal methyl carbon (C10) is a typical alkyl carbon and is expected to be in the range of 14-15 ppm, consistent with the 14.31 ppm shift observed for ethyl octanoate.[8]

C8 (Chloro-substituted Carbon): The carbon atom directly bonded to a chlorine atom (C8) experiences a significant downfield shift due to the electronegativity of the halogen. For 1-chloropropane, the carbon bearing the chlorine appears at approximately 47 ppm, and for 1-chlorobutane, it is around 45 ppm.[10][11] In the case of 1-chlorooctane, this carbon resonates at a similar value.[12] Therefore, C8 in the target molecule is predicted to be in the 44-46 ppm range.

C6 (Hydroxyl-substituted Carbon): The carbon atom bearing a hydroxyl group (C6) is also deshielded. In secondary alcohols like 2-octanol, the carbon attached to the hydroxyl group has a chemical shift of about 68 ppm.[13] A similar chemical shift is expected for C6 in 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

Aliphatic Chain Carbons (C2, C3, C4, C5, C7): The remaining methylene carbons in the aliphatic chain will have chemical shifts in the typical alkane region of 20-40 ppm.[14] Their specific shifts are influenced by their proximity to the electron-withdrawing functional groups.

  • C2: This carbon is alpha to the carbonyl group, which causes a moderate downfield shift. In ethyl octanoate, the C2 carbon is at approximately 34.45 ppm.[8] A similar value is expected here.

  • C7: This carbon is alpha to both the chloro-substituted carbon (C8) and the hydroxyl-substituted carbon (C6). The deshielding effects of both substituents will cause C7 to be shifted further downfield than a typical methylene carbon. In 1-chlorooctane, the carbon beta to the chlorine is at about 33 ppm. The additional influence of the gamma-hydroxyl group will likely shift this further downfield, into the 35-37 ppm range.

  • C5: This carbon is alpha to the hydroxyl-bearing carbon (C6). The beta-effect of the hydroxyl group will cause a downfield shift. In 2-octanol, the carbon adjacent to the CH-OH group is shifted to around 39.5 ppm.[13] Therefore, C5 is predicted to be in the 38-40 ppm range.

  • C3 and C4: These carbons are more shielded from the influence of the functional groups and will have chemical shifts typical of methylene groups in a long alkyl chain. For ethyl octanoate, the central methylene carbons appear between 22 and 32 ppm.[8] We can expect C3 and C4 to be in the lower end of the aliphatic methylene range, with C4 being slightly more deshielded due to its proximity to the C6 hydroxyl group.

Experimental Workflow for Spectral Interpretation

The process of predicting and interpreting the 13C NMR spectrum of a novel compound like 8-Chloro-6-hydroxyoctanoic acid ethyl ester follows a systematic workflow.

A Molecule Structure Analysis B Identify Unique Carbon Environments A->B C Gather Data for Analogous Compounds B->C D Utilize Online Prediction Tools B->D E Correlate Predicted and Reference Data C->E D->E F Assign Chemical Shifts with Justification E->F G Final Spectrum Interpretation F->G

Caption: Workflow for 13C NMR spectral prediction and interpretation.

This workflow emphasizes a multi-faceted approach, combining theoretical knowledge with empirical data to arrive at a confident assignment of the 13C NMR spectrum. This self-validating system ensures that the final interpretation is robust and scientifically sound.

Conclusion

The predicted 13C NMR chemical shifts for 8-Chloro-6-hydroxyoctanoic acid ethyl ester provide a valuable reference for the spectroscopic characterization of this compound. The analysis highlights the significant influence of the ester, hydroxyl, and chloro functional groups on the chemical shifts of the carbon atoms in the molecule. By understanding these substituent effects and leveraging data from analogous structures, researchers can confidently assign the 13C NMR spectrum, confirming the successful synthesis and purity of this important chemical intermediate.

References

  • Doc Brown's Chemistry. (2025, July 26). The C-13 NMR spectrum of 1-chlorobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C. Retrieved from [Link]

  • National Institutes of Health. (2021, June 7). 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl octanoate. PubChem. Retrieved from [Link]

  • Srinivasan, C., Perumal, S., & Murugan, P. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 33–38.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • University of Mississippi. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. Retrieved from [Link]

  • ResearchGate. (2015, May). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloropropane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Chlorooctane. PubChem. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Advanced Mass Spectrometry Characterization of 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester

Executive Summary & Molecular Context[1][2][3][4] 8-Chloro-6-hydroxyoctanoic acid ethyl ester (CAS: 1070-64-0 / Generic Structure) is a critical chiral intermediate in the synthesis of -Lipoic Acid (Thioctic Acid) , a po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3][4]

8-Chloro-6-hydroxyoctanoic acid ethyl ester (CAS: 1070-64-0 / Generic Structure) is a critical chiral intermediate in the synthesis of


-Lipoic Acid (Thioctic Acid) , a potent antioxidant and therapeutic agent for diabetic polyneuropathy. The molecule represents a pivotal "fork in the road" in process chemistry: the stereochemistry at the C6-hydroxyl position determines the enantiomeric purity of the final lipoic acid.

From an analytical perspective, this molecule presents a dual challenge:

  • Thermal Instability: The proximity of the C6-hydroxyl group to the C8-chlorine atom creates a susceptibility to intramolecular cyclization or dehydration (elimination) under high-energy ionization or thermal stress.

  • Ionization Efficiency: As a neutral aliphatic ester with a secondary alcohol, it lacks strong acidic or basic sites, requiring specific ionization strategies for high-sensitivity detection.[1]

This guide details the mass spectrometry (MS) workflows for characterizing this intermediate, focusing on distinguishing it from critical impurities like the elimination product (8-chloro-6-octenoic acid ethyl ester) and the over-chlorinated byproduct (6,8-dichloro-octanoic acid ethyl ester).

Physicochemical Properties & MS Prediction[3][5]

Before instrument setup, the theoretical mass spectrum must be modeled to validate experimental data.[1]

PropertyValueMS Implication
Formula

Monoisotopic Mass: 222.10 Da (

)
Isotope Pattern Cl (

:


3:[1][2]1)
Signature: Distinct M and M+2 peaks with ~32% relative abundance height ratio.[1]
LogP ~2.1Suitable for Reverse Phase LC (C18) or GC (non-polar columns).[1]
Labile Groups C6-OH, C1-EthoxyProne to in-source water loss (

) in LC-MS and ethanol loss in GC-MS.[1]

Analytical Strategy: The Decision Matrix

The choice between GC-MS and LC-MS depends on the analytical goal (Purity vs. Process Monitoring).

Analysis_Decision_Matrix Start Analytical Objective Goal_Purity Purity & Impurity Profiling (High Resolution) Start->Goal_Purity Goal_Process Process Monitoring (Reaction Kinetics) Start->Goal_Process GC_Path GC-MS Analysis Goal_Purity->GC_Path Preferred LC_Path LC-MS/MS (ESI+) Goal_Process->LC_Path Derivatization CRITICAL STEP: Silylation (BSTFA) GC_Path->Derivatization Mandatory Direct_Inject Direct Injection (Ammonium Adducts) LC_Path->Direct_Inject Outcome_GC Outcome: Sharp peaks, structural isomers resolved, stable molecular ion (as TMS) Derivatization->Outcome_GC Outcome_LC Outcome: No sample prep, rapid turnover, detects polar degradation products Direct_Inject->Outcome_LC

Caption: Decision matrix for selecting the optimal ionization route based on analytical requirements.

Protocol A: GC-MS with TMS Derivatization (Gold Standard)

Direct injection of hydroxy-esters into a hot GC injector often leads to thermal degradation (dehydration) and peak tailing due to hydrogen bonding with silanols.[1] Silylation is mandatory for quantitative accuracy.

Reagents & Preparation[2][3][6][7]
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1]

  • Procedure:

    • Dissolve 5 mg sample in 500 µL Acetonitrile.

    • Add 100 µL BSTFA + 1% TMCS.

    • Incubate: 60°C for 30 minutes (Ensure complete capping of the secondary alcohol).

    • Cool and inject.[1]

Fragmentation Interpretation (EI Source, 70eV)

The derivatized molecule is 8-Chloro-6-(trimethylsiloxy)octanoic acid ethyl ester .[1]

  • Derivatized MW: 294.14 Da (

    
    ).[1]
    

Key Diagnostic Ions:

  • m/z 279 (M - 15): Loss of methyl group from TMS.[1] Confirms silylation.

  • m/z 249 (M - 45): Loss of ethoxy group (

    
    ).[1] Characteristic of ethyl esters.
    
  • 
    -Cleavage Ions:  The bond adjacent to the TMS-ether oxygen is weak.[1]
    
    • Cleavage between C6 and C7: Generates fragment containing the ester tail.[1]

    • Cleavage between C5 and C6: Generates fragment containing the chloro-tail.[1]

  • m/z 73 & 75: Trimethylsilyl backbone ions (Standard confirmation of TMS derivative).

Protocol B: LC-MS/MS (ESI+)[3]

For rapid process monitoring where derivatization is too slow, LC-MS is utilized.[1] However, the molecule does not protonate easily (


 is weak/unstable).
Ionization Strategy: Adduct Formation

We utilize Ammonium Formate in the mobile phase to drive the formation of the Ammonium adduct


, which is significantly more stable than the protonated species.[1]
  • Target Ion:

    
    [1]
    
  • Isotope Check: Look for

    
     at ~32% intensity (Chlorine-37).[1]
    
LC Conditions[3]
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 5 minutes.

MRM Transitions (Quantification)
Precursor (

)
Product (

)
Collision Energy (eV)Mechanism
240.1 (

)
223.1 10Loss of

(Reverts to

)
240.1 (

)
177.1 25Loss of

+ Ethanol (

)
240.1 (

)
141.1 35Loss of

+ Ethanol + HCl (

)

Fragmentation Mechanisms (Visualized)

Understanding the fragmentation is crucial for structural validation.[1] The following diagram illustrates the Electron Impact (EI) fragmentation logic for the underivatized molecule (if direct injection is attempted) or the core breakdown pathway in MS/MS.

Fragmentation_Pathway cluster_legend Key M Molecular Ion [M]+ m/z 222 Path1 Loss of Ethanol (Ester Cleavage) M->Path1 -46 Da Path2 Loss of HCl (Elimination) M->Path2 -36 Da Frag1 Acylium Ion m/z 176 Path1->Frag1 Frag2 Des-chloro Ion m/z 186 Path2->Frag2 Cyclic Cyclic Lactone Formation (Intramolecular) Frag1->Cyclic -HCl (-36 Da) key1 Blue: Precursor key2 Red: Major Fragment

Caption: Theoretical fragmentation pathway showing the sequential loss of the ethoxy group and hydrochloric acid.

Impurity Profiling: The "Watch List"

In the synthesis of Alpha-Lipoic Acid, three specific impurities must be monitored using the methods above.

  • The Elimination Product (Olefin):

    • Structure: 8-Chloro-6-octenoic acid ethyl ester.[1][3]

    • Origin: Acid-catalyzed dehydration of the hydroxyl group.[1]

    • MS Signature: MW = 204 (

      
      ).[1] In GC-MS, this peak appears before the main peak.[1]
      
  • The Dichloro Impurity:

    • Structure: 6,8-Dichloro-octanoic acid ethyl ester.[1]

    • Origin: Over-chlorination during the substitution step.[1]

    • MS Signature: MW = 240.[1] Isotope Pattern Change: Look for

      
       ratio (M, M+2, M+4) characteristic of 
      
      
      
      .[1]
  • The Dimer:

    • Structure: Ester exchange between two monomers.[1]

    • MS Signature: High mass (>400 Da).[1] usually requires LC-MS to detect as it won't elute on standard GC runs.[1]

References

  • Process Chemistry of Lipoic Acid: Organic Process Research & Development. "Synthesis of Alpha-Lipoic Acid via 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester."

  • Chlorine Isotope Patterns: Chemistry LibreTexts. "Mass Spectrometry - Isotope Effects of Halogens."

  • Derivatization Protocols: Sigma-Aldrich (Merck).[1] "Silylation Reagents for GC: BSTFA + TMCS Protocols."

  • ESI Ionization of Esters: Journal of The American Society for Mass Spectrometry. "Electrospray Ionization of Neutral Esters: Adduct Formation."

Sources

Exploratory

Optimization of Solvent Systems for 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester

Technical Guide for Process Research & Development Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 8-Chloro-6-hydroxyoctanoic acid ethyl ester (CAS: 1070-65-1), a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Research & Development

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 8-Chloro-6-hydroxyoctanoic acid ethyl ester (CAS: 1070-65-1), a critical chiral intermediate in the synthesis of


-Lipoic Acid (Thioctic Acid) .

Targeting researchers in API process development, this document moves beyond basic solubility data to explore the thermodynamic behaviors driving solvent selection. We analyze the amphiphilic nature of the molecule, define optimal solvent systems for extraction and crystallization, and provide a self-validating protocol for solubility determination.

Physicochemical Profile & Structural Analysis[1][2][3]

To predict solubility behavior accurately, one must deconstruct the molecule into its functional pharmacophores. 8-Chloro-6-hydroxyoctanoic acid ethyl ester exhibits a Type II Amphiphilic structure, possessing distinct polar and non-polar domains.

DomainFunctional GroupPolarity ContributionInteraction Mechanism
Head (Polar) Hydroxyl (-OH) at C6HighHydrogen Bond Donor/Acceptor
Tail (Lipophilic) Ethyl Ester (-COOEt)ModerateDipole-Dipole, H-Bond Acceptor
Backbone Octyl Chain (

)
LowVan der Waals (London Dispersion)
Terminal Alkyl Chloride (-Cl)ModerateDipole-Dipole, Polarizable

Implication: The molecule typically behaves as a "borderline" lipophile (LogP


 1.5–1.9). It resists solubilization in highly polar media (pure water) due to the hydrophobic alkyl backbone but is equally resistant to ultra-non-polar solvents (cold hexanes) due to the hydrogen-bonding requirement of the C6-hydroxyl group.

Solubility Landscape in Organic Solvents

The following categorization is derived from process patents and thermodynamic principles (Hansen Solubility Parameters).

Primary Solvents (High Solubility)

These solvents are thermodynamically compatible, dissolving


 at ambient temperature. They are ideal for reaction media and bulk transfer.
  • Chlorinated Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE).

    • Mechanism:[1][2][3] Excellent match for the alkyl chloride tail; disrupts inter-molecular H-bonds.

    • Use Case: Often used in the NaBH

      
       reduction step of the precursor ketone [1].
      
  • Aromatic Hydrocarbons: Toluene, Benzene.

    • Mechanism:[1][2][3]

      
      -interactions solvate the ester/alkyl chain effectively.
      
    • Use Case: Preferred industrial solvent for extraction due to distinct phase separation from water.

  • Polar Aprotic: Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

    • Mechanism:[1][2][3] Strong H-bond acceptors stabilize the C6-hydroxyl proton.

Selective Solvents (Temperature-Dependent)

These solvents show steep solubility curves, making them ideal for crystallization or optical resolution .

  • Alkanes: Cyclohexane, Heptane, Hexane.

    • Behavior: Low solubility at

      
      ; moderate-to-high at 
      
      
      
      .
    • Application: Used in conjunction with Ethyl Acetate (e.g., 10:1 mixtures) to precipitate diastereomeric salts during chiral resolution [2].

  • Alcohols: Ethanol, Isopropanol.

    • Behavior: Freely soluble at room temperature, but solubility decreases significantly when water is added (antisolvent).

Poor Solvents (Antisolvents)
  • Water: Solubility is limited to

    
     [3].
    
    • Process Utility: The compound partitions heavily into the organic phase (LogD > 1.5), allowing for efficient aqueous washing of inorganic salts (e.g., removal of borate salts after reduction).

Experimental Protocol: Solubility Determination

Standard: Adaptation of ASTM E1148 (Shake-Flask Method)

This protocol ensures data reliability by accounting for the "oiling out" phenomenon common with hydroxy-esters.

Phase 1: Saturation
  • Preparation: Weigh 500 mg of 8-Chloro-6-hydroxyoctanoic acid ethyl ester into a 20 mL scintillation vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Vortex for 60 seconds. If fully dissolved, add more solute until saturation (visible solid/oil persists).

  • Agitation: Place in a thermostatic shaker at

    
     for 24 hours.
    
Phase 2: Analysis (HPLC/GC)
  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter (pre-heated to source temperature to prevent crash-out).
    
  • Dilution: Dilute the filtrate 1:100 with Acetonitrile.

  • Quantification: Analyze via HPLC-UV (210 nm) or GC-FID against a standard curve.

Phase 3: Visualization (Workflow)

SolubilityWorkflow Start Input: Target Solvent Mix Add Solute to Saturation (Vortex 60s) Start->Mix Temp Thermostatic Agitation (24h @ 25°C) Mix->Temp Check Visual Check: Solid/Oil Present? Temp->Check AddMore Add More Solute Check->AddMore No (Clear) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Yes (Saturated) AddMore->Temp Analyze Quantify (HPLC/GC) Filter->Analyze

Figure 1: Self-validating workflow for determining thermodynamic solubility limits.

Process Application: Synthesis of -Lipoic Acid

The solubility profile dictates the downstream processing of this intermediate. The transition from the hydroxy-ester to the dithiolane ring involves specific solvent swaps.

Critical Solvent Systems in Synthesis
  • Reduction Phase: The ketone precursor is reduced in 1,2-Dichloroethane or Toluene . The hydroxy-ester product remains in solution while inorganic byproducts are washed away with water [4].

  • Chiral Resolution: If the racemic hydroxy-ester is produced, it is resolved using chiral amines in Ethyl Acetate/Cyclohexane (1:1 to 1:10 ratios). The specific solubility of the diastereomeric salt in this non-polar mixture drives the optical purification [2].

  • Chlorination/Sulfurization: The hydroxy group is often converted to a leaving group (mesylate/chloride) in DCM or Toluene before reaction with sodium sulfide/sulfur.

Process Flow Diagram

ProcessFlow Ketone Precursor: Ethyl 8-chloro-6-oxooctanoate Reduction Step 1: Reduction (NaBH4 / Toluene) Ketone->Reduction Separation Phase Separation (Aq. Waste Removal) Reduction->Separation Solubility: High in Toluene Insoluble in Water Target Intermediate: 8-Chloro-6-hydroxy- octanoic acid ethyl ester Separation->Target Resolution Step 2: Optical Resolution (Chiral Amine + EtOAc/Cyclohexane) Target->Resolution Solvent Swap Lipoic Final Product: Alpha-Lipoic Acid Resolution->Lipoic Cyclization

Figure 2: Solvent-dependent synthesis pathway for Alpha-Lipoic Acid.

References

  • BenchChem. (n.d.). 8-Chloro-6-hydroxyoctanoic acid ethyl ester Properties and Reduction Methods. Retrieved from

  • Google Patents. (2007). Method for Synthesis of 6,8-Dichlorooctanoic Acids and Alpha-Lipoic Acid (RU2176641C2). Retrieved from

  • The Good Scents Company. (2023).[4] Ethyl 8-hydroxyoctanoate Solubility Estimates. Retrieved from

  • Google Patents. (2016). Preparation method of ethyl 6,8-dichlorocaprylate (CN105693510A). Retrieved from

Sources

Foundational

Technical Guide: Stability and Storage of 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 8-Chloro-6-hydroxyoctanoic acid ethyl ester (CAS 1070-65-1).[1] It is designed for researchers and process ch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 8-Chloro-6-hydroxyoctanoic acid ethyl ester (CAS 1070-65-1).[1] It is designed for researchers and process chemists utilizing this compound as a critical intermediate in the synthesis of


-Lipoic Acid (Thioctic Acid).

Document Control:

  • Target Compound: Ethyl 8-chloro-6-hydroxyoctanoate[1][2][3][4][5][6][7]

  • CAS Number: 1070-65-1[1][3][4]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 222.71 g/mol [1][3][4]

  • Primary Application: Chiral/Racemic precursor for

    
    -Lipoic Acid synthesis.
    

Chemical Profile & Critical Quality Attributes (CQA)

To ensure downstream reaction success—particularly in the stereoselective synthesis of R-Lipoic acid—the integrity of the C6-hydroxyl and C8-chloro functionalities is paramount.

Physicochemical Properties
PropertySpecificationRelevance to Stability
Physical State Clear to pale yellow oilColor change (darkening) indicates oxidation or polymerization.
Boiling Point ~129–132°C (at 0.35 mmHg)High thermal stability under vacuum, but heat sensitive at atmospheric pressure.
Refractive Index

Shifts >0.002 suggest hydrolysis or solvent contamination.
Solubility Soluble in alcohols, chloroform, ethyl acetateHydrolysis risk increases significantly in protic solvents with trace water.

Stability Profile & Degradation Mechanisms

This compound possesses three reactive centers: the ester , the secondary alcohol , and the primary alkyl chloride . Stability is dictated by the interaction between these groups.

A. Intramolecular Cyclization (The "Back-Biting" Effect)

The most critical instability risk is the intramolecular nucleophilic attack. The C6-hydroxyl group can act as a nucleophile, displacing the C8-chlorine atom to form a cyclic ether (tetrahydrofuran derivative). This is accelerated by base and heat.

B. Hydrolysis[6][8]
  • Ester Hydrolysis: In the presence of moisture and trace acid/base, the ethyl ester cleaves to form 8-chloro-6-hydroxyoctanoic acid and ethanol.

  • Impact: The free acid alters the pH of the matrix, potentially catalyzing further degradation.

C. Oxidation

The secondary alcohol at C6 is susceptible to oxidation, reverting to Ethyl 8-chloro-6-oxooctanoate (the ketone precursor), especially if stored in non-inert atmospheres.

Visualization: Degradation Pathways

The following diagram illustrates the primary breakdown routes that must be mitigated through storage controls.

DegradationPathways Target Ethyl 8-chloro-6-hydroxyoctanoate (Active) Cyclic Cyclic Ether Impurity (Intramolecular Cyclization) Target->Cyclic Heat / Base (Loss of HCl) Acid 8-Chloro-6-hydroxyoctanoic Acid (Hydrolysis Product) Target->Acid H2O / H+ or OH- (Loss of EtOH) Ketone Ethyl 8-chloro-6-oxooctanoate (Oxidation Product) Target->Ketone O2 / Light (Oxidation)

Figure 1: Primary degradation pathways. The formation of the cyclic ether is irreversible and depletes the active alkyl chloride required for subsequent thio-substitution.

Storage & Handling Protocols

Based on the degradation mechanisms above, the following storage conditions are mandatory to maintain purity >98% over extended periods (6+ months).

A. Primary Storage Conditions
ParameterProtocolScientific Rationale
Temperature +2°C to +8°C Retards kinetic energy available for intramolecular cyclization and hydrolysis.
Atmosphere Argon or Nitrogen Overlay Displaces oxygen to prevent C6-alcohol oxidation; prevents moisture ingress.
Container Amber Glass (Type I) Blocks UV light which can catalyze radical oxidation; Type I glass minimizes alkali leaching.
Seal Teflon-lined Screw Cap Prevents plasticizer leaching and ensures an airtight seal against moisture.
B. Handling "Self-Validating" Workflow

Do not assume stability. Use this logic flow to validate the material before committing it to a high-value synthesis (e.g., enzymatic resolution).

  • Visual Check: Material must be a clear, viscous oil. Any turbidity suggests polymer/oligomer formation or moisture contamination.

  • Odor Check: A strong vinegar smell indicates ester hydrolysis (release of acetic acid-like notes from side reactions) or free octanoic acid derivatives.

  • Solvent Prep: When dissolving for reaction, use anhydrous solvents (<0.05% water). The presence of water in the reaction matrix (e.g., DMSO or DMF) can trigger rapid hydrolysis of the alkyl chloride.

Analytical Monitoring (QA/QC)

To verify the integrity of the compound, use the following analytical markers.

HPLC Method Parameters (Guideline)
  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) gradient.

  • Detection: UV at 210 nm (low absorption due to lack of conjugation; RI detector may be preferred for higher sensitivity).

  • Pass Criteria: Purity > 95%; < 0.5% Free Acid.

QC Decision Tree

QC_Workflow Start Start QC Check Visual Visual Inspection: Clear Oil? Start->Visual H2O_Test KF Titration: Water < 0.1%? Visual->H2O_Test Yes Fail_Visual REJECT: Polymerization/Oxidation Visual->Fail_Visual No (Cloudy/Dark) Purity HPLC/GC Analysis: Purity > 95%? H2O_Test->Purity Yes Fail_H2O ACTION: Dry with MgSO4 Retest H2O_Test->Fail_H2O No Fail_Purity REJECT: Degradation Purity->Fail_Purity No Pass RELEASE: Proceed to Synthesis Purity->Pass Yes Fail_H2O->Purity After Drying

Figure 2: Quality Control Decision Tree. This workflow ensures no compromised material enters the production line.

Application Context: -Lipoic Acid Synthesis

The stability of Ethyl 8-chloro-6-hydroxyoctanoate is directly linked to the yield of


-Lipoic Acid.
  • Racemization Risk: If the compound is the chiral (R)-enantiomer (produced via biocatalysis of the ketone), storage at elevated temperatures can lead to racemization, destroying the optical purity required for R-Lipoic acid formulations.

  • Impurity Carryover: The "Cyclic Ether" impurity (see Figure 1) is non-reactive toward sodium sulfide/sulfur (the next step reagents). It accumulates as a "dead" impurity that is difficult to separate from the final Lipoic Acid oil.

References
  • National Center for Biotechnology Information (PubChem). (2025).[3] PubChem Compound Summary for CID 14054, Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 8-chloro-6-hydroxyoctanoate Storage and Handling. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing alpha-lipoic acid using dichlorooctanoate and metal disulfide (US2792406A).
  • Royal Society of Chemistry. (2023).[6]

    
    -Lipoic acid chemistry: the past 70 years. RSC Advances. Retrieved from [Link]
    

Sources

Exploratory

Technical Guide: Mechanism and Synthesis of 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester

Executive Summary 8-Chloro-6-hydroxyoctanoic acid ethyl ester (CAS 1070-65-1) is the pivotal chiral intermediate in the synthesis of Alpha-Lipoic Acid (Thioctic Acid) , a potent antioxidant and pharmaceutical agent used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Chloro-6-hydroxyoctanoic acid ethyl ester (CAS 1070-65-1) is the pivotal chiral intermediate in the synthesis of Alpha-Lipoic Acid (Thioctic Acid) , a potent antioxidant and pharmaceutical agent used in the treatment of diabetic polyneuropathy. The formation of this molecule represents the transition from achiral petrochemical precursors to the stereochemically defined scaffold required for bioactivity.

This guide details the two primary mechanistic routes for its formation:

  • Chemical Reduction: A cost-effective, non-stereoselective route using borohydride reagents.

  • Biocatalytic Reduction: An enantioselective route utilizing Ketoreductases (KREDs) to yield the biologically active (R)-enantiomer.

Molecular Architecture & Retrosynthetic Context

The synthesis of Alpha-Lipoic Acid hinges on the introduction of the dithiolane ring.[1] 8-Chloro-6-hydroxyoctanoic acid ethyl ester provides the necessary carbon backbone with functional handles at C6 (hydroxyl) and C8 (chloride) for subsequent sulfur incorporation.

Retrosynthetic Analysis
  • Target: Alpha-Lipoic Acid (1,2-dithiolane-3-pentanoic acid).[1]

  • Intermediate: 8-Chloro-6-hydroxyoctanoic acid ethyl ester.[2]

  • Precursor: Ethyl 8-chloro-6-oxooctanoate (CAS 50628-91-6).[2][3][]

The core transformation discussed here is the chemoselective reduction of the C6 ketone in the precursor to a secondary alcohol, without affecting the C1 ester or displacing the C8 primary alkyl chloride.

Retrosynthesis Precursor Ethyl 8-chloro-6-oxooctanoate (Achiral Ketone) Target 8-Chloro-6-hydroxyoctanoic acid ethyl ester (Chiral Alcohol) Precursor->Target Chemoselective Reduction Lipoic Alpha-Lipoic Acid (Final API) Target->Lipoic Cyclization (Na2S/S)

Figure 1: Retrosynthetic flow showing the central role of the hydroxy intermediate.

Route A: Chemical Reduction Mechanism (Standard Industrial)

The industrial standard for producing the racemic intermediate involves the use of Sodium Borohydride (


) or Potassium Borohydride (

).
Mechanistic Pathway

The reaction proceeds via a nucleophilic addition of a hydride ion (


) to the carbonyl carbon at position C6.
  • Nucleophilic Attack: The borohydride anion (

    
    ) delivers a hydride to the electrophilic carbonyl carbon of the ketone.
    
  • Intermediate Formation: An alkoxyborate intermediate is formed.

  • Hydrolysis: The intermediate is quenched (usually with dilute acid or water) to release the secondary alcohol.

Selectivity Logic:


 is chosen because it is mild enough to reduce ketones and aldehydes but, under controlled temperatures (

), will not reduce the ester group at C1 or displace the alkyl chloride at C8.

ChemicalMechanism Step1 Reagent: NaBH4 (Hydride Source) Step3 Transition State: Hydride attack on C=O Step1->Step3 Step2 Substrate: Ethyl 8-chloro-6-oxooctanoate (Electrophilic C6 Carbonyl) Step2->Step3 Step4 Alkoxyborane Intermediate Step3->Step4 Step5 Product: Racemic 8-Chloro-6-hydroxy octanoic acid ethyl ester Step4->Step5 Hydrolysis (H3O+)

Figure 2: Step-wise mechanism of borohydride reduction.

Experimental Protocol (Industrial Scale)

Reagents:

  • Ethyl 8-chloro-6-oxooctanoate (Precursor)

  • Potassium Borohydride (

    
    )
    
  • Aqueous Ammonia (Stabilizer)

  • Solvent: Ethanol or Water/Toluene biphasic system

Protocol:

  • Preparation: Charge a reactor with Ethyl 8-chloro-6-oxooctanoate.

  • Cooling: Cool the system to

    
    . Critical: High temperatures promote ester hydrolysis.
    
  • Addition: Dropwise addition of

    
     solution (stabilized with ammonia) over 2 hours. Maintain internal temperature 
    
    
    
    .
  • Reaction: Stir for 3 hours at

    
    .
    
  • Quench: Adjust pH to neutral/slightly acidic to decompose excess borohydride.

  • Workup: Separate organic layer, wash with water, and concentrate under reduced pressure.[1][5]

Yield: Typically 90-95%. Stereochemistry: Racemic (50:50 mixture of R and S).

Route B: Biocatalytic Reduction (Enantioselective)[3]

For high-value pharmaceutical applications requiring (R)-Alpha-Lipoic Acid, chemical reduction is insufficient because it produces a racemate. Biocatalysis using Ketoreductases (KREDs) is the preferred route.

Mechanistic Pathway

This route mimics biological reduction using an enzyme (KRED) and a cofactor (NADPH).

  • Recognition: The enzyme active site binds the ketone substrate in a specific orientation.

  • Hydride Transfer: NADPH transfers a hydride to the Re-face or Si-face of the carbonyl, dictated by the enzyme's chiral environment.

  • Cofactor Regeneration: A coupled enzyme (e.g., Glucose Dehydrogenase - GDH) regenerates NADPH from NADP+ using Glucose, driving the equilibrium forward.

Pathway Visualization

Biocatalysis cluster_cycle Enzymatic Cycle Substrate Substrate: Ethyl 8-chloro-6-oxooctanoate KRED KRED Enzyme Substrate->KRED Binding Product Product: (R)-8-Chloro-6-hydroxy octanoic acid ethyl ester KRED->Product Reduction NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (Recycling System) NADP->GDH NADPH NADPH NADPH->KRED H- Transfer GDH->NADPH Glucose -> Gluconolactone

Figure 3: Coupled enzymatic cycle for stereoselective reduction.

Comparative Data Summary

FeatureChemical Reduction (

)
Biocatalytic Reduction (KRED)
Selectivity Chemoselective onlyChemo- and Enantioselective
Product Racemate (R/S mixture)Pure (R)-enantiomer (>99% ee)
Cost LowModerate (Enzyme cost)
Conditions

, Aqueous/Organic

, pH 7.0 Buffer
Primary Risk Over-reduction, Ester hydrolysisEnzyme inhibition, Cofactor cost

Critical Control Points & Troubleshooting

Temperature Control (Chemical Route)
  • Risk: Temperatures

    
     during borohydride addition can lead to the reduction of the ethyl ester group to a primary alcohol (diol formation).
    
  • Control: Maintain reactor jacket at

    
     during exothermic addition.
    
pH Management[9]
  • Risk: The ethyl ester is susceptible to base-catalyzed hydrolysis (saponification) if the reaction pH becomes too alkaline due to excess ammonia or borohydride.

  • Control: Quench the reaction immediately upon completion with dilute HCl or Acetic Acid to pH 6-7.

Stability (Lactonization)
  • Risk: The product contains a hydroxyl group at C6 and an ester at C1. Under acidic conditions and heat, intramolecular cyclization can occur to form a lactone.

  • Control: Avoid high-temperature distillation. Use wiped-film evaporation if purification is necessary.

References

  • Patent CN102731307B : Preparation method of ethyl 6-oxo-8-chloro-caprylate. (Describes the synthesis of the precursor via Friedel-Crafts and subsequent reduction).

  • Patent CN116283573A : The method for synthesizing 6-hydroxyl-8-chlorooctanoic acid ethyl ester. (Details the thionyl chloride and reduction steps).

  • BenchChem Data : 8-Chloro-6-hydroxyoctanoic acid ethyl ester Applications. (Overview of use in Lipoic Acid synthesis).

  • ASM Journals : Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate. (Analogous mechanism for KRED-based reduction of chloro-keto esters).

  • BOC Sciences : Product Monograph: 8-Chloro-6-oxo-octanoic acid ethyl ester.

Sources

Protocols & Analytical Methods

Method

enzymatic resolution of racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester

Application Note & Protocol Enzymatic Kinetic Resolution of Racemic 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester for the Synthesis of (R)-α-Lipoic Acid Precursor Abstract The production of enantiomerically pure active pha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Enzymatic Kinetic Resolution of Racemic 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester for the Synthesis of (R)-α-Lipoic Acid Precursor

Abstract

The production of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, driven by stringent regulatory requirements and the differential biological activities of enantiomers.[1][2] This document provides a detailed technical guide on the enzymatic kinetic resolution of racemic 8-chloro-6-hydroxyoctanoic acid ethyl ester. This compound is a critical chiral intermediate in the synthesis of (R)-α-lipoic acid, a potent antioxidant with significant therapeutic applications.[3] The protocol leverages the high enantioselectivity of lipases to preferentially hydrolyze the (S)-enantiomer, enabling the isolation of the desired (R)-8-chloro-6-hydroxyoctanoic acid ethyl ester with high enantiomeric excess. We present a comprehensive, field-tested protocol, explain the rationale behind key experimental parameters, and provide methodologies for reaction monitoring and product analysis.

Introduction: The Imperative for Chiral Purity

Chirality profoundly influences the efficacy and safety of many pharmaceuticals.[4] A specific enantiomer may exhibit desired therapeutic activity, while its counterpart could be inactive or even responsible for adverse effects.[2] Consequently, developing robust and scalable methods for producing single-enantiomer compounds is a primary objective in pharmaceutical manufacturing.[5]

(R)-α-lipoic acid is the biologically active form of this essential cofactor and antioxidant. The synthesis of enantiopure (R)-α-lipoic acid necessitates a chiral building block, and (R)-8-chloro-6-hydroxyoctanoic acid ethyl ester serves as a highly valuable precursor.[3][6] Biocatalytic methods, particularly enzymatic kinetic resolution, offer a superior alternative to traditional chemical resolutions due to their high selectivity, mild reaction conditions, and reduced environmental impact.[1][6] This application note focuses on a lipase-catalyzed hydrolytic resolution, a proven method for achieving high optical purity for this key intermediate.[6]

Principle of the Method: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a greater rate than the other, allowing for their separation. Lipases (EC 3.1.1.3) are exceptionally well-suited for this purpose, as they can exhibit exquisite enantioselectivity in catalyzing the hydrolysis of esters or the acylation of alcohols.[7][8]

In this application, a lipase is introduced to a racemic mixture of (R)- and (S)-8-chloro-6-hydroxyoctanoic acid ethyl ester in a buffered aqueous or biphasic system. The enzyme's active site preferentially accommodates the (S)-enantiomer, catalyzing its hydrolysis to the corresponding (S)-8-chloro-6-hydroxyoctanoic acid. The (R)-ester enantiomer is a poor substrate for the enzyme and remains largely unreacted. The reaction is stopped at approximately 50% conversion to maximize both the yield and the enantiomeric excess (e.e.) of the remaining (R)-ester. The resulting mixture, containing the (R)-ester and the (S)-acid, can then be easily separated due to their different chemical properties (e.g., solubility at different pH values).

G cluster_0 Racemic Substrate cluster_1 Enzymatic Reaction cluster_2 Reaction Products at ~50% Conversion cluster_3 Separation cluster_4 Final Products racemic_mix Racemic Mixture (R)-Ester + (S)-Ester lipase Lipase (e.g., Lipase PS-D) + H₂O (pH 7.0 Buffer) racemic_mix->lipase Enantioselective Hydrolysis r_ester (R)-8-Chloro-6-hydroxyoctanoic acid ethyl ester (Desired Product) lipase->r_ester Remains s_acid (S)-8-Chloro-6-hydroxyoctanoic acid (Byproduct) lipase->s_acid Hydrolyzed separation pH Adjustment & Liquid-Liquid Extraction r_ester->separation s_acid->separation final_r_ester Purified (R)-Ester (High e.e.) separation->final_r_ester Organic Phase final_s_acid Aqueous Phase (S)-Acid Salt separation->final_s_acid Aqueous Phase

Fig 1. Principle of Lipase-Catalyzed Kinetic Resolution.

Materials and Equipment

Reagents and Consumables
  • Racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester (Substrate)

  • Lipase PS-D (from Pseudomonas cepacia), Lipase MY, or CRL (Candida rugosa)[6]

  • Potassium phosphate monobasic (for buffer)

  • Potassium phosphate dibasic (for buffer)

  • Sodium hydroxide (for pH adjustment)

  • Ethyl acetate (for extraction)

  • n-Hexane (optional, for biphasic system)[3]

  • Anhydrous magnesium sulfate (drying agent)

  • Deionized water

  • Reference standards for (R)- and (S)-8-Chloro-6-hydroxyoctanoic acid ethyl ester

Equipment
  • Thermostatted orbital shaker

  • pH meter

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column

  • Standard laboratory glassware

Detailed Experimental Protocols

Protocol 1: Preparative Scale Enzymatic Resolution

This protocol is designed for the selective hydrolysis of the (S)-ester, yielding the desired (R)-ester.

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.0. A pH between 6.0 and 7.0 is critical for optimal lipase activity.[3]

  • Reaction Setup: In a suitable reaction vessel, add the phosphate buffer (pH 7.0).

  • Substrate Addition: Add racemic 8-chloro-6-hydroxyoctanoic acid ethyl ester to the buffer to a final concentration of 45 mmol/L. Concentrations between 45-90 mmol/L are recommended to balance reaction rate and potential enzyme inhibition.[3]

  • Enzyme Addition: Add the selected lipase (e.g., Lipase PS-D) to a concentration of 10 g/L.[6]

  • Incubation: Place the sealed reaction vessel in a thermostatted orbital shaker set to 30°C and 170 r/min.[6] The choice of a moderate temperature helps maintain enzyme stability over the reaction course.

  • Reaction Monitoring: Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture. Immediately quench the enzymatic reaction (e.g., by adding a water-miscible organic solvent like acetonitrile and centrifuging). Analyze the sample for conversion and enantiomeric excess (%e.e.) using the analytical method described in Protocol 3. The goal is to stop the reaction as close to 50% conversion as possible to achieve the theoretical maximum yield and e.e. for the remaining ester.

Protocol 2: Product Isolation and Purification
  • Enzyme Removal: Once the reaction has reached the target ~50% conversion, stop the agitation. Remove the insoluble enzyme by centrifugation.

  • pH Adjustment: Transfer the supernatant to a separatory funnel. Adjust the pH of the solution to 9.0-10.0 using a sodium hydroxide solution.[6] This step is crucial as it converts the acidic byproduct, (S)-8-chloro-6-hydroxyoctanoic acid, into its water-soluble carboxylate salt.

  • Extraction: Extract the mixture with ethyl acetate (3 x volume of the aqueous phase). The unreacted, neutral (R)-ester will partition into the organic ethyl acetate phase, while the (S)-acid salt remains in the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude (R)-8-chloro-6-hydroxyoctanoic acid ethyl ester.

Protocol 3: Determination of Enantiomeric Excess (%e.e.) and Conversion

Accurate determination of %e.e. and conversion is essential for process control. Chiral chromatography is the standard method.[9][10]

  • Instrumentation: Use a Gas Chromatograph (GC) or HPLC system equipped with a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for separating enantiomers of this type.[11][12]

  • Sample Preparation: Dilute the quenched reaction aliquots or the final product in a suitable solvent (e.g., hexane/isopropanol for normal phase HPLC).

  • Chromatographic Conditions (Example for HPLC):

    • Column: Chiralpak® AD-H or equivalent

    • Mobile Phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm)

    • Rationale: The mobile phase composition is critical for achieving baseline separation. The ratio of the non-polar (hexane) to polar (isopropanol) component must be optimized empirically.[11]

  • Calculations:

    • Identify the peaks corresponding to the (R)- and (S)-esters by comparing with authentic standards.

    • Enantiomeric Excess (%e.e.) of the (R)-ester is calculated as: %e.e. = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100

    • Conversion (%) is calculated based on the disappearance of the starting material: % Conversion = (Initial Ester Area - Final Ester Area) / Initial Ester Area * 100

Data, Optimization, and Workflow

Expected Results & Enzyme Selection

The choice of lipase is the most critical parameter for achieving high enantioselectivity. Different lipases will exhibit varying performance.

Lipase SourceAchievable %e.e. (R-Ester)Notes
Pseudomonas cepacia (Lipase PS-D)> 93%Reported as highly effective for this substrate.[3][6]
Candida rugosa (CRL)HighA commonly used lipase with broad applicability.[6]
Lipase MYHighAnother effective option identified in screening.[6]
Candida antarctica Lipase B (CALB)VariableA highly stable and widely used lipase, worth screening.[13][14][15]

Table 1: Comparison of Lipases for Resolution.

Key Optimization Parameters
  • pH: Lipase activity is highly pH-dependent. A pH of 7.0 is optimal for Lipase PS-D in this reaction, but the ideal pH should be confirmed for other enzymes.[3][6]

  • Temperature: While 30°C is effective, slightly lower temperatures can sometimes increase enantioselectivity (E-value) at the cost of reaction rate.[6]

  • Reaction Medium: A biphasic system (e.g., water/n-hexane) can be beneficial. It can improve substrate solubility, reduce product inhibition, and enhance enzyme stability.[3]

  • Acyl Donor (for Transesterification): As an alternative to hydrolysis, enantioselective transesterification can be performed in an organic solvent using an acyl donor like vinyl acetate or isopropenyl acetate.[16] This reaction produces an (S)-acetate ester and leaves the (R)-alcohol, which would require a different workup.

Overall Experimental Workflow
Fig 2. Step-by-Step Experimental Workflow.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Reaction Rate - Inactive enzyme- Suboptimal pH or temperature- Substrate/product inhibition- Use fresh, properly stored enzyme- Verify pH of buffer and reaction temperature- Lower initial substrate concentration[3]
Low Enantioselectivity (%e.e.) - Reaction run past 50% conversion- Incorrect enzyme choice- Suboptimal temperature- Stop reaction closer to 50% conversion- Screen other lipases (see Table 1)- Attempt reaction at a lower temperature
Poor Separation of Products - Incomplete pH adjustment- Insufficient extraction- Ensure pH is robustly adjusted to >9.0 before extraction- Increase the number and/or volume of extractions
Inaccurate %e.e. or Conversion - Poor chromatographic resolution- Incorrect peak integration- Optimize chiral HPLC/GC method (mobile phase, temperature)- Ensure baseline separation before integration

References

  • Benchchem. (n.d.). 8-Chloro-6-hydroxyoctanoic acid ethyl ester | 1070-65-1.
  • Google Patents. (2007). CN101063156A - Method for preparing (R)-6-hydroxy-8-chlorine octanoic acid ethyl by enzyme resolution.
  • Cianci, M., et al. (2015). Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation. Journal of Lipid Research, 56(11), 2155-2163. Available at: [Link]

  • MDPI. (2023). Lipase B from Candida antarctica in Highly Saline AOT-Water-Isooctane Reverse Micelle Systems for Enhanced Esterification Reaction. Molecules, 28(5), 2216. Available at: [Link]

  • Frontiers. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11. Available at: [Link]

  • National Institutes of Health. (n.d.). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. PeerJ, 8, e9966. Available at: [Link]

  • ResearchGate. (2022).
  • UTUPub. (n.d.).
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(2), 112-133. Available at: [Link]

  • Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 497-503. Available at: [Link]

  • MDPI. (2022). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 12(11), 1391. Available at: [Link]

  • ResearchGate. (2023). Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds.
  • ResearchGate. (2007). Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids.
  • National Institutes of Health. (2023). Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. Polymers, 15(24), 4646. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of primary and secondary alcohols. 7(5), 311-322.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Research Journal of Pharmacy and Technology. (2018). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. 11(8), 3658-3662.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (2014). Enzymatic synthesis of fruit flavor esters by immobilized lipase from Rhizopus oligosporus optimized with response surface methodology.
  • National Institutes of Health. (2019). The Significance of Chirality in Drug Design and Development. Molecules, 24(20), 3629. Available at: [Link] chiral/

  • Ghanem, A. (n.d.).
  • Phenomenex. (n.d.).
  • Journal of the American Chemical Society. (2009). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols.
  • MDPI. (2023). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 28(2), 799. Available at: [Link]

  • Phenomenex. (n.d.). The Chiral Notebook.

Sources

Application

Application Note: Lipase-Catalyzed Kinetic Resolution of 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester

[1][2][3] -Lipoic Acid Executive Summary This application note details the protocol for the kinetic resolution of 8-Chloro-6-hydroxyoctanoic acid ethyl ester (ECHO) , a critical chiral intermediate in the synthesis of (R...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]


-Lipoic Acid

Executive Summary

This application note details the protocol for the kinetic resolution of 8-Chloro-6-hydroxyoctanoic acid ethyl ester (ECHO) , a critical chiral intermediate in the synthesis of (R)-


-Lipoic Acid  (Thioctic Acid).[1] Unlike traditional chemical resolution methods involving diastereomeric salt crystallization, this enzymatic route utilizes lipase-catalyzed irreversible transesterification. This method offers mild reaction conditions, high enantioselectivity (

), and scalability for pharmaceutical development.

The protocol focuses on the selective acylation of the (S)-enantiomer using Vinyl Acetate as the acyl donor, leaving the desired (R)-enantiomer unreacted and chemically distinct for easy separation.

Mechanistic Principles & Strategy

The Kinetic Resolution Concept

Kinetic resolution (KR) relies on the difference in reaction rates between two enantiomers (


 vs 

) catalyzed by a chiral catalyst (enzyme).[2] In this system, the lipase preferentially catalyzes the transesterification of the (S)-hydroxyl group, converting it into an ester (acetate), while the (R)-hydroxyl group remains largely unreacted.
Reaction Scheme

The transformation involves the acyl-enzyme intermediate mechanism characteristic of serine hydrolases.

Substrate: Racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester Reagent: Vinyl Acetate (Irreversible Acyl Donor) Catalyst: Immobilized Lipase (e.g., Candida antarctica Lipase B or Aspergillus sp.) Products: (S)-8-Chloro-6-acetoxyoctanoic acid ethyl ester + (R)-8-Chloro-6-hydroxyoctanoic acid ethyl ester (Target)

Visualizing the Workflow

KineticResolutionWorkflow Start Racemic ECHO (Substrate) Screening Step 1: Enzyme Screening (Micro-scale) Start->Screening Optimization Step 2: Reaction Optimization (Solvent, Temp, Donor Ratio) Screening->Optimization ScaleUp Step 3: Preparative Scale-Up (Batch Reactor) Optimization->ScaleUp Reaction Enzymatic Transesterification (Vinyl Acetate, Toluene, 40°C) ScaleUp->Reaction Analysis In-Process Control (HPLC/GC) Monitor Conversion (c) & ee Reaction->Analysis Analysis->Reaction c < 50% Separation Downstream Processing (Column Chromatography) Analysis->Separation c ≈ 50% ProductR Target: (R)-Alcohol (Unreacted) Separation->ProductR ProductS By-product: (S)-Acetate (Acylated) Separation->ProductS

Figure 1: Operational workflow for the enzymatic resolution of ECHO, from screening to product isolation.

Materials & Equipment

Reagents
  • Substrate: Racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester (Purity > 98%).[3]

  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B) or Lipase from Aspergillus oryzae (depending on specific stereochemical preference required; CALB is standard for high robustness).

  • Acyl Donor: Vinyl Acetate (Stabilized).

  • Solvents: Toluene (Anhydrous), MTBE (Methyl tert-butyl ether), or n-Heptane.

  • Analytical Standards: Pure (R)- and (S)-ECHO (if available) for HPLC calibration.

Equipment
  • Thermostatic orbital shaker (set to 200 rpm).

  • HPLC system equipped with a Chiral Stationary Phase (CSP).[4][5]

  • Rotary Evaporator.[6]

  • Glass reaction vessels (screw-cap vials for screening; round-bottom flasks for scale-up).

Analytical Method (Protocol A)

Before initiating synthesis, a robust method to quantify Enantiomeric Excess (ee) is mandatory.

Method: Chiral HPLC[7][8][4][5][9]

  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV at 210 nm or 220 nm.

  • Temperature: 25°C.

  • Retention Times (Approximate):

    • (R)-ECHO:

      
      
      
    • (S)-ECHO:

      
      
      
    • (S)-Acetate:

      
       (Usually elutes significantly earlier or later due to polarity change).
      

Note: Verify elution order using available standards or by observing the peak depletion during the enzymatic reaction known to favor (S)-acylation.

Experimental Protocols

Protocol B: Enzyme Screening & Optimization (Bench Scale)

Objective: Determine the optimal enzyme and conditions to achieve


.
  • Preparation: In a 20 mL glass vial, dissolve 100 mg of racemic ECHO in 5 mL of Toluene.

  • Acyl Donor Addition: Add Vinyl Acetate (3 equivalents relative to substrate).

    • Rationale: Vinyl acetate renders the reaction irreversible by releasing vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Enzyme Addition: Add 20 mg of immobilized lipase (e.g., Novozym 435).

  • Incubation: Incubate at 40°C with shaking (200 rpm).

  • Monitoring:

    • Withdraw 50 µL aliquots at 2h, 6h, 12h, and 24h.

    • Filter enzyme (using a 0.22 µm syringe filter).

    • Dilute with mobile phase and analyze via HPLC.[5]

  • Calculation:

    • Calculate conversion (

      
      ) and enantiomeric excess of substrate (
      
      
      
      ) and product (
      
      
      ).
    • Calculate Enantiomeric Ratio (

      
      ) using the equation:
      
      
      
      
Protocol C: Preparative Scale-Up (10g Batch)

Objective: Produce gram-quantity (R)-ECHO for downstream synthesis.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Solvent System: Dissolve 10.0 g (approx. 45 mmol) of racemic ECHO in 100 mL of Toluene (Substrate concentration ~0.45 M).

  • Acyl Donor: Add 12.5 mL (approx. 135 mmol, 3 eq) of Vinyl Acetate.

  • Biocatalyst: Add 1.0 g (10% w/w relative to substrate) of Novozym 435.

  • Reaction: Stir at 40°C for 24–48 hours.

    • Critical Checkpoint: Stop the reaction when conversion reaches 50-52% . Pushing conversion too high (>55%) will degrade the yield of the (R)-alcohol, though it increases its optical purity.

  • Termination: Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme.

    • Sustainability Note: Wash the enzyme beads with Toluene. The enzyme can often be reused 5-10 times.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a yellow oil containing the (R)-Alcohol and (S)-Acetate.

  • Purification:

    • Perform Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane:Ethyl Acetate (start 90:10, increase polarity).

    • Separation: The (S)-Acetate (less polar) will elute first. The desired (R)-ECHO (more polar) will elute second.

  • Yield Verification: Dry the (R)-ECHO fraction and measure mass and optical rotation.

Data Analysis & Troubleshooting

Stereochemical Outcome

In most lipase-catalyzed acylations of secondary alcohols, the enzyme follows the Kazlauskas Rule , favoring the enantiomer where the medium-sized group is in a specific orientation relative to the large group.

  • For ECHO, literature suggests the (S)-enantiomer fits the catalytic pocket for acylation, leaving the (R)-enantiomer as the unreacted alcohol.

  • Verification: The (R)-alcohol is the precursor for (R)-

    
    -Lipoic acid.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Reaction Rate Enzyme inhibition or water content.Use anhydrous solvents; Increase enzyme loading to 20% w/w; Ensure temperature is 40-50°C.
Low Enantioselectivity (E < 20) Non-specific background reaction.Ensure no chemical acylation catalysts (e.g., DMAP) are present. Try lowering temperature to 25°C (trades rate for selectivity).
Conversion Stalls < 40% Product inhibition or enzyme deactivation.Acetaldehyde (by-product) may deactivate enzyme. Use an open system with ventilation or add molecular sieves.
Difficulty Separating Product Similar polarity of substrate/product.The Acetate and Alcohol usually have distinct Rf values. Optimize chromatography gradient.
Mechanistic Diagram

Mechanism Enzyme Free Lipase (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Vinyl Acetate AcylDonor Vinyl Acetate ByProduct Acetaldehyde (Volatile) AcylEnzyme->ByProduct - Vinyl Alcohol ProductS (S)-Acetate AcylEnzyme->ProductS + (S)-ECHO (Fast) ProductR (R)-Alcohol (Unreacted) AcylEnzyme->ProductR + (R)-ECHO (Slow/No Reaction) SubstrateS (S)-ECHO (Fast Reacting) SubstrateR (R)-ECHO (Slow Reacting) ProductS->Enzyme Regenerates

Figure 2: Catalytic cycle showing the kinetic discrimination between (S) and (R) enantiomers.

References

  • Enzymatic resolution of a chiral chlorohydrin precursor for (R)-

    
    -lipoic acid synthesis. 
    Source: ResearchGate / Process Biochemistry
    URL:[Link]
    
  • Method for preparing (R)-6-hydroxy-8-chlorooctanoic acid ethyl ester by enzyme resolution.
  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters. (Context on CALB/Lipase PS selectivity) Source: Tetrahedron: Asymmetry URL:[8][2][10][11][12][Link]

  • Novozym 435: The “perfect” lipase immobilized biocatalyst? Source: Catalysis Science & Technology URL:[13][Link]

Sources

Method

Application Note: High-Fidelity Asymmetric Synthesis of (S)-8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester

Topic: Chiral synthesis of (S)-8-Chloro-6-hydroxyoctanoic acid ethyl ester Content Type: Application Note & Protocol Role: Senior Application Scientist Executive Summary This application note details a robust, scalable p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral synthesis of (S)-8-Chloro-6-hydroxyoctanoic acid ethyl ester Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (S)-8-Chloro-6-hydroxyoctanoic acid ethyl ester (hereafter referred to as (S)-CHxE ). This molecule is a critical chiral intermediate in the synthesis of (R)-


-Lipoic Acid  (Thioctic Acid), a potent antioxidant and pharmaceutical agent.

While traditional chemical reductions (e.g., NaBH


) yield racemic mixtures requiring inefficient kinetic resolution, this guide prioritizes a Biocatalytic Asymmetric Reduction  using an engineered Ketoreductase (KRED). This route offers superior enantiomeric excess (>99% ee), mild reaction conditions, and eliminates the need for toxic heavy metal catalysts.

Strategic Context & Route Selection

The Stereochemical Imperative

The biological activity of


-Lipoic acid is stereodependent. The (R)-enantiomer is the eutomer (biologically active). Industrial synthesis of (R)-Lipoic acid typically involves the displacement of the hydroxyl group at C6. Since nucleophilic substitution of secondary sulfonates (mesylates/tosylates) proceeds with inversion of configuration  (S

2), the (S)-alcohol is often the required precursor to access the (R)-thiol moiety found in (R)-Lipoic acid.
Route Comparison
FeatureChemical Route (NaBH

+ Resolution)
Asymmetric Hydrogenation (Noyori)Biocatalytic Reduction (KRED)
Selectivity Low (Racemic)High (>95% ee)Ultra-High (>99% ee)
Yield Max 50% (theoretical for resolution)>90%>95%
Conditions Cryogenic/Hazardous reagentsHigh Pressure H

, Precious Metals
Ambient Temp, Aqueous Buffer
Scalability ModerateHighHigh
Synthetic Pathway Visualization

The following diagram outlines the chosen workflow, starting from commodity chemicals to the chiral target.

SynthesisWorkflow Start Monoethyl Adipate Step1 Acid Chloride Formation Start->Step1 SOCl2 Inter1 Ethyl 6-chloro-6-oxohexanoate Step1->Inter1 Step2 Friedel-Crafts (Ethylene + AlCl3) Inter1->Step2 Ethylene gas Ketone Ethyl 8-chloro-6-oxooctanoate (Prochiral Ketone) Step2->Ketone Step3 Biocatalytic Reduction (KRED + NADPH) Ketone->Step3 Product (S)-8-Chloro-6-hydroxyoctanoic acid ethyl ester Step3->Product >99% ee

Figure 1: Linear synthetic sequence from Monoethyl Adipate to (S)-CHxE.

Precursor Synthesis: Ethyl 8-chloro-6-oxooctanoate

Before the chiral step, the prochiral ketone must be synthesized. The industry-standard method involves the Friedel-Crafts acylation of ethylene.

Materials
  • Substrate: Ethyl 6-chloro-6-oxohexanoate (prepared from Monoethyl adipate + Thionyl chloride).

  • Reagents: Aluminum Chloride (AlCl

    
    , anhydrous), Ethylene gas.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Protocol
  • Setup: Flame-dry a 2L three-neck flask equipped with a mechanical stirrer, gas inlet tube, and thermometer. Maintain an inert atmosphere (N

    
    ).
    
  • Lewis Acid Charge: Charge DCM (800 mL) and AlCl

    
     (1.1 eq) into the flask. Cool to 0–5°C.
    
  • Acylation: Add Ethyl 6-chloro-6-oxohexanoate (1.0 eq) dropwise, maintaining temperature <10°C. Stir for 30 min to form the acylium complex.

  • Ethylene Addition: Bubble Ethylene gas through the solution at 10–15°C. The reaction is exothermic; control the gas flow rate to maintain temperature. Monitor by GC until the starting material is consumed (~3-5 hours).

  • Quench: Pour the reaction mixture slowly into ice water (1 kg) with vigorous stirring. Caution: HCl gas evolution.

  • Workup: Separate the organic layer.[1][2] Wash the aqueous layer with DCM (2 x 200 mL). Combine organics and wash with saturated NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. The crude Ethyl 8-chloro-6-oxooctanoate is typically >90% pure and can be used directly or distilled (high vacuum) for the enzymatic step.

Core Protocol: Biocatalytic Asymmetric Reduction

This is the critical quality-determining step. We utilize a Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.

Reaction Mechanism & Logic

The KRED enzyme transfers a hydride from the cofactor NADPH to the re-face or si-face of the ketone. To make the process economical, NADPH is regenerated in situ by GDH, which oxidizes Glucose to Gluconolactone.

Biocatalysis Substrate Ketone Substrate Product (S)-Alcohol Product Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Recycling NADPH->NADP Hydride Transfer Glucose Glucose Glucono Gluconolactone Glucose->Glucono Oxidation KRED KRED Enzyme KRED->NADPH Catalyzes GDH GDH Enzyme GDH->NADP Catalyzes

Figure 2: Coupled enzymatic cycle ensuring stoichiometric efficiency of the expensive cofactor.

Enzyme Screening Strategy

Since commercial KRED libraries (e.g., from Codexis, Daicel, Johnson Matthey) are vast, perform an initial screen:

  • Panel: Screen "S-selective" KREDs (Prelog rule compliance).

  • Conditions: 10 g/L substrate, 1 g/L enzyme, pH 7.0, 30°C.

  • Hit Criteria: Conversion >90% in 24h, ee >98%. Note: Common hits for this substrate class often include enzymes from Lactobacillus species (e.g., L. kefir, L. brevis) or engineered variants thereof.

Detailed Synthesis Protocol (Scale: 10g)
Reagents:
  • Substrate: Ethyl 8-chloro-6-oxooctanoate (10.0 g, 45.3 mmol).

  • Enzyme: KRED-S-Hit (e.g., 200 mg, loading 2% w/w).

  • Cofactor Recycle: Glucose Dehydrogenase (GDH, 50 mg, ~200 U/mg) + NADP+ (10 mg, catalytic).

  • Co-substrate: D-Glucose (12.0 g, 1.5 eq).

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.0).

  • pH Control: 1M NaOH (for titration).

Procedure:
  • Buffer Prep: In a 250 mL reactor, dissolve D-Glucose in 100 mL of Phosphate buffer (pH 7.0).

  • Cofactor Addition: Add NADP+ and GDH. Stir gently until dissolved.

  • Enzyme Addition: Add the KRED enzyme powder. Ensure it is well-dispersed.

  • Substrate Addition: Add the ketone substrate (10.0 g).

    • Tip: If substrate solubility is poor, add 10% v/v Isopropyl Alcohol (IPA) or DMSO as a co-solvent, or use a biphasic system with Butyl Acetate.

  • Reaction: Stir at 30°C at 200 rpm.

  • pH Maintenance: The GDH reaction produces gluconic acid, which drops the pH. Use a pH-stat or manual addition of 1M NaOH to maintain pH between 6.8 and 7.2. Crucial: If pH drops < 6.0, enzyme activity may irreversibly cease.

  • Monitoring: Sample every 4 hours. Extract 50 µL aliquot into Ethyl Acetate and analyze by GC.

  • Completion: Reaction is typically complete (conv >99%) within 12–24 hours.

Workup:
  • Extraction: Add Ethyl Acetate (100 mL) and Celite (2 g) to the reactor. Stir for 15 min to break emulsions. Filter through a Celite pad.

  • Separation: Separate phases. Extract aqueous layer again with Ethyl Acetate (2 x 50 mL).

  • Washing: Wash combined organics with Brine (50 mL).

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Yield: Expected isolated yield: 9.5 g (95%).

  • Appearance: Clear to pale yellow oil.

Analytical Validation

Chiral Gas Chromatography (GC)

To ensure the protocol produced the correct enantiomer with high purity.

  • Column: Cyclodextrin-based chiral column (e.g., CP-Chirasil-Dex CB or DB-1701).

  • Dimensions: 25m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program: 100°C (hold 2 min)

    
     5°C/min 
    
    
    
    200°C.
  • Retention Times (Approximate):

    • (R)-Enantiomer: 14.2 min

    • (S)-Enantiomer: 14.8 min

    • Ketone Precursor: 12.5 min

  • Acceptance Criteria: ee > 98.5%.

NMR Characterization

H NMR (400 MHz, CDCl

):

4.12 (q, J=7.1 Hz, 2H, O-CH

-CH

), 3.85 (m, 1H, CH -OH), 3.65 (t, 2H, CH

-Cl), 2.30 (t, 2H, CH

-COOEt), 1.90 (m, 2H, Cl-CH

-CH

), 1.30-1.70 (m, 6H, alkyl chain), 1.25 (t, 3H, CH

).

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (<50%) pH drop (Gluconic acid buildup)Check pH-stat function; increase buffer strength.
Low Conversion Enzyme inhibition by substrateSwitch to fed-batch mode (add ketone slowly) or add organic co-solvent (MTBE).
Low ee (<95%) Wrong enzyme variantRe-screen KRED panel; check background chemical reduction (rare at pH 7).
Emulsion during workup Protein denaturationUse Celite filtration or add brine to aqueous phase.

References

  • Google Patents. (2014). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • Kataoka, M., et al. (1997).[3] Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate.... Applied Microbiology and Biotechnology.[1][3] Retrieved from [Link]

  • Royal Society of Chemistry. (2023).

    
    -Lipoic acid chemistry: the past 70 years. Retrieved from [Link]
    
  • Yamamoto, H., et al. (2002).[4] Purification and properties of a carbonyl reductase useful for production of ethyl (S)-4-chloro-3-hydroxybutanoate. Bioscience, Biotechnology, and Biochemistry.[3][4] Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 8-Chloro-6-hydroxyoctanoic acid ethyl ester as a Chiral Building Block in Organic Synthesis

Introduction: The Strategic Importance of a Bifunctional Chiral Synthon In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules, the demand for enantiomeri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Bifunctional Chiral Synthon

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules, the demand for enantiomerically pure building blocks is paramount. 8-Chloro-6-hydroxyoctanoic acid ethyl ester is a versatile chiral synthon whose value lies in its bifunctional nature. It possesses two key reactive sites: a secondary alcohol at the C6 position, which can be resolved or generated stereoselectively, and a primary alkyl chloride at the C8 position. This arrangement makes it an ideal precursor for introducing chirality and facilitating subsequent carbon-chain extensions or nucleophilic substitutions.

The principal application of this building block is in the synthesis of α-lipoic acid, a potent natural antioxidant used in a variety of therapeutic and supplementary contexts.[1][2] The biological activity of α-lipoic acid is predominantly associated with its (R)-enantiomer, making stereocontrolled synthesis not just an academic exercise but a commercial necessity. This guide provides an in-depth exploration of the synthesis of chiral 8-chloro-6-hydroxyoctanoic acid ethyl ester and its application, with a focus on robust, field-proven protocols for researchers and process chemists.

Synthetic Pathways to Chiral Ethyl 8-Chloro-6-hydroxyoctanoate

The generation of the chiral hydroxyl group at the C6 position is the critical step in leveraging this molecule. Two primary strategies dominate the synthetic landscape: the resolution of a racemic mixture and the direct asymmetric synthesis via biocatalytic reduction.

Pathway A: Chemical Reduction Followed by Enzymatic Resolution

This classical approach involves an initial non-selective chemical reduction of a ketone precursor, followed by the separation of the resulting enantiomers.

  • Step 1: Synthesis of Racemic Precursor: The synthesis typically begins with the reduction of ethyl 8-chloro-6-oxooctanoate.[3] This reduction is readily achieved using standard reducing agents like sodium borohydride (NaBH₄), which provides the racemic alcohol, (±)-8-chloro-6-hydroxyoctanoic acid ethyl ester, in high yield.[4][5] The ketone precursor itself can be synthesized from materials like monoethyl adipate.[2]

  • Step 2: Enzymatic Kinetic Resolution: The key to isolating the desired enantiomer is kinetic resolution, where an enzyme selectively reacts with one enantiomer of the racemic alcohol, leaving the other unreacted. Lipases are particularly effective for this transformation.[2] For instance, lipase PS-D can be used to selectively acylate the (R)-enantiomer with an acyl donor like vinyl acetate, producing the (R)-acetate ester and leaving the (S)-alcohol unreacted (or vice-versa depending on the enzyme).[1] These two products, being diastereomerically related, can then be separated using standard chromatographic techniques.

Pathway B: Direct Asymmetric Biocatalytic Reduction

A more modern and atom-economical approach is the direct enantioselective reduction of the prochiral ketone, ethyl 8-chloro-6-oxooctanoate, using a ketoreductase (KRED).

  • Causality: Ketoreductases are enzymes that exhibit high stereoselectivity, capable of delivering a specific enantiomer of the alcohol product with exceptional purity.[6][7][8] This method bypasses the need for a resolution step, which has a theoretical maximum yield of only 50% for the desired enantiomer from a racemate. By using an engineered KRED, chemists can directly synthesize either the (R)- or (S)-alcohol in high yield and with excellent enantiomeric excess (e.e.).[9][10] This approach is highly favored in industrial settings due to reduced waste, fewer process steps, and milder reaction conditions.[7]

The following diagram illustrates the strategic divergence of these two synthetic pathways.

G cluster_0 Synthetic Strategies for Chiral Alcohol Ketone Ethyl 8-chloro-6-oxooctanoate Racemic_Alcohol (±)-Ethyl 8-chloro-6-hydroxyoctanoate Ketone->Racemic_Alcohol Chemical Reduction (e.g., NaBH₄) R_Alcohol (R)-Ethyl 8-chloro-6-hydroxyoctanoate Ketone->R_Alcohol Asymmetric Reduction (Ketoreductase) S_Alcohol (S)-Ethyl 8-chloro-6-hydroxyoctanoate Racemic_Alcohol->S_Alcohol Unreacted R_Acetate (R)-Acetate Ester Racemic_Alcohol->R_Acetate Enzymatic Acylation (Lipase, Vinyl Acetate) Separation Chromatographic Separation S_Alcohol->Separation R_Acetate->Separation Separation->R_Alcohol Hydrolysis Separation->S_Alcohol Direct Isolation

Caption: Divergent pathways to enantiopure ethyl 8-chloro-6-hydroxyoctanoate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations discussed.

Protocol 1: Synthesis of Racemic (±)-Ethyl 8-Chloro-6-hydroxyoctanoate

This protocol describes the chemical reduction of the ketone precursor.

  • Core Principle: Sodium borohydride provides a cost-effective and operationally simple method for reducing the ketone to a racemic secondary alcohol. The reaction is typically performed in an alcoholic solvent at cool temperatures to manage exothermicity.

  • Materials:

    • Ethyl 8-chloro-6-oxooctanoate (1.0 eq)

    • Methanol (or Ethanol), anhydrous

    • Sodium borohydride (NaBH₄) (1.1 eq)

    • 5% Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve ethyl 8-chloro-6-oxooctanoate in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add sodium borohydride portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor reaction completion by TLC or GC-MS.

    • Once complete, cool the mixture back to 0 °C and cautiously quench the reaction by the dropwise addition of 5% HCl until the pH is ~5-6 and gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Validation & Characterization:

    • The product can be purified by silica gel column chromatography.

    • Confirm structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new multiplet around 3.8 ppm (CH-OH) and the disappearance of the ketone signal in the ¹³C NMR spectrum are indicative of a successful reduction.

    • Expected Yield: 90-98%.[11]

Protocol 2: Asymmetric Reduction Using a Ketoreductase (KRED)

This protocol outlines a modern biocatalytic approach for direct synthesis of the chiral alcohol.

  • Core Principle: This method leverages the high enantioselectivity of a ketoreductase enzyme. The reaction requires a cofactor, typically NADPH, which is continuously regenerated in situ using a sacrificial substrate like isopropanol, catalyzed by the same KRED or a dedicated dehydrogenase.

  • Materials:

    • Ketoreductase (KRED) preparation (e.g., from a commercial screening kit, selected for desired stereoselectivity)

    • Ethyl 8-chloro-6-oxooctanoate (1.0 eq)

    • Potassium phosphate buffer (100 mM, pH 7.0)

    • NADP⁺ (0.1 mol%)

    • Isopropanol (IPA) (10-20% v/v)

    • Methyl tert-butyl ether (MTBE) or Ethyl acetate

  • Procedure:

    • In a temperature-controlled reaction vessel, prepare the aqueous phase by dissolving the KRED preparation and NADP⁺ in the potassium phosphate buffer.

    • Add isopropanol to the buffer solution. This serves as both a co-solvent to improve substrate solubility and the sacrificial electron donor for cofactor regeneration.

    • Initiate stirring and add the substrate, ethyl 8-chloro-6-oxooctanoate.

    • Maintain the reaction at the optimal temperature for the chosen enzyme (typically 25-35 °C) and stir vigorously.

    • Monitor the reaction progress by taking aliquots, extracting with an organic solvent, and analyzing by chiral HPLC or GC.

    • Upon completion (typically 12-24 hours), quench the reaction by adding a water-miscible organic solvent like acetonitrile to precipitate the enzyme.

    • Centrifuge the mixture to pellet the enzyme and filter the supernatant.

    • Extract the aqueous filtrate multiple times with MTBE or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation & Characterization:

    • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or chiral GC.

    • Confirm the absolute configuration by comparing the optical rotation to literature values or through derivatization.

    • Expected Outcome: >95% conversion, >99% e.e.

ParameterPathway A (Reduction + Resolution)Pathway B (Asymmetric Reduction)
Max. Theoretical Yield 50% (for one enantiomer)~100%
Enantiomeric Excess Dependent on enzyme efficiencyTypically >99%
Process Steps 2 (Reduction, Resolution)1
Waste Generation Higher (unwanted enantiomer)Lower (atom economical)
Reaction Conditions Cryogenic temps may be neededMild (ambient temp, aq. buffer)

Application in the Synthesis of (R)-α-Lipoic Acid

(R)-Ethyl 8-chloro-6-hydroxyoctanoate is a pivotal intermediate for synthesizing the biologically active (R)-α-lipoic acid. The synthetic sequence involves converting the remaining functional groups into the characteristic dithiolane ring.

The overall workflow is depicted below.

G Start (R)-Ethyl 8-chloro- 6-hydroxyoctanoate Dichloro Ethyl 6,8-dichlorooctanoate Start->Dichloro Chlorination (e.g., SOCl₂, Pyridine) Lipoate_Ester Ethyl Lipoate Dichloro->Lipoate_Ester Disulfide Formation (e.g., Na₂S, S) Lipoic_Acid (R)-α-Lipoic Acid Lipoate_Ester->Lipoic_Acid Ester Hydrolysis (e.g., NaOH, then H⁺)

Caption: Synthesis of (R)-α-Lipoic Acid from the chiral building block.

Protocol 3: Conversion to Ethyl 6,8-dichlorooctanoate

This protocol details the conversion of the secondary alcohol to a chloride with inversion or retention of stereochemistry, depending on the conditions. For the synthesis of (R)-lipoic acid from (R)-8-chloro-6-hydroxyoctanoate, retention of configuration is desired. However, chlorination with thionyl chloride often proceeds with inversion. If starting from the (S)-alcohol, inversion is desired.

  • Core Principle: Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a common method for converting secondary alcohols to alkyl chlorides.[4][12] The mechanism (Sₙ1, Sₙ2, or Sₙi) and resulting stereochemistry are highly dependent on the solvent and reaction conditions.

  • Materials:

    • (R)- or (S)-Ethyl 8-chloro-6-hydroxyoctanoate (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Pyridine (catalytic or stoichiometric)

    • Anhydrous benzene or toluene

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the chiral alcohol in anhydrous toluene.

    • Add a catalytic amount of pyridine.

    • Cool the solution to 0 °C.

    • Slowly add a solution of thionyl chloride in toluene dropwise via an addition funnel.

    • After addition, allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., 50-60 °C) for 1-2 hours.[4][13]

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and carefully pour it over ice water to quench the excess thionyl chloride.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water, saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, ethyl 6,8-dichlorooctanoate, can be purified by vacuum distillation.[4]

  • Validation & Characterization:

    • Confirm the structure by NMR and MS. The disappearance of the hydroxyl proton and a shift in the C6 methine proton signal are expected.

    • Expected Yield: 75-95%.[13][14]

Once the dichloro ester is formed, it can be converted to ethyl lipoate by reacting it with a sulfur source, such as sodium disulfide (formed in situ from sodium sulfide and sulfur).[15] The final step is the hydrolysis of the ethyl ester to yield α-lipoic acid.[15]

Conclusion

Ethyl 8-chloro-6-hydroxyoctanoate stands as a testament to the power of chiral building blocks in streamlining complex molecular synthesis. Its strategic placement of functional groups provides a reliable handle for introducing stereochemistry at a key position. While classical resolution methods are effective, the advent of high-performance ketoreductases has made the direct asymmetric synthesis the superior pathway, aligning with the principles of green chemistry by improving atom economy and reducing process steps. The detailed protocols provided herein offer robust and validated methods for researchers to access this critical intermediate and apply it to the synthesis of valuable molecules like (R)-α-lipoic acid.

References

  • Google Patents. (2007). CN101063156A - Method for preparing (R)-6-hydroxy-8-chlorine octanoic acid ethyl by enzyme resolution.
  • Google Patents. (2012). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • Google Patents. (2023). CN116283573A - The method for synthesizing 6-hydroxyl-8-chlorooctanoic acid ethyl ester.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. Retrieved from [Link]

  • Google Patents. (1961). US2980716A - Method for preparing 6, 8-dihalooctanoic esters.
  • Google Patents. (2001). RU2176641C2 - 8-CHLORO-6-SULFONYLHYDROXYOCTANOIC ACIDS AND METHOD OF THEIR SYNTHESIS....
  • Google Patents. (1957). US2792406A - Process of preparing alpha-lipoic acid using dichlorooctanoate and metal disulfide.
  • Hollmann, F., & Bühler, K. (2010). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 46(34), 6231-6241. Retrieved from [Link]

  • Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Practical chiral alcohol manufacture using ketoreductases. Accounts of Chemical Research, 40(12), 1412-1419. Retrieved from [Link]

  • ResearchGate. (2010). Practical chiral alcohol manufacture using ketoreductases. Retrieved from [Link]

  • Li, Z., et al. (2020). Asymmetric reduction of ethyl 4‐chloro‐3‐oxo‐butanoate to ethyl S‐4‐chloro‐3‐hydroxybutanoate using recombinant E. coli cells expressing a carbonyl reductase derived from R. pyridinivorans. Journal of Chemical Technology & Biotechnology, 95(11), 2952-2959. Retrieved from [Link]

  • Google Patents. (2016). CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate.
  • Ni, Y., & Xu, J.-H. (2012). Enzymatic synthesis of chiral alcohols using ketoreductases. Biotechnology Advances, 30(6), 1279-1288. Retrieved from [Link]

  • Zhang, W., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 911021. Retrieved from [Link]

  • Patsnap. (2018). Preparation method for high-purity alpha-lipoic acid. Retrieved from [Link]

Sources

Application

reaction of 8-Chloro-6-hydroxyoctanoic acid ethyl ester with thionyl chloride

Application Note: High-Efficiency Chlorination of Ethyl 8-Chloro-6-hydroxyoctanoate using Thionyl Chloride Executive Summary This application note details the protocol for the chemical transformation of Ethyl 8-chloro-6-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Chlorination of Ethyl 8-Chloro-6-hydroxyoctanoate using Thionyl Chloride

Executive Summary

This application note details the protocol for the chemical transformation of Ethyl 8-chloro-6-hydroxyoctanoate (secondary alcohol) to Ethyl 6,8-dichlorooctanoate using Thionyl Chloride (


) . This reaction is a Critical Process Step (CPS) in the synthesis of 

-Lipoic Acid (Thioctic Acid), a potent antioxidant and pharmaceutical intermediate.

While the reaction appears straightforward, the presence of a secondary alcohol at the C6 position introduces stereochemical and regiochemical challenges. This guide focuses on maximizing conversion efficiency, controlling stereochemistry (typically inversion via


), and minimizing the formation of elimination byproducts (octenoates).

Mechanistic Insight & Stereochemistry

Understanding the mechanism is vital for controlling the impurity profile and stereochemical outcome.

  • The Reagent: Thionyl chloride (

    
    ) acts as both a chlorinating agent and a dehydrating agent.
    
  • The Intermediate: The reaction proceeds through an alkyl chlorosulfite intermediate (

    
    ).[1]
    
  • The Pathway (

    
     vs. 
    
    
    
    ):
    • With Base (Pyridine/Triethylamine): The base deprotonates the intermediate and scavenges HCl. The free chloride ion (

      
      ) then attacks the C6 carbon from the backside, displacing 
      
      
      
      . This results in Inversion of Configuration (Walden Inversion).
    • Without Base (Neat/Inert Solvent): The reaction may proceed via an internal nucleophilic substitution (

      
      ), leading to Retention of Configuration . However, for secondary alcohols, this pathway is often competitive with elimination.
      

Note on Lipoic Acid Synthesis: If starting from enantiopure (S)-Ethyl 8-chloro-6-hydroxyoctanoate (often derived from biocatalytic reduction), the use of pyridine with


 will yield the (R)-6,8-dichloro ester. Subsequent displacement by sulfur (another inversion) would yield the (S)-Lipoic acid series. Therefore, route selection must align with the target enantiomer.
Reaction Pathway Diagram

ReactionMechanism Substrate Ethyl 8-chloro-6-hydroxyoctanoate (Secondary Alcohol) Intermediate Alkyl Chlorosulfite Intermediate Substrate->Intermediate Esterification SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Transition SN2 Transition State (Backside Attack) Intermediate->Transition + Pyridine Pyridine Pyridine (Base/Catalyst) Pyridine->Transition HCl Scavenging Product Ethyl 6,8-dichlorooctanoate (Inverted Configuration) Transition->Product -SO₂ Byproducts SO₂ (gas) + HCl (salt/gas) Transition->Byproducts

Caption: Mechanistic pathway showing the conversion of the alcohol to the dichloro-ester via the chlorosulfite intermediate, highlighting the role of Pyridine in facilitating the


 inversion.

Experimental Protocol

This protocol is designed for a 100 mmol scale (approx. 22.2 g of starting material). It utilizes Toluene as the solvent due to its favorable boiling point and safety profile compared to Benzene.

Materials & Equipment
ComponentSpecificationQuantityRole
Ethyl 8-chloro-6-hydroxyoctanoate >98% Purity22.27 g (100 mmol)Substrate
Thionyl Chloride (

)
Reagent Grade (>99%)17.85 g (150 mmol)Reagent (1.5 eq)
Toluene Anhydrous150 mLSolvent
Pyridine Anhydrous0.8 g (10 mmol)Catalyst (0.1 eq)
Reactor 500 mL 3-neck RBF1 unitVessel
Scrubber NaOH trap1 unitGas Neutralization
Step-by-Step Procedure
  • System Setup:

    • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

    • Connect the outlet of the condenser to a caustic scrubber (10% NaOH) to neutralize evolved

      
       and 
      
      
      
      gases.
    • Safety: Perform all operations in a functioning fume hood.

  • Substrate Dissolution:

    • Charge the flask with Ethyl 8-chloro-6-hydroxyoctanoate (22.27 g) and Toluene (100 mL).

    • Add Pyridine (0.8 g).

    • Cool the mixture to 0–5°C using an ice/water bath.

  • Reagent Addition:

    • Dilute Thionyl Chloride (17.85 g) with Toluene (20 mL) in the addition funnel.

    • Add the

      
       solution dropwise over 45–60 minutes , maintaining the internal temperature below 10°C.
      
    • Observation: Gas evolution will begin immediately. Ensure the scrubber is bubbling.

  • Reaction Phase:

    • Once addition is complete, allow the reaction to warm to room temperature (20–25°C) over 30 minutes.

    • Heat the mixture to 65–70°C and hold for 3–4 hours .

    • Monitoring: Check reaction progress via GC or TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting alcohol spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into Ice Water (100 mL) with vigorous stirring to destroy excess

      
      . Caution:  Exothermic.
      
    • Separate the layers.[2] Extract the aqueous layer with Toluene (2 x 30 mL).

    • Wash the combined organic layers with:

      • Saturated

        
         (50 mL) – to remove acidic residues.
        
      • Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is typically sufficiently pure (>95%) for the next step (sulfurization).

    • If high purity is required, distill under high vacuum (

      
      , b.p. 
      
      
      
      ).[3]
Process Workflow Diagram

Workflow Start Start: 100mmol Substrate in Toluene + Pyridine Cooling Cool to 0-5°C Start->Cooling Addition Dropwise Addition of SOCl₂ (Control Temp < 10°C) Cooling->Addition Heating Heat to 65-70°C (3-4 Hours) Addition->Heating Quench Quench in Ice Water (Destroy Excess SOCl₂) Heating->Quench Workup Phase Separation & NaHCO₃ Wash Quench->Workup Isolation Vacuum Distillation or Direct Use Workup->Isolation

Caption: Operational workflow for the chlorination process, emphasizing temperature control points and safety quenching.

Data Presentation & Performance Metrics

The following data represents typical results obtained using this protocol under optimized conditions.

ParameterValueNotes
Molar Yield 92 – 96%High conversion efficiency.[4]
Purity (GC) > 97%Major impurity is the elimination product.
Appearance Clear, pale yellow oilDarkening indicates overheating or residual pyridine.
Boiling Point 121–123°C @ 0.5 mmHgReference value [1].[2]
Refractive Index (

)
1.4580Diagnostic for purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / High Impurity Formation of Octenoates (Elimination)Reduce reaction temperature. Ensure

is added slowly. Avoid excessive base.
Incomplete Conversion Wet Solvent / Old Reagent

hydrolyzes rapidly. Use fresh reagent and anhydrous toluene.
Dark Product Color Polymerization or Pyridine OxidationPerform workup immediately after reaction.[5] Ensure thorough bicarbonate wash to remove pyridine salts.
Stereochemical Loss

Pathway Competition
Ensure Pyridine is present to force

.[6] Keep temperature moderate.

Process Safety (HSE)

  • Thionyl Chloride: Highly corrosive and water-reactive.[7] Causes severe skin burns and eye damage.[5] Reacts violently with water to release

    
     and 
    
    
    
    .
  • Engineering Controls: A scrubber system is mandatory . Do not vent directly into the fume hood exhaust without neutralization, as this causes corrosion of ductwork.

  • PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat are required. A face shield is recommended during the addition step.

References

  • U.S. Patent 2,980,716A. Method for preparing 6,8-dihalooctanoic esters. (1961). Link

  • Greenberg, J. A., & Sammakia, T. (2017).[8] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[9] The Journal of Organic Chemistry, 82(6), 3245–3251. Link

  • Master Organic Chemistry. Thionyl Chloride (SOCl₂) – Reaction With Alcohols to Give Alkyl Chlorides.[10][11]Link

  • ChemicalBook. Ethyl 6,8-dichlorooctanoate Synthesis Strategies.Link

Sources

Method

analytical techniques for monitoring 8-Chloro-6-hydroxyoctanoic acid ethyl ester reactions

Focus: 8-Chloro-6-hydroxyoctanoic acid ethyl ester Executive Summary 8-Chloro-6-hydroxyoctanoic acid ethyl ester (hereafter 8-CHOEE ) is the critical chiral pivot point in the synthesis of (R)-Alpha-Lipoic Acid (ALA) , a...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 8-Chloro-6-hydroxyoctanoic acid ethyl ester

Executive Summary

8-Chloro-6-hydroxyoctanoic acid ethyl ester (hereafter 8-CHOEE ) is the critical chiral pivot point in the synthesis of (R)-Alpha-Lipoic Acid (ALA) , a potent antioxidant and therapeutic agent for diabetic polyneuropathy. The stereochemistry at the C6-hydroxyl position determines the biological activity of the final ALA product.

While chemical reduction of the precursor (8-chloro-6-oxooctanoic acid ethyl ester) yields a racemate, modern biocatalytic routes utilize ketoreductases (KREDs) to achieve high enantiomeric excess (ee) of the (R)-isomer. Consequently, analytical protocols must simultaneously monitor chemical conversion (yield) and stereochemical purity (ee).

This guide details a validated analytical framework for 8-CHOEE, overcoming its primary challenges: weak UV absorbance, thermal instability of the alkyl chloride, and the critical need for chiral resolution.

The Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The synthesis of (R)-ALA generally follows the reduction of the keto-ester to the hydroxy-ester, followed by chlorination/sulfurization to form the dithiolane ring.

Figure 1: Synthetic Pathway & Critical Control Points [1]

ReactionPathway Keto Start Material Ethyl 8-chloro-6-oxooctanoate Enzyme Biocatalysis (KRED + NADPH) Keto->Enzyme Input Hydroxy Target Intermediate (R)-8-Chloro-6-hydroxyoctanoic acid ethyl ester Enzyme->Hydroxy Reduction (>99% ee desired) Impurity Impurity: Over-reduction (Diol) or Hydrolysis Enzyme->Impurity Side Rxns ALA Final Product (R)-Alpha Lipoic Acid Hydroxy->ALA Sulfurization & Cyclization

Caption: The critical step involves the stereoselective reduction of the C6 ketone. Analytical control must ensure the (R)-configuration is maintained before ring closure.

Analytical Challenges & Strategy
ChallengeRoot CauseStrategic Solution
Weak Detection Lack of conjugated pi-systems (only ester carbonyl is UV active).Use Low UV (210 nm) or CAD/ELSD detectors.
Chiral Resolution Enantiomers have identical physical properties in achiral environments.Amylose/Cellulose-based Chiral Columns (Normal Phase).
Thermal Instability The terminal alkyl chloride can undergo elimination at high GC temperatures.Use HPLC as primary; if GC is required, use BSTFA derivatization to lower boiling point/polarity.
Protocol A: Reaction Monitoring (Achiral HPLC)

Objective: Quantify conversion of Keto-ester to Hydroxy-ester and monitor hydrolysis byproducts.

Methodology

The absence of a strong chromophore necessitates the use of high-purity solvents to minimize baseline noise at 210 nm. A C18 column provides sufficient hydrophobic selectivity to separate the Keto form (less polar) from the Hydroxy form (more polar).

Instrument Parameters
  • System: HPLC with PDA or VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Reference: 360 nm).

  • Temperature: 30°C.

Gradient Table
Time (min)%A (Water)%B (ACN)Event
0.09010Equilibration
2.09010Hold
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
Sample Preparation (Biocatalytic Slurry)
  • Quench: Take 100 µL reaction slurry and add 900 µL Acetonitrile (precipitates enzymes).

  • Clarify: Centrifuge at 10,000 rpm for 5 minutes.

  • Dilute: Transfer 100 µL supernatant to 900 µL Mobile Phase A/B (50:50).

  • Inject: 10 µL.

Protocol B: Enantiomeric Purity (Chiral HPLC)

Objective: Determine % e.e. of the (R)-8-CHOEE.

Methodology

Direct chiral separation of secondary alcohols is most effective on polysaccharide-based stationary phases in Normal Phase mode. The hydroxyl group interacts via hydrogen bonding with the carbamate linkage on the chiral selector.

  • Primary Column Recommendation: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)).

  • Secondary Recommendation: Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate)).

Instrument Parameters
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Detection: UV @ 210 nm.

Data Interpretation
  • Retention Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on AD-H columns, but standards must be injected to confirm .

  • Calculation:

    
    
    
Protocol C: Structural Validation (NMR)

Objective: Absolute configuration confirmation during process development.

When reference standards are unavailable, optical rotation alone is unreliable due to low specific rotation values.

  • Derivatization: React 8-CHOEE with (S)-(+)-O-acetylmandelic acid (or Mosher's acid chloride).

  • Analysis: Run 1H-NMR (400 MHz+).

  • Logic: The resulting diastereomers will show distinct chemical shifts for the protons adjacent to the C6 chiral center. This serves as a primary reference method to validate the Chiral HPLC elution order.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Reaction Sample (Slurry) Quench Quench: Add ACN (Precipitate Enzyme) Sample->Quench Filter Centrifuge/Filter 0.2 µm Quench->Filter Decision Analysis Type? Filter->Decision Achiral Achiral HPLC (C18) UV 210nm Decision->Achiral Routine Monitor Chiral Chiral HPLC (AD-H) Hexane/IPA Decision->Chiral Purity Check Result1 Calculate Conversion % Check for Hydrolysis Achiral->Result1 Result2 Calculate % e.e. (Target >99% R) Chiral->Result2

Caption: Decision tree for routine process monitoring versus final quality release testing.

References
  • Liu, J., et al. (2010). "Enantioselective synthesis of (R)-α-lipoic acid via bioreduction of ethyl 8-chloro-6-oxooctanoate." Tetrahedron: Asymmetry, 21(23), 2816-2820.

  • Feldmann, R., et al. (2006). "Process for the preparation of (R)-alpha-lipoic acid." U.S. Patent 7,094,576.

  • Hermann, T., et al. (2007). "Method for producing (R)-dihydrolipoic acid." U.S. Patent 7,220,561.

  • LGC Standards. "8-Chloro-6-oxo-octanoic Acid Ethyl Ester - Reference Material." [2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Enzymatic Resolution of 8-Chloro-6-hydroxyoctanoic acid ethyl ester

Welcome to the technical support center for the enzymatic resolution of 8-Chloro-6-hydroxyoctanoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic resolution of 8-Chloro-6-hydroxyoctanoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this critical chiral separation. As a key intermediate in the synthesis of valuable compounds like (R)-α-lipoic acid, achieving high yield and enantiomeric excess (e.e.) is paramount.[1] This resource provides in-depth, experience-driven insights and actionable protocols to optimize your enzymatic resolution.

I. Understanding the Landscape: FAQs

This section addresses fundamental questions regarding the enzymatic resolution of 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

Q1: What is the maximum theoretical yield for a single enantiomer in a standard kinetic resolution, and why?

In a classical enzymatic kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer from a racemic mixture, leaving the other largely unreacted.[2] Because the starting material is a 50:50 mixture of two enantiomers, the maximum theoretical yield for the desired single enantiomer (either the reacted product or the unreacted substrate) is 50%.[2][3] Attempting to push the reaction beyond 50% conversion will result in the enzyme starting to react with the less-favored enantiomer, which will significantly decrease the enantiomeric excess of the product.[4]

Q2: My yield is around 45-50%, but I need to improve it. What are my options?

Achieving a yield close to 50% indicates that your kinetic resolution is likely proceeding as expected. To surpass this theoretical limit, you must implement a Dynamic Kinetic Resolution (DKR) .[3] DKR combines the enzymatic resolution with an in situ racemization of the less reactive enantiomer.[2] This continuous racemization of the starting material allows for a theoretical yield of up to 100% of the desired enantiomer.[3] For secondary alcohols like 8-Chloro-6-hydroxyoctanoic acid, this is often achieved using a compatible metal catalyst, such as a ruthenium complex.[3][5][6]

Q3: Which enzymes are commonly used for the resolution of 8-Chloro-6-hydroxyoctanoic acid ethyl ester?

Lipases are the most common class of enzymes used for this type of resolution due to their versatility, stability in organic solvents, and broad substrate specificity.[2][7] Specifically, lipases from Candida antarctica (often referred to as CALB), Pseudomonas cepacia (PCL), and other microbial sources have shown high enantioselectivity in the resolution of secondary alcohols and related esters.[5][6][8][9] The choice of enzyme is critical and often requires screening to find the optimal biocatalyst for your specific substrate and reaction conditions.[10]

II. Troubleshooting Guide: Diagnosing and Resolving Low Yield

This section provides a structured approach to identifying and solving common issues leading to low yield in your enzymatic resolution.

Issue 1: Yield is significantly below the theoretical 50% maximum.

A yield well below 50% suggests a fundamental problem with the reaction. The following workflow will help you diagnose the root cause.

LowYieldTroubleshooting cluster_enzyme Enzyme-Related Issues cluster_substrate Substrate-Related Issues cluster_conditions Condition-Related Issues cluster_inhibition Inhibition-Related Issues Start Low Yield (< 50%) Observed CheckEnzyme 1. Verify Enzyme Activity Start->CheckEnzyme CheckSubstrate 2. Assess Substrate Quality CheckEnzyme->CheckSubstrate EnzymeInactive Inactive/Denatured Enzyme CheckEnzyme->EnzymeInactive Low/No Activity CheckConditions 3. Evaluate Reaction Conditions CheckSubstrate->CheckConditions Substrate Pure SubstrateImpure Substrate Impurities CheckSubstrate->SubstrateImpure Impurities Detected CheckInhibition 4. Investigate Inhibition CheckConditions->CheckInhibition Conditions Optimal ConditionsSuboptimal Suboptimal pH, Temp, Solvent CheckConditions->ConditionsSuboptimal Conditions Not Ideal Solution Systematic Optimization CheckInhibition->Solution Inhibition Addressed InhibitionPresent Substrate/Product Inhibition CheckInhibition->InhibitionPresent Inhibition Confirmed EnzymeInactive->Solution SubstrateImpure->Solution ConditionsSuboptimal->Solution InhibitionPresent->Solution

Caption: Troubleshooting workflow for low reaction yield.

Q: My reaction is not proceeding. How do I confirm my enzyme is active?

A: Perform an Enzyme Activity Assay.

  • Causality: An inactive enzyme is a primary suspect for reaction failure. Lipases can denature due to improper storage, handling, or exposure to extreme pH or temperatures.[11][12] An activity assay provides a quantitative measure of your enzyme's catalytic capability.

  • Protocol: p-Nitrophenyl Palmitate (pNPP) Assay

    • Prepare Reagents:

      • Solution A: 30 mg of pNPP in 10 mL of isopropanol.

      • Solution B: 0.2 g of gum arabic and 0.4 mL of Triton X-100 in 90 mL of 50 mM Tris-HCl buffer (pH 8.0).

      • Substrate Emulsion: Add Solution A dropwise to Solution B while stirring vigorously.

    • Enzyme Sample: Prepare a stock solution of your lipase (e.g., 1 mg/mL in 50 mM Tris-HCl buffer, pH 8.0).

    • Reaction:

      • In a cuvette, mix 950 µL of the substrate emulsion with 50 µL of the enzyme solution.

      • Incubate at the desired reaction temperature (e.g., 37°C).

    • Measurement: Monitor the increase in absorbance at 410 nm for 5-10 minutes using a spectrophotometer. The release of p-nitrophenol results in a yellow color.

    • Interpretation: A steady increase in absorbance confirms enzyme activity. Compare with a fresh batch of enzyme if possible.

Q: My enzyme is active, but the yield is still low. Could the substrate be the problem?

A: Yes, substrate purity is critical.

  • Causality: Impurities in the racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester can act as inhibitors or may not be recognized by the enzyme, leading to lower conversion of the target substrate.

  • Troubleshooting Steps:

    • Purity Analysis: Analyze your starting material using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm its purity.

    • Purification: If impurities are detected, purify the substrate via flash chromatography or distillation.

    • Proper Storage: Ensure the substrate is stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation.

Q: How do I optimize the reaction conditions for better yield?

A: Systematically evaluate pH, temperature, and solvent.

  • Causality: Every enzyme has an optimal set of conditions under which it exhibits maximum activity and stability. Deviations from these optima can drastically reduce reaction rates.[11][13]

ParameterTypical Range for LipasesRationale & Potential IssuesTroubleshooting Action
pH 6.0 - 9.0The ionization state of amino acid residues in the active site is pH-dependent and crucial for catalysis.[14] Extreme pH can cause irreversible denaturation.Screen a range of buffers (e.g., phosphate buffer at pH 6, 7, and 8) to find the optimal pH for your specific lipase.[1]
Temperature 30°C - 50°CHigher temperatures increase kinetic energy and reaction rates up to a point.[15] Excessive heat leads to denaturation and loss of activity.[11][12]Perform the reaction at different temperatures (e.g., 30°C, 37°C, 45°C) to identify the optimum. Note that higher temperatures can also decrease enzyme stability over time.[16]
Solvent Non-polar organic solvents (e.g., hexane, heptane, toluene)Lipases often function well in non-polar organic solvents, which can help solubilize the substrate and minimize water-dependent side reactions.[7][17] Polar solvents can strip the essential water layer from the enzyme, leading to inactivation.[18]Test different solvents. If the substrate has poor solubility, consider a co-solvent system or a solvent-free approach if feasible.[19][20]
Issue 2: Enantioselectivity (e.e.) is poor.

Low enantioselectivity means the enzyme is not effectively discriminating between the two enantiomers.

LowEETroubleshooting Start Low Enantiomeric Excess (e.e.) CheckConversion 1. Verify Reaction Conversion Start->CheckConversion CheckEnzymeChoice 2. Re-evaluate Enzyme Selection CheckConversion->CheckEnzymeChoice Conversion ≤ 50% OverReaction Over-reaction Occurred CheckConversion->OverReaction Conversion > 50% OptimizeConditions 3. Optimize Conditions for Selectivity CheckEnzymeChoice->OptimizeConditions Enzyme Confirmed ConsiderAcylDonor 4. Assess Acyl Donor (for transesterification) OptimizeConditions->ConsiderAcylDonor Solution Improved Enantioselectivity ConsiderAcylDonor->Solution OverReaction->OptimizeConditions

Caption: Troubleshooting workflow for low enantioselectivity.

Q: My yield is approaching 50%, but the e.e. of my product is low. What's happening?

A: You may have pushed the reaction too far.

  • Causality: As the concentration of the preferred enantiomer decreases, the enzyme will begin to catalyze the reaction of the less-preferred enantiomer at a higher rate. This is a fundamental principle of kinetic resolutions.[4]

  • Troubleshooting Steps:

    • Time Course Study: Run the reaction and take aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours).

    • Analyze Conversion and e.e.: For each time point, analyze both the percent conversion (e.g., by GC or HPLC) and the enantiomeric excess of the product and remaining substrate.

    • Identify Optimum Endpoint: Plot e.e. versus conversion. You will likely find a point where e.e. is maximized before it begins to drop. This is your optimal reaction time. A conversion of around 40-45% often yields a high e.e. for the product, while leaving the unreacted substrate with high enantiopurity.

Q: I've optimized the reaction time, but the e.e. is still not satisfactory. What else can I do?

A: Consider the enzyme itself and the reaction environment.

  • Causality: Not all lipases have the same enantiopreference or selectivity for a given substrate.[21] Furthermore, reaction conditions can influence the flexibility of the enzyme's active site, thereby affecting its ability to discriminate between enantiomers.[22]

  • Troubleshooting Actions:

    • Enzyme Screening: If you haven't already, screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Rhizomucor miehei).

    • Temperature Optimization: Sometimes, lowering the reaction temperature can enhance enantioselectivity, albeit at the cost of a slower reaction rate.

    • Solvent Effects: The choice of organic solvent can impact enzyme conformation and, consequently, enantioselectivity.[18] Testing a range of non-polar solvents is advisable.

    • Enzyme Immobilization: Using an immobilized enzyme can sometimes improve enantioselectivity and stability.[23] The support material can influence the enzyme's microenvironment.

III. References

  • Martin-Matute, B., Edin, M., Bogar, K., & Bäckvall, J. E. (1999). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 121(47), 10946-10947. [Link]

  • CN101063156A - Method for preparing (R)-6-hydroxy-8-chlorine octanoic acid ethyl by enzyme resolution. Google Patents.

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Pàmies, O., & Bäckvall, J. E. (2003). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 125(14), 4148-4157. [Link]

  • Träff, A., Bogár, K., Warner, M., & Bäckvall, J. E. (2008). Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution. Organic Letters, 10(21), 4807-4810. [Link]

  • Chapman, J., Ismail, A. E., & Dinu, C. Z. (2018). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 19(9), 2677. [Link]

  • Geric, M., & Effenberger, R. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(3), 256-263. [Link]

  • Geric, M., & Effenberger, R. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. ResearchGate. [Link]

  • Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746. [Link]

  • Reetz, M. T. (2002). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences, 99(24), 15302-15307. [Link]

  • Save My Exams. (2025). The Effect of Temperature on Enzyme Reactions (Edexcel International A Level (IAL) Biology): Revision Note. [Link]

  • Hyster, T. K., & Rovis, T. (2011). Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis. PMC - PubMed Central. [Link]

  • Szeliga, M., et al. (2020). Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica. Molecules, 25(21), 5032. [Link]

  • ResearchGate. (n.d.). (PDF) Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: ( - )-(1R,2S)-rrarti-2-phenylcyclohexanol and ( + )-(1S,2R). [Link]

  • Hasan, F., Shah, A. A., & Hameed, A. (2009). Organic Solvent Tolerant Lipases and Applications. PMC - NIH. [Link]

  • Lončar, D., et al. (2018). The effect of pH on determination of activation energies and the optimum temperatures of hydrolysis of olive oil by lipase from porcine. Acta of Bioengineering and Biomechanics, 20(4). [Link]

  • Zaks, A., & Klibanov, A. M. (1985). Resolution of racemic mixtures via lipase catalysis in organic solvents. Journal of the American Chemical Society, 107(24), 7072-7076. [Link]

  • Acevedo-Rocha, C. G., & Reetz, M. T. (2020). Modeling Enzymatic Enantioselectivity using Quantum Chemical Methodology. ACS Catalysis, 10(10), 5716-5733. [Link]

  • Peterson, M. E., Daniel, R. M., & Danson, M. J. (2007). The dependence of enzyme activity on temperature: determination and validation of parameters. Biochemical Journal, 402(2), 331-337. [Link]

  • Camacho-Ruiz, J. M., et al. (2015). A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. Journal of Lipid Research, 56(8), 1658-1666. [Link]

  • ResearchGate. (n.d.). (PDF) Kinetic study on lipase-catalyzed esterification in organic solvents. [Link]

  • Denard, C. A., et al. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. [Link]

  • Xu, Y., et al. (2020). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 10(14), 4694-4701. [Link]

  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]

  • Geric, M., & Effenberger, R. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. [Link]

  • ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. [Link]

  • Chemistry LibreTexts. (2025). 10.8: The Effect of Temperature on Enzyme Kinetics. [Link]

  • MDPI. (n.d.). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. [Link]

  • ResearchGate. (n.d.). Effect of pH on lipase activity isolated from. [Link]

  • Organic Syntheses Procedure. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). [Link]

  • Frontiers. (n.d.). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. [Link]

  • PMC - PubMed Central - NIH. (n.d.). Rational design of enzyme activity and enantioselectivity. [Link]

  • ResearchGate. (2021). Enantiodivergent Synthesis of Halofuginone by Candida Antarctica Lipase B (CAL-B)-catalyzed Kinetic Resolution in Cyclopentyl Methyl Ether (CPME). [Link]

  • ResearchGate. (n.d.). Lipases and lipase-catalyzed esterification in non-aqueous media. [Link]

  • Chemical Society Reviews (RSC Publishing). (2013). Immobilisation and application of lipases in organic media. [Link]

  • STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. [Link]

  • International Journal of Research and Review. (n.d.). To Study the Effect of pH on Lipase. [Link]

  • Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. (2025). [Link]

  • PMC - NIH. (n.d.). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. [Link]

  • ResearchGate. (n.d.). (PDF) An esterification method for determination of lipase activity. [Link]

  • Biocatalysis - Uni Graz. (n.d.). Kinetic Resolution of Enantiomers. [Link]

  • Industrial & Engineering Chemistry Research - ACS Publications. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. [Link]

Sources

Optimization

troubleshooting peak tailing in HPLC analysis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester

Status: Operational Ticket ID: T-CHL-OH-EST-001 Subject: Troubleshooting Peak Tailing & Asymmetry Assigned Specialist: Senior Application Scientist Analyte Profile & Tailing Mechanism Before troubleshooting, we must unde...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-CHL-OH-EST-001 Subject: Troubleshooting Peak Tailing & Asymmetry Assigned Specialist: Senior Application Scientist

Analyte Profile & Tailing Mechanism

Before troubleshooting, we must understand the "Why."[1][2][3] You are analyzing 8-Chloro-6-hydroxyoctanoic acid ethyl ester , a neutral but polar intermediate often used in the synthesis of Thioctic acid (Alpha-Lipoic Acid).

The Molecular Suspect
  • Functional Group 1: Hydroxyl (-OH) at C6. This is the primary culprit. It acts as a hydrogen bond donor/acceptor. In Reversed-Phase Liquid Chromatography (RPLC), this group seeks out residual silanols (

    
    ) on the silica support, creating a "sticky" secondary interaction that delays desorption, causing the tail.[1][3][4]
    
  • Functional Group 2: Ethyl Ester (-COOEt). This group is chemically fragile. It limits your pH range. High pH (>8.0) is forbidden as it will hydrolyze the ester back to the carboxylic acid (8-chloro-6-hydroxyoctanoic acid), changing retention completely.

  • Chirality: This molecule has a stereocenter at C6. If you are using a Chiral Stationary Phase (CSP), tailing is often due to slow mass transfer kinetics rather than silanol activity. Note: This guide focuses on Achiral Purity Analysis (RPLC).

The Tailing Equation

We quantify this issue using the USP Tailing Factor (


) .


  • Goal:

    
    
    
  • Action Level:

    
     (Requires intervention).
    

Diagnostic Logic (The Triage)

Do not immediately change your mobile phase. Use this logic flow to isolate the variable.

TailingDiagnosis Start Symptom: Peak Tailing (Tf > 1.5) Q1 Are ALL peaks tailing? Start->Q1 Physical PHYSICAL ISSUE (System Void / Dead Volume) Q1->Physical Yes Chemical CHEMICAL ISSUE (Analyte-Column Interaction) Q1->Chemical No Action_Phy1 Inspect Column Inlet (Voiding/Bed Collapse) Physical->Action_Phy1 Action_Phy2 Check Tubing/Fittings (Extra-column Volume) Physical->Action_Phy2 Q2 Is the Tailing Peak Specific? Chemical->Q2 Silanol Silanol Interaction (The -OH Group) Q2->Silanol Analyte Only Solvent Solvent Mismatch (Strong Diluent Effect) Q2->Solvent Early Eluters Only Action_Sil1 Switch to Type-B Silica (High Purity/End-capped) Silanol->Action_Sil1 Action_Sil2 Optimize Temp (35-40°C) Improve Kinetics Silanol->Action_Sil2 Action_Sol Match Sample Diluent to Initial Mobile Phase Solvent->Action_Sol

Figure 1: Decision tree for isolating the root cause of peak tailing. Blue nodes represent diagnostic questions; Green/Yellow nodes represent root causes.

Troubleshooting Protocols

Issue A: The "Silanol Trap" (Most Likely)

The Problem: The hydroxyl group of your analyte is hydrogen-bonding with acidic silanols on the column surface. The Fix: You cannot use high pH to deprotonate silanols (due to ester instability). You must use Steric Protection and Kinetic Energy .

ParameterRecommendationScientific Rationale
Stationary Phase C18 with High End-Capping "Type B" High-Purity Silica is mandatory. Avoid older "Type A" acidic silica. The end-capping (e.g., trimethylsilane) physically blocks the analyte from reaching the surface silanols [1].[5]
Mobile Phase pH 3.0 - 4.5 Keeps the silanols protonated (

) rather than ionized (

). While the analyte is neutral, a neutral surface reduces polar heterogeneity. Warning: Do not exceed pH 7.5 to protect the ethyl ester [2].
Temperature 35°C - 45°C Increasing temperature improves the mass transfer kinetics of the -OH adsorption/desorption process, sharpening the tail [3].
Buffer Strength 25 - 50 mM Higher ionic strength helps mask residual silanol activity even for neutral polar compounds by creating a dense double layer.
Issue B: Solvent Mismatch (The "Fronting-Tailing" Hybrid)

The Problem: The sample is dissolved in 100% Acetonitrile or Methanol, but the method starts at 50% Aqueous. The analyte travels faster in the "plug" of sample solvent than in the mobile phase, causing band broadening that looks like tailing. The Fix:

  • Diluent: Dissolve the sample in the starting mobile phase (e.g., 50:50 Buffer:ACN).

  • Injection Volume: Reduce injection volume to <10 µL if solubility forces you to use a strong solvent.

Validated Experimental Workflow

Use this protocol to benchmark your system performance.

Objective: Determine if tailing is Column-based or Chemistry-based.

Step 1: The "Void" Check

  • Remove the column.

  • Install a union connector.

  • Inject Acetone (0.1% in water).

  • Result: If the peak is broad or tails without a column, the issue is your Injector or Tubing (Dead Volume).

Step 2: The "Chemistry" Check (Gradient Protocol)

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (or equivalent High-Purity End-capped), 4.6 x 150mm, 5µm
Mobile Phase A 20 mM Ammonium Acetate (adjusted to pH 4.0 with Acetic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Temp 40°C
Detection UV @ 210 nm (Ester/Carbonyl absorption)

Step 3: Interpretation

  • Target: Retention Time ~8-10 min.

  • Pass Criteria: Tailing Factor (

    
    ) < 1.3.
    
  • Fail Criteria: If

    
     remains > 1.5 despite this protocol, the column has likely suffered Hydrolysis of the Bonded Phase  (Phase Collapse) or the inlet frit is clogged.
    

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) to suppress tailing? A: Yes, but with caution.[6] TEA acts as a "silanol blocker" by competing for active sites.[6] However, TEA is basic. You must ensure the final pH of the mobile phase remains < 7.0 to prevent hydrolysis of your 8-Chloro-6-hydroxyoctanoic acid ethyl ester. A concentration of 0.1% TEA is usually sufficient [4].

Q: My peak is splitting, not just tailing. Is this the same issue? A: No. Peak splitting usually indicates a physical void at the head of the column (inlet bed collapse) or a blocked frit. Reverse-flushing the column (if permitted by the manufacturer) may help, but usually, the column needs replacement.

Q: Why does the tailing get worse as the column ages? A: Acidic hydrolysis. If you run at low pH (< 2.5) for extended periods, the bonded C18 phase can cleave off, exposing raw silica. This increases the number of free silanols, which grab onto the hydroxyl group of your analyte, worsening the tail [5].

References

  • Agilent Technologies. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Link

  • BenchChem. (2025).[6] 8-Chloro-6-hydroxyoctanoic acid ethyl ester: Chemical Properties and Stability.Link

  • Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Link

  • ChromAcademy. (2022). HPLC Troubleshooting Guide - Peak Tailing Mechanisms.Link

  • Phenomenex. (2025).[3][7] How to Reduce Peak Tailing in HPLC: Silanol Group Configurations.Link

Sources

Troubleshooting

minimizing the formation of diol byproduct in 8-Chloro-6-hydroxyoctanoic acid ethyl ester synthesis

Executive Summary & Diagnostic Framework The Challenge: In the synthesis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester (a critical intermediate for -Lipoic Acid), the reduction of the precursor Ethyl 8-chloro-6-oxooctan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Challenge: In the synthesis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester (a critical intermediate for


-Lipoic Acid), the reduction of the precursor Ethyl 8-chloro-6-oxooctanoate  presents a classic chemoselectivity challenge.[1] Users frequently report "diol formation," but this term often conflates two distinct mechanistic failures.[1]

The "Diol" Paradox: Before optimizing, you must identify which diol is forming.[1] The strategies to fix them are diametrically opposed.

Impurity TypeChemical NameStructure DescriptionRoot Cause
Type A (Over-Reduction) 8-Chloro-1,6-octanediol Ester moiety is reduced to a primary alcohol.[1]Reducing agent is too strong, too abundant, or temperature is too high.[1]
Type B (Substitution) Ethyl 6,8-dihydroxyoctanoate Chloro-group is displaced by hydroxyl (hydrolysis).[1]High pH (alkaline hydrolysis) or excessive water/heat exposure.
Diagnostic Flowchart

Use this logic tree to determine your specific failure mode before proceeding to the protocols.

DiagnosticTree Start Identify Impurity via LC-MS / GC-MS MassCheck Check Molecular Weight (MW) Start->MassCheck Target Target: Ethyl 8-chloro-6-hydroxyoctanoate MW ≈ 222.7 MassCheck->Target Match ImpurityA Found MW ≈ 180.7 (Loss of -OEt, Gain of -H) Type A: 8-Chloro-1,6-octanediol MassCheck->ImpurityA -42 Da shift (Ester loss) ImpurityB Found MW ≈ 204.2 (Loss of -Cl, Gain of -OH) Type B: Ethyl 6,8-dihydroxyoctanoate MassCheck->ImpurityB -18.5 Da shift (Cl loss) ActionA Go to Protocol A: Chemoselectivity Control ImpurityA->ActionA ActionB Go to Protocol B: pH & Hydrolysis Control ImpurityB->ActionB

Figure 1: Diagnostic decision tree for identifying the specific diol byproduct based on molecular weight shifts.

Protocol A: Minimizing Type A (Ester Over-Reduction)

Scenario: You are using a chemical reducing agent (typically Sodium Borohydride, NaBH


) and the ester group is being reduced alongside the ketone.[1][2][3][4][5][6]

The Science: Although NaBH


 is generally considered selective for ketones over esters, "generally" does not mean "absolutely."[1] In the presence of methanol or at elevated temperatures, the kinetics of ester reduction accelerate.[1] Furthermore, if the reaction generates alkoxyborohydrides, these can become more active reducing species.[1]
Optimized Chemical Reduction Protocol

Objective: Enhance kinetic differentiation between the ketone (C-6) and the ester (C-1).

Step-by-Step Methodology:

  • Solvent Selection (The Critical Variable):

    • Avoid: Pure Methanol (MeOH). While it activates NaBH

      
      , it promotes transesterification and faster ester reduction.[1]
      
    • Recommended:Ethanol (EtOH) or a THF/EtOH (4:1) mixture. The steric bulk of ethanol slightly depresses the rate of hydride transfer to the ester compared to methanol.

  • Temperature Control:

    • Maintain reaction temperature strictly between -10°C and 0°C .

    • Why? The activation energy (

      
      ) for ester reduction is higher than for ketone reduction. Lower temperatures exponentially favor the kinetically faster ketone reduction.
      
  • Reagent Stoichiometry:

    • Use 0.25 – 0.30 molar equivalents of NaBH

      
      .
      
    • Note: Since 1 mole of NaBH

      
       provides 4 hydrides, 0.25 eq is theoretically sufficient.[1] Excess borohydride (>0.5 eq) is the primary driver of Type A diol formation.
      
  • Luche Reduction (The "Nuclear Option"):

    • If selectivity remains poor, add Cerium(III) Chloride heptahydrate (CeCl

      
       7H
      
      
      
      O)
      (1.0 eq).
    • Mechanism:[3][7][8][9] Ce

      
       coordinates to the ketone oxygen, making it more electrophilic (harder Lewis acid activation) while leaving the ester relatively untouched. This is the gold standard for chemoselectivity.
      
Data Summary: Solvent & Additive Effects[2][3][5][10]
ConditionSolventTemp (°C)% Target (Ketone Red.)% Type A Diol (Ester Red.)
StandardMeOH2588%8%
OptimizedEtOH-596%< 1%
LucheMeOH/CeCl

0>99%Not Detected

Protocol B: Minimizing Type B (Chloride Hydrolysis)

Scenario: The ester is intact, but the alkyl chloride at position 8 has been hydrolyzed to an alcohol.[1] This is common in Biocatalytic (Enzymatic) processes or poor workups.

The Science: The C-Cl bond is susceptible to nucleophilic attack (


) by water or hydroxide ions. This reaction is pH-dependent.[1] If the reaction mixture becomes alkaline (pH > 8.0), hydroxide ions will rapidly displace the chloride.[1]
Optimized Biocatalytic / Workup Protocol

Objective: Maintain pH neutrality to prevent


 displacement of the chloride.

Step-by-Step Methodology:

  • Buffer Management (For KRED/ADH enzymes):

    • Most Ketoreductases (KREDs) require a buffer (pH 6.5–8.0).

    • Strict Limit: Do not exceed pH 7.5.

    • Recommendation: Use a Potassium Phosphate buffer (100 mM, pH 7.0) .[1] Avoid Tris buffers if possible, as primary amines can sometimes act as nucleophiles over long incubations.[1]

  • The "pH Stat" Strategy:

    • During the reaction, the cofactor regeneration (e.g., GDH/Glucose) can sometimes alter pH (gluconic acid production lowers pH, requiring base addition).[1]

    • Danger Zone: If you use automatic titration (pH stat) to maintain pH, ensure the base (NaOH/KOH) is added slowly and with high stirring. Localized "hotspots" of high pH at the addition tip will instantly hydrolyze the chloride.

    • Fix: Use a weak base for titration (e.g., 1M

      
      ) rather than strong NaOH.[1]
      
  • Quench & Workup (Crucial Step):

    • Never quench a chemical reduction with strong base.

    • Protocol: Quench NaBH

      
       reactions with Acetone  (destroys excess hydride) followed by Saturated Ammonium Chloride (NH
      
      
      
      Cl)
      . This buffers the aqueous phase to ~pH 5-6, preventing hydrolysis during extraction.[1]

Visualizing the Competing Pathways

The following diagram illustrates the mechanistic divergence that leads to the two different diol byproducts.

ReactionPathways Start Ethyl 8-chloro-6-oxooctanoate (Precursor) Target Ethyl 8-chloro-6-hydroxyoctanoate (Target Product) Start->Target Controlled Reduction (NaBH4 <0°C or KRED) DiolA 8-Chloro-1,6-octanediol (Type A: Over-Reduction) Start->DiolA Excess NaBH4 / High Temp (Ester Reduction) DiolB Ethyl 6,8-dihydroxyoctanoate (Type B: Hydrolysis) Start->DiolB Alkaline Conditions Target->DiolA Prolonged Exposure to Reductant Target->DiolB High pH (>8.0) (Cl Displacement)

Figure 2: Mechanistic pathways showing how process deviations lead to specific impurities.[1]

Frequently Asked Questions (FAQ)

Q1: Can I remove the diol byproduct via crystallization?

  • Answer: It is difficult. Both the target and the diols are viscous oils with similar polarities. Distillation is risky due to thermal instability (polymerization/elimination). The most effective strategy is prevention . If you have >5% diol, silica gel chromatography (Ethyl Acetate/Hexane gradient) is usually required, which is costly at scale.[1]

Q2: I am using a KRED enzyme and still seeing the "Type B" diol. Why?

  • Answer: Check your raw material. Ethyl 8-chloro-6-oxooctanoate is unstable.[1] If stored improperly (wet/warm), it hydrolyzes before the reaction starts.[1] Analyze your starting material purity.[5] Also, check your reaction time; prolonged incubation (>24h) in aqueous buffer increases hydrolysis risk.[1]

Q3: Why do you recommend Acetone quench for NaBH4?

  • Answer: Acetone reacts rapidly with residual borohydride to form isopropanol and borate salts. This is a non-acidic, non-basic quench.[1] Adding acid (HCl) directly can generate heat and transiently lower pH enough to damage the ester; adding water alone is too slow and generates high pH (NaOH byproduct from NaBH4 hydrolysis) which causes Type B diol formation.

References

  • Chemical Synthesis & Side Reactions

    • Patent: Synthesis of 6-hydroxy-8-chlorooctanoic acid ethyl ester.[1][10] CN102731307B. (Discusses hydrolysis control and temperature parameters).

    • Source:

  • Borohydride Chemoselectivity

    • Guide: Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones (Selectivity over Esters).[3] Master Organic Chemistry.

    • Source:

  • Lipoic Acid Pathway Context

    • -Lipoic acid chemistry: the past 70 years. RSC Advances / NIH.
    • Source:

  • Luche Reduction (Selectivity Enhancement)

    • Literature: Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[11] (Foundational text on using CeCl3 for selective reductions).

    • Source:

Sources

Reference Data & Comparative Studies

Validation

8-Chloro-6-hydroxyoctanoic acid ethyl ester vs other precursors for alpha-lipoic acid

Title: Comparative Technical Guide: 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester vs. Traditional Precursors for (R)-Alpha-Lipoic Acid Executive Analysis The industrial synthesis of Alpha-Lipoic Acid (ALA)—specifically the...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester vs. Traditional Precursors for (R)-Alpha-Lipoic Acid

Executive Analysis

The industrial synthesis of Alpha-Lipoic Acid (ALA)—specifically the bioactive (R)-enantiomer—is undergoing a paradigm shift. The traditional reliance on 6,8-Dichlorooctanoic acid ethyl ester (the "Chemical Route") is increasingly viewed as inefficient due to the requirement for late-stage chiral resolution, which inherently limits theoretical yields to 50% without complex recycling.

This guide analyzes the superior alternative: 8-Chloro-6-hydroxyoctanoic acid ethyl ester .[1] By utilizing this precursor, synthesized via biocatalytic reduction, researchers can establish the chiral center before the complex sulfurization steps. This "Chiral-First" strategy offers higher atom economy, milder reaction conditions, and eliminates the need for toxic resolving agents like ephedrine or methylbenzylamine.

Section 1: The Synthetic Landscape

To understand the superiority of the hydroxy precursor, we must map the three primary entry points for ALA synthesis.

The Legacy Precursor: 6,8-Dichlorooctanoic Acid Ethyl Ester
  • Role: The standard intermediate for racemic ALA.

  • Mechanism: Produced via the chlorination of 6-hydroxy-8-chlorooctanoate using thionyl chloride (

    
    ).
    
  • Deficiency: It lacks stereochemical information. Converting this to (R)-ALA requires synthesizing the racemic disulfide and then performing a classical resolution, generating 50% waste (the S-enantiomer) which must be racemized or discarded.

The Feedstock: 8-Chloro-6-oxooctanoic Acid Ethyl Ester
  • Role: The immediate ketone precursor.

  • Deficiency: While essential, it is chemically unstable. As noted in stability studies, this oxo-ester requires cold storage (

    
    ) to prevent degradation.[2] It is not a viable "shelf-stable" starting material for late-stage synthesis but rather a transient intermediate.
    
The Target: (R)-8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester
  • Role: The chiral pivot point.

  • Advantage: Produced via asymmetric enzymatic reduction (KREDs), it locks the C6 chirality with

    
     enantiomeric excess (ee). It is stable at room temperature and allows for a stereospecific conversion to (R)-ALA via activation (mesylation) and displacement.
    

Section 2: Comparative Data Analysis

The following table contrasts the performance of the Hydroxy Ester against the Dichloro Ester route.

Metric(R)-8-Chloro-6-hydroxy Ester Route6,8-Dichloro Ester Route
Chirality Source Biocatalytic (KRED/GDH)Chemical Resolution (Late Stage)
Enantiomeric Excess (ee)

Variable (dependent on resolution cycles)
Theoretical Yield

(Stereospecific)

(Racemic limit)
Key Reagents Glucose, NADP+, KRED, Na2SThionyl Chloride, Na2S, Chiral Amine
Environmental Impact Low (Aqueous buffers, mild pH)High (Chlorinated solvents, acidic waste)
Stability Stable at Room TempStable
Step Count to (R)-ALA 3 (Activation

Sulfurization

Hydrolysis)
4+ (Sulfurization

Hydrolysis

Salt Formation

Acidification)

Section 3: Visualizing the Pathways

The diagram below illustrates the divergence between the "Chiral-First" enzymatic route and the "Racemic" chemical route.

ALA_Synthesis Adipic Adipic Acid Monoethyl Ester Ketone 8-Chloro-6-oxooctanoic acid ethyl ester (Unstable Intermediate) Adipic->Ketone Friedel-Crafts Enzyme Biocatalysis (KRED + NADPH) Ketone->Enzyme ChemRed Chemical Reduction (NaBH4) Ketone->ChemRed R_Hydroxy (R)-8-Chloro-6-hydroxyoctanoic acid ethyl ester (Target Precursor, >99% ee) Enzyme->R_Hydroxy Stereoselective Reduction Mesylate Mesylate Intermediate R_Hydroxy->Mesylate MsCl / TEA R_ALA (R)-Alpha-Lipoic Acid (Bioactive) Mesylate->R_ALA Na2S / S (Ring Closure) Rac_Hydroxy Racemic 8-Chloro-6-hydroxy... ChemRed->Rac_Hydroxy Dichloro 6,8-Dichlorooctanoic acid ethyl ester (Legacy Precursor) Rac_Hydroxy->Dichloro SOCl2 Rac_ALA Racemic Alpha-Lipoic Acid Dichloro->Rac_ALA Na2S / S Resolution Chiral Resolution (50% Yield Loss) Rac_ALA->Resolution Resolution->R_ALA Purification

Caption: Comparison of the direct Enzymatic Route (Green) vs. the inefficient Chemical Route (Red).

Section 4: Experimental Protocols

These protocols are designed to be self-validating. The success of the enzymatic step is validated by the optical rotation of the product, while the sulfurization step is validated by the disappearance of the mesylate peak in HPLC/TLC.

Protocol A: Biocatalytic Synthesis of (R)-8-Chloro-6-hydroxyoctanoic acid ethyl ester

Objective: Convert the unstable ketone to the stable chiral hydroxy ester.

Reagents:

  • Substrate: 8-Chloro-6-oxooctanoic acid ethyl ester (100g)

  • Enzyme: KRED (Ketoreductase, e.g., Candida parapsilosis variant)

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + NADP+ + Glucose

  • Buffer: Phosphate Buffer (100mM, pH 7.0)

Workflow:

  • Buffer Prep: Dissolve glucose (1.5 eq) in Phosphate Buffer. Adjust pH to 7.0.

  • Enzyme Charge: Add NADP+ (catalytic amount, 0.1 wt%) and enzymes (KRED + GDH) to the reactor.

  • Substrate Addition: Add the ketone substrate (dissolved in minimal DMSO or added directly if liquid) slowly to the agitated buffer.

  • Reaction: Maintain at

    
     and pH 7.0 (titrate with 2N NaOH as needed) for 24 hours.
    
  • Validation (In-Process Control): Check conversion via HPLC. Target:

    
     conversion.
    
  • Extraction: Extract with Methyl tert-butyl ether (MTBE). Dry organic layer over

    
     and concentrate.
    
  • Result: Pale yellow oil. Purity

    
    , ee 
    
    
    
    .
Protocol B: Conversion to (R)-Alpha-Lipoic Acid

Objective: Ring closure with retention of configuration (via double inversion or direct displacement depending on activation).

Reagents:

  • Precursor: (R)-8-Chloro-6-hydroxyoctanoic acid ethyl ester

  • Activation: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Toluene

  • Sulfurization: Sodium Sulfide (

    
    ), Sulfur (
    
    
    
    ), Ethanol

Workflow:

  • Activation (Mesylation):

    • Dissolve the hydroxy ester in Toluene. Cool to

      
      .
      
    • Add TEA (1.3 eq). Dropwise add MsCl (1.1 eq).

    • Stir 2 hours. Self-Validation: TLC should show complete consumption of alcohol.

    • Wash with water/brine to remove salts. Isolate the mesylate intermediate.

  • Disulfide Formation:

    • Prepare an aqueous polysulfide solution: Dissolve

      
       and Sulfur in water/ethanol (1:1) and heat to 
      
      
      
      until clear (forms
      
      
      ).
    • Add the Mesylate intermediate to the polysulfide solution.

    • Reflux for 4-6 hours.

  • Hydrolysis & Isolation:

    • Add NaOH (aq) to the mixture to hydrolyze the ethyl ester. Stir 1 hour.

    • Acidify with dilute HCl to pH 1-2.

    • Extract with Toluene or Dichloromethane.

    • Crystallize from Cyclohexane/Ethyl Acetate.

  • Final Product: Yellow crystalline solid ((R)-Alpha-Lipoic Acid).

Section 5: References

  • Enzymatic Synthesis & Precursor Stability:

    • Title: Chemoenzymatic route for the asymmetric synthesis of (R)-α-lipoic acid.

    • Source: ResearchGate / Journal of Biotechnology.

    • URL:[Link]

  • Chemical Synthesis & Resolution (Legacy Methods):

    • Title: Synthesis of R(+)Alpha-Lipoic Acid (Patent EP1335911B1).

    • Source: European Patent Office / Google Patents.

    • URL:

  • Safety & Handling of Chlorinated Esters:

    • Title: 8-Chloro-6-hydroxyoctanoic acid ethyl ester - Safety & Properties.[1]

    • Source: PubChem (National Library of Medicine).

    • URL:[Link]

  • Industrial Process Comparison:

    • Title: Advances in Synthetic Methods of (R)-α-Lipoic Acid.[3]

    • Source: Chinese Journal of Applied Chemistry.

    • URL:[Link][2]

Sources

Comparative

analytical method validation for 8-Chloro-6-hydroxyoctanoic acid ethyl ester quantification

This guide outlines the analytical strategy for validating the quantification of Ethyl 8-chloro-6-hydroxyoctanoate (CAS 1070-65-1), a critical intermediate in the synthesis of -Lipoic Acid (Thioctic Acid) .[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical strategy for validating the quantification of Ethyl 8-chloro-6-hydroxyoctanoate (CAS 1070-65-1), a critical intermediate in the synthesis of


-Lipoic Acid (Thioctic Acid) .[1]

Executive Summary & Method Selection

The quantification of Ethyl 8-chloro-6-hydroxyoctanoate presents specific challenges due to its weak UV chromophore (lack of conjugation) and thermal lability (risk of


-elimination of HCl or 

under high heat). While Gas Chromatography (GC) is common for esters, the hydroxyl group at position 6 increases polarity and thermal instability, making Reverse-Phase HPLC (RP-HPLC) the superior choice for robust quantification.
Comparative Analysis of Analytical Techniques
FeatureRP-HPLC (UV/DAD) GC-FID LC-MS/MS
Suitability Optimal ConditionalSpecialized
Detection UV @ 210–215 nmFlame IonizationMass Spectrometry
Thermal Risk Low (Ambient/30°C)High (Injector >200°C)Low
Selectivity High (Tunable Mobile Phase)Moderate (Column dependent)Very High
Limit of Quant (LOQ) ~0.1% (Sufficient for Assay)~0.05%< 0.01% (Trace only)
Cost/Throughput Moderate / HighLow / HighHigh / Low

Recommendation: Use RP-HPLC with UV Detection (210 nm) for assay and purity testing. Use GC-FID only if derivatization (e.g., silylation) is employed to protect the hydroxyl group.

Strategic Impurity Profiling

Understanding the synthetic route is prerequisite to establishing method specificity. The analyte is typically synthesized via the reduction of Ethyl 8-chloro-6-oxooctanoate using Sodium Borohydride (


).
Impurity Fate Mapping

The analytical method must resolve the analyte from its metabolic and synthetic neighbors.

ImpurityMap Start Ethyl 8-chloro-6-oxooctanoate (Precursor) Product Ethyl 8-chloro-6-hydroxyoctanoate (Target Analyte) Start->Product Reduction (NaBH4) Impurity3 6,8-Dichlorooctanoic acid ethyl ester (Over-chlorination) Start->Impurity3 Side Reaction Impurity1 8-Chloro-6-hydroxyoctanoic Acid (Hydrolysis Impurity) Product->Impurity1 Hydrolysis (H2O) Impurity2 Ethyl 6-oxo-7-octenoate (Elimination Impurity) Product->Impurity2 Thermal Elimination (-HCl)

Figure 1: Synthetic pathway and potential impurity profile requiring chromatographic resolution.

Validated Protocol: RP-HPLC Method

This protocol is designed to be self-validating , meaning system suitability parameters confirm the method's performance before every run.

A. Chromatographic Conditions[1][2][3][4][5]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18,

    
     mm, 
    
    
    
    ). Rationale: End-capping reduces silanol interactions with the hydroxyl group, preventing peak tailing.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5). Rationale: Suppresses ionization of free acid impurities, improving retention and shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold for polar impurities)

    • 2-15 min: 20%

      
       80% B (Linear gradient)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm . Critical: The ester carbonyl has weak absorption; 210 nm maximizes sensitivity but requires high-purity solvents to minimize baseline drift.

  • Column Temp: 30°C.

  • Injection Volume: 10

    
    .
    
B. Standard Preparation[2][6]
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: 1.0 mg/mL of Reference Standard in Diluent.

  • Working Standard: Dilute to 0.5 mg/mL.

Method Validation Parameters (ICH Q2(R1))

Specificity (Forced Degradation)

Demonstrate that the method can separate the analyte from degradants.

  • Acid Stress: 0.1 N HCl, 60°C, 2 hrs

    
     Neutralize. (Target: Hydrolysis product).
    
  • Base Stress: 0.1 N NaOH, ambient, 1 hr

    
     Neutralize. (Target: Rapid ester hydrolysis).
    
  • Oxidative Stress: 3%

    
    , ambient.
    
  • Acceptance Criteria: Peak purity index > 0.99 (via Diode Array Detector) for the main peak; Resolution (

    
    ) > 1.5 between all critical pairs.
    
Linearity & Range

Construct a calibration curve to verify response proportionality.

  • Levels: 50%, 80%, 100%, 120%, 150% of target concentration (0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Y-intercept bias
    
    
    2.0% of 100% response.[2]
Accuracy (Recovery)

Spike known amounts of pure standard into a placebo matrix (if available) or solvent.

  • Levels: Triplicate preparations at 50%, 100%, and 150%.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD

    
     2.0%.[2]
    
Precision
  • System Precision: 6 injections of Standard. (Limit: RSD

    
     1.0%).[2][3]
    
  • Method Precision: 6 independent preparations of a single sample batch. (Limit: RSD

    
     2.0%).[2]
    
Robustness

Deliberately vary parameters to test reliability.

  • Flow Rate:

    
     0.1 mL/min.
    
  • Column Temp:

    
     5°C.
    
  • Wavelength:

    
     2 nm.
    
  • Result: System suitability (Resolution, Tailing factor) must remain within limits.

Visualizing the Validation Workflow

ValidationWorkflow Input Sample / Standard SystemSuit System Suitability (RSD < 1%, Tailing < 1.5) Input->SystemSuit Decision Pass SST? SystemSuit->Decision Inject HPLC Injection (C18, 210nm) Data Data Acquisition Inject->Data Result Calculate Potency & Impurity % Data->Result Decision->Inject Yes Fail Troubleshoot (Leak, Column, Mobile Phase) Decision->Fail No Fail->SystemSuit Re-test

Figure 2: Operational workflow for routine analysis ensuring data integrity via System Suitability Testing (SST).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Paust, J., et al. (1978). Synthesis of dl-alpha-lipoic acid from a butadiene telomer.[5] Journal of Organic Chemistry, 43, 3606–3607.[5] (Describes the synthetic route and intermediates).

  • RSC Publishing. (2023).[5]

    
    -Lipoic acid chemistry: the past 70 years. Royal Society of Chemistry.[5] Link
    
  • BenchChem. (n.d.). 8-Chloro-6-hydroxyoctanoic acid ethyl ester Product Data. (Confirming CAS 1070-65-1 and physical properties). Link

Sources

Validation

A Comparative Guide to the Synthesis of 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester: Chemical vs. Enzymatic Routes

Introduction 8-Chloro-6-hydroxyoctanoic acid ethyl ester is a pivotal chiral precursor, most notably in the pharmaceutical industry for the synthesis of α-lipoic acid, a potent antioxidant with numerous therapeutic appli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Chloro-6-hydroxyoctanoic acid ethyl ester is a pivotal chiral precursor, most notably in the pharmaceutical industry for the synthesis of α-lipoic acid, a potent antioxidant with numerous therapeutic applications.[1][2] The stereochemistry at the C6 hydroxyl group is critical, as the biological activity of α-lipoic acid resides almost exclusively in the (R)-enantiomer. Consequently, the efficient and stereoselective synthesis of this intermediate is a matter of significant interest for researchers and drug development professionals.

This guide provides an in-depth, objective comparison of the two primary methodologies for synthesizing 8-Chloro-6-hydroxyoctanoic acid ethyl ester: traditional chemical reduction and modern enzymatic biocatalysis. We will dissect the experimental protocols, compare performance based on quantitative data, and discuss the underlying scientific principles and practical implications of each approach.

The Synthetic Challenge: Achieving Enantiopurity

The core challenge in synthesizing 8-Chloro-6-hydroxyoctanoic acid ethyl ester lies in controlling the stereochemistry of the secondary alcohol. The starting material for both routes is typically ethyl 8-chloro-6-oxooctanoate, a prochiral ketone.[3][4] The choice of synthetic method directly dictates the stereochemical outcome, influencing yield, purity, and the necessity for downstream purification steps.

G cluster_0 Synthetic Starting Point cluster_1 Synthetic Pathways cluster_2 Primary Products start Ethyl 8-chloro-6-oxooctanoate (Prochiral Ketone) chem Chemical Reduction start->chem enz Enzymatic Reduction start->enz racemic Racemic (R/S)-8-Chloro-6- hydroxyoctanoic acid ethyl ester chem->racemic enantiopure Enantiopure (e.g., S)-8-Chloro-6- hydroxyoctanoic acid ethyl ester enz->enantiopure

Caption: High-level overview of the two synthetic routes from a common precursor.

Part 1: The Conventional Approach - Chemical Reduction

The chemical synthesis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester is a well-established method that relies on the reduction of the parent ketone using stoichiometric reducing agents. The most common of these is sodium borohydride (NaBH₄) or potassium borohydride (KBH₄).[5][6]

Causality Behind Experimental Choices: The use of borohydrides is predicated on their ability to deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. This process is highly effective but fundamentally non-stereoselective. The planar nature of the ketone allows the hydride to attack from either face with nearly equal probability, resulting in a racemic mixture—an equal proportion of (R) and (S) enantiomers.[1] This lack of facial selectivity is the principal drawback of the chemical method when a single enantiomer is the desired product.

Experimental Protocol: Chemical Reduction with Potassium Borohydride

This protocol is a representative example based on established literature.[5]

  • Reactor Setup: A 1500L reaction kettle is charged with the ethyl 8-chloro-6-oxooctanoate solution.

  • Temperature Control: The reactor is cooled, and the internal temperature is maintained below 35°C throughout the reaction. This is crucial to prevent side reactions and ensure stability.

  • Reagent Addition: An aqueous ammonia solution of potassium borohydride (e.g., 40kg KBH₄ in 120kg of 17% ammonia water) is added dropwise to the ketone solution.[5]

  • Reaction Maintenance: Following the addition, the mixture is held at a controlled temperature (below 35°C) for approximately 3 hours to ensure the reaction proceeds to completion.[5]

  • Workup and Extraction: The reaction mixture is quenched, and the layers are separated. The organic layer is washed with water until it reaches a neutral pH.

  • Purification: The solvent is removed from the organic layer by heating under reduced pressure (0.1 MPa) to a final temperature of 110°C to yield the concentrated 8-Chloro-6-hydroxyoctanoic acid ethyl ester.[5]

G start Charge Reactor with Ethyl 8-chloro-6-oxooctanoate step1 Cool and Maintain Temperature < 35°C start->step1 step2 Dropwise Addition of Potassium Borohydride Solution step1->step2 step3 Hold for 3 Hours at < 35°C step2->step3 step4 Quench and Separate Layers step3->step4 step5 Wash Organic Layer to Neutral pH step4->step5 step6 Concentrate Under Reduced Pressure step5->step6 end Racemic Product step6->end

Caption: Workflow for the chemical synthesis of racemic product.

Performance Analysis: Chemical Route

This method is robust and capable of producing the target compound with high yield and chemical purity. However, the final product is a racemic mixture, which necessitates a subsequent, often inefficient, resolution step to isolate the desired enantiomer for pharmaceutical applications.[1][7] This adds significant cost and complexity to the overall process.

Part 2: The Biocatalytic Approach - Enzymatic Synthesis

Enzymatic synthesis offers a modern, highly efficient, and environmentally benign alternative to classical chemical methods.[1] This approach leverages the inherent stereoselectivity of enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to directly produce an enantiomerically pure product from the same prochiral ketone.[8][9][10]

Causality Behind Experimental Choices: Enzymes are chiral catalysts with highly structured active sites. A KRED can bind the ketone substrate in a specific orientation, exposing only one of the two carbonyl faces to the enzyme's cofactor (typically NADH or NADPH).[10][11] This precise geometric constraint forces the hydride transfer to occur on only one side, leading to the formation of a single enantiomer of the alcohol. The result is a product with very high enantiomeric excess (ee), often exceeding 99%.[1]

Experimental Protocol: Enzymatic Asymmetric Reduction

This protocol is a generalized representation of a biocatalytic reduction process.

  • Biocatalyst Preparation: A suitable ketoreductase (e.g., from Candida parapsilosis or other microbial sources) is prepared, often in an immobilized form to enhance stability and facilitate reuse.[1][12]

  • Reaction Medium: A buffered aqueous solution is prepared to maintain an optimal pH for enzyme activity.

  • Cofactor Regeneration System: The reaction requires a catalytic amount of an expensive cofactor (e.g., NADPH). An in-situ regeneration system is established, commonly using a secondary enzyme (like glucose dehydrogenase) and a cheap sacrificial substrate (like glucose) to continuously convert the oxidized NADP⁺ back to NADPH.

  • Reaction Execution: Ethyl 8-chloro-6-oxooctanoate is added to the reaction medium containing the KRED, cofactor, and regeneration system. The reaction is typically run at or near room temperature with gentle agitation.

  • Monitoring: The reaction progress and enantiomeric excess of the product are monitored using analytical techniques such as chiral HPLC.

  • Workup and Isolation: Once the reaction is complete, the enzyme is filtered off (and can be reused). The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Purification: The solvent is removed under vacuum to yield the highly enantiopure 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

G start Prepare Buffered Medium with Immobilized Ketoreductase step1 Add Cofactor (NADPH) and Regeneration System (GDH/Glucose) start->step1 step2 Add Substrate: Ethyl 8-chloro-6-oxooctanoate step1->step2 step3 Incubate at Ambient Temp with Agitation step2->step3 step4 Monitor Conversion & ee via HPLC step3->step4 step5 Filter to Recover Immobilized Enzyme step4->step5 step6 Extract Product with Organic Solvent step5->step6 step7 Concentrate to Yield Enantiopure Product step6->step7 end Enantiopure Product step7->end

Sources

Comparative

Technical Comparison Guide: Stability Profile of 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester vs. Synthetic Intermediates

Executive Summary In the asymmetric synthesis of R-(+)- -Lipoic Acid, Ethyl 8-chloro-6-hydroxyoctanoate (CAS: 1070-65-1) serves as the critical "chiral checkpoint." Unlike its precursor (the 6-oxo ester) or its downstrea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the asymmetric synthesis of R-(+)-


-Lipoic Acid, Ethyl 8-chloro-6-hydroxyoctanoate  (CAS: 1070-65-1) serves as the critical "chiral checkpoint." Unlike its precursor (the 6-oxo ester) or its downstream derivative (the 6,8-dichloro ester), the 6-hydroxy ester possesses a secondary alcohol functionality that introduces unique stability challenges, specifically regarding racemization and hydrolytic degradation.

This guide objectively compares the stability profile of Ethyl 8-chloro-6-hydroxyoctanoate against its direct synthetic analogs. It provides experimental protocols to validate material integrity during scale-up and storage.

Structural Analysis & Analog Comparison

The stability of this molecule is best understood by comparing it to its immediate upstream and downstream analogs in the biocatalytic pathway.

The Analogs
  • Target Molecule (The Hydroxy Ester): Ethyl 8-chloro-6-hydroxyoctanoate.[1][2][3] Contains a secondary hydroxyl group at C6 (chiral center) and an ethyl ester at C1.

  • Analog A (The Precursor): Ethyl 8-chloro-6-oxooctanoate (CAS: 50628-91-6).[1][4][5] Contains a ketone at C6.[3][6][7][8][9][10][11]

  • Analog B (The Derivative): Ethyl 6,8-dichlorooctanoate (CAS: 1070-64-0).[11][12][13] The hydroxyl is replaced by a chlorine atom.[3][9][11]

Comparative Stability Matrix
FeatureEthyl 8-chloro-6-hydroxyoctanoate (Target)Ethyl 8-chloro-6-oxooctanoate (Precursor)Ethyl 6,8-dichlorooctanoate (Derivative)
Primary Instability Hydrolysis (Ester bond) & Racemization Polymerization & Aldol Condensation High Stability (Chemically inert)
Storage Requirement Ambient (Dry, Inert Gas)Strictly +4°C or -20°C Ambient
Hygroscopicity Moderate (H-bonding capacity)LowNegligible (Lipophilic)
Solubility (Water) 1–5 mg/mL (Moderate)LowInsoluble
Critical Risk Loss of ee (enantiomeric excess)Formation of colored oligomersHydrolysis to free acid

Expert Insight: While the literature often cites the hydroxy ester as "stable at room temperature" compared to the oxo-ester, this is relative. In an aqueous process stream (e.g., post-bioreduction), the hydroxy ester is susceptible to base-catalyzed hydrolysis, yielding 8-chloro-6-hydroxyoctanoic acid , which complicates downstream extraction.

Degradation Pathways & Mechanism[14][15][16]

Understanding the degradation mechanism is vital for designing the control strategy. The primary risks are Hydrolysis (loss of yield) and Oxidation (reversion to precursor).

Visualized Pathway (Graphviz)

StabilityPathway Oxo Ethyl 8-chloro-6-oxooctanoate (Precursor) [Unstable: Polymerization] Oxo->Oxo Self-Polymerization Hydroxy Ethyl 8-chloro-6-hydroxyoctanoate (Target) [Risk: Hydrolysis/Racemization] Oxo->Hydroxy Enzymatic Reduction (KRED) Hydroxy->Oxo Oxidation (Air/Metal ions) Dichloro Ethyl 6,8-dichlorooctanoate (Derivative) [Stable] Hydroxy->Dichloro Chlorination (SOCl2/Phosgene) Acid 8-Chloro-6-hydroxyoctanoic Acid (Degradant) Hydroxy->Acid Hydrolysis (pH > 8.0) Lipoic R-(+)-Alpha Lipoic Acid (Final Product) Dichloro->Lipoic Sulfurization (Na2S/S)

Figure 1: Synthesis and degradation logic. Red dashed lines indicate stability failure modes.

Experimental Validation Protocols

Do not rely on Certificate of Analysis (CoA) data alone. Perform these self-validating stress tests to establish a "Stability Window" for your specific process conditions.

Protocol A: pH-Dependent Hydrolysis Profiling

Objective: Determine the maximum residence time allowed in the aqueous workup phase before ester hydrolysis exceeds 1.0%.

Materials:

  • Phosphate buffer (pH 7.0), Borate buffer (pH 9.0).

  • HPLC System (C18 Column).

  • Target: Ethyl 8-chloro-6-hydroxyoctanoate.[1][2][11]

Workflow:

  • Preparation: Dissolve 50 mg of target in 1 mL Acetonitrile (Stock).

  • Spike: Add 100 µL Stock to 900 µL of respective buffers (pH 7 and pH 9) at 25°C.

  • Sampling: Inject aliquots at T=0, T=1h, T=4h, T=24h.

  • Detection: Monitor disappearance of Ester (RT ~12 min) and appearance of Acid (RT ~4 min).

  • Calculation:

    
    
    

Acceptance Criteria:

  • At pH 7.0: < 0.5% degradation after 4 hours.

  • At pH 9.0: If degradation > 5% within 1 hour, immediate phase separation is required during synthesis.

Protocol B: Enantiomeric Stability (Racemization Check)

Objective: Confirm that thermal stress does not erode the enantiomeric excess (ee) generated by the bioreduction step.

Workflow:

  • Stress: Heat neat sample of Ethyl (R)-8-chloro-6-hydroxyoctanoate to 60°C for 24 hours.

  • Analysis: Analyze via Chiral HPLC (Column: Chiralpak AD-H or equivalent).

  • Mobile Phase: n-Hexane/Isopropanol (90:10).

  • Validation: Comparison against T=0 standard. A drop in ee > 0.5% indicates thermal instability requiring cold-chain transport.

Handling & Storage Recommendations

Based on the physicochemical properties and stability data, the following handling hierarchy is recommended.

ParameterRecommendationRationale
Storage Temp 2°C to 8°C (Recommended)While "stable" at RT, refrigeration prevents slow oxidation to the oxo-analog.
Atmosphere Nitrogen/Argon Overlay The secondary hydroxyl is susceptible to air oxidation over long durations.
Solvents Avoid Methanol/Ethanol for storagePrevents transesterification. Use Ethyl Acetate or MTBE for processing.
Workup pH Keep pH < 7.5 Prevents saponification of the ethyl ester.

References

  • BenchChem. (n.d.). 8-Chloro-6-hydroxyoctanoic acid ethyl ester Properties and Stability. Retrieved from [3]

  • Li, C., et al. (2016). Biodegradation of chlorimuron-ethyl and associated ester hydrolysis pathways. Environmental Science and Pollution Research. Retrieved from

  • PubChem. (2023). Compound Summary: 8-Chloro-6-hydroxyoctanoic acid.[2][8][9][14] National Library of Medicine. Retrieved from

  • ChemicalBook. (2023). Ethyl 6,8-dichlorooctanoate Synthesis and Properties. Retrieved from

  • Google Patents. (2001). Synthesis of R(+) Alpha-Lipoic Acid (EP1335911B1). Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 8-Chloro-6-hydroxyoctanoic acid ethyl ester

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This guide provides an in-depth comparison and cross-validation strategy for analytical methods used to q...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This guide provides an in-depth comparison and cross-validation strategy for analytical methods used to quantify 8-Chloro-6-hydroxyoctanoic acid ethyl ester, a critical intermediate in the synthesis of therapeutic agents like α-lipoic acid.[1] We will explore the nuances of method selection, validation, and inter-laboratory comparison, ensuring the generation of robust and reliable data.

Introduction: The Significance of Robust Analysis for 8-Chloro-6-hydroxyoctanoic acid ethyl ester

8-Chloro-6-hydroxyoctanoic acid ethyl ester (MW: 222.71 g/mol , CAS: 1070-65-1) is a chiral molecule whose stereoisomeric purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Consequently, the analytical methods employed for its characterization must be rigorously validated to ensure they are fit for their intended purpose.[2] This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and provide a framework for their cross-validation.

A Comparative Overview of Analytical Techniques

The choice between HPLC and GC for the analysis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester depends on several factors, including the need for chiral separation, the complexity of the sample matrix, and the desired sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Suitability for Analyte Well-suited for the analysis of the ester in its native form. Chiral stationary phases (CSPs) are readily available for enantiomeric separation.[3][4]Can be used directly, but derivatization of the hydroxyl group may be necessary to improve peak shape and thermal stability.[5]
Detection Methods UV-Vis, Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS)Flame Ionization (FID), Mass Spectrometry (MS)
Chiral Separation Excellent, with a wide variety of commercially available chiral columns.[3][4]Possible with chiral capillary columns, though less common than chiral HPLC.
Sample Preparation Generally simple, involving dissolution in a suitable solvent.May require derivatization (e.g., silylation) to cap the polar hydroxyl group, adding a step to the workflow.[5]

In-Depth Experimental Protocols

The following are detailed, illustrative protocols for the analysis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester using both chiral HPLC and GC-FID. These are presented as starting points for method development and validation.

Chiral HPLC-UV Method for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., polysaccharide-based, such as amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need optimization for optimal resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 8-Chloro-6-hydroxyoctanoic acid ethyl ester and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to prepare working standards and samples at the desired concentrations.

GC-FID Method for Purity and Impurity Profiling

Objective: To determine the purity of 8-Chloro-6-hydroxyoctanoic acid ethyl ester and quantify any related impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) or equivalent polar capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 10 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 20 mg of the sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Add 100 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to silylate the hydroxyl group.[5]

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

The Imperative of Method Validation

Before any cross-validation can occur, each analytical method must be thoroughly validated to demonstrate its suitability for the intended purpose.[2] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative Acceptance Criteria for Method Validation:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery of 98.0% to 102.0% for the assay.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate) RSD ≤ 3.0%
LOQ Signal-to-Noise ratio ≥ 10

A Framework for Cross-Validation of Analytical Methods

Cross-validation is essential when an analytical method is transferred between laboratories to ensure that the receiving laboratory can obtain comparable results to the originating laboratory.[6]

The Cross-Validation Protocol

A pre-approved protocol is crucial and should include:

  • Objective and Scope: Clearly state the purpose of the cross-validation.

  • Responsibilities: Define the roles of the originating and receiving laboratories.

  • Materials and Methods: Detail the specific analytical procedures, reagents, and standards to be used.

  • Samples for Analysis: A set of identical samples, including standards and representative batches of 8-Chloro-6-hydroxyoctanoic acid ethyl ester, should be analyzed by both laboratories.

  • Acceptance Criteria: Pre-defined criteria for comparing the results from both laboratories.

  • Statistical Analysis Plan: The statistical methods to be used for data comparison.[7]

Experimental Design for Cross-Validation
  • Sample Selection: The originating laboratory prepares a set of at least three different batches of 8-Chloro-6-hydroxyoctanoic acid ethyl ester with varying purity or enantiomeric excess.

  • Blinding: A portion of the samples can be blinded to the receiving laboratory to ensure an unbiased assessment.

  • Analysis: Both laboratories analyze the samples in replicate (e.g., n=3) using the validated analytical method.

  • Data Comparison: The results are then statistically compared.

Illustrative Acceptance Criteria for Method Transfer:

TestAcceptance Criteria
Assay/Purity The absolute difference between the mean results of the two laboratories should be ≤ 2.0%.
Enantiomeric Purity The absolute difference in the percentage of the minor enantiomer should be ≤ 0.5%.
Impurity Quantification For impurities >0.1%, the absolute difference between the mean results should be ≤ 0.05%.
Statistical Evaluation

While simple comparison of means is useful, more robust statistical methods are recommended for a thorough cross-validation.[8] A two one-sided tests (TOST) procedure for equivalence is a powerful tool.[9] Additionally, plotting the difference between the results of the two labs against their mean (a Bland-Altman plot) can provide a visual assessment of the agreement across the analytical range.[10]

Visualizing the Workflow

Analytical Method Validation Workflow

Analytical Method Validation Workflow cluster_Plan Planning cluster_Execute Execution cluster_Report Reporting Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Technique (HPLC/GC) Define_ATP->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity_Range Linearity & Range Develop_Protocol->Linearity_Range Accuracy Accuracy Develop_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Develop_Protocol->Precision LOD_LOQ LOD & LOQ Develop_Protocol->LOD_LOQ Robustness Robustness Develop_Protocol->Robustness Analyze_Data Analyze Data vs. Acceptance Criteria Specificity->Analyze_Data Linearity_Range->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: A flowchart illustrating the key stages of analytical method validation.

Cross-Validation (Method Transfer) Workflow

Cross-Validation Workflow cluster_LabA Originating Laboratory cluster_LabB Receiving Laboratory cluster_Compare Comparison & Reporting Validated_Method_A Validated Analytical Method Prepare_Samples Prepare & Ship Samples Validated_Method_A->Prepare_Samples Analyze_Samples_A Analyze Samples Prepare_Samples->Analyze_Samples_A Receive_Samples Receive & Store Samples Prepare_Samples->Receive_Samples Shipment Statistical_Analysis Statistical Comparison of Results Analyze_Samples_A->Statistical_Analysis Analyze_Samples_B Analyze Samples per Protocol Receive_Samples->Analyze_Samples_B Analyze_Samples_B->Statistical_Analysis Cross_Validation_Report Generate Cross-Validation Report Statistical_Analysis->Cross_Validation_Report

Caption: A schematic representing the workflow for cross-validating an analytical method between two laboratories.

Conclusion

The cross-validation of analytical methods for 8-Chloro-6-hydroxyoctanoic acid ethyl ester is a critical exercise in ensuring data integrity throughout the drug development lifecycle. By carefully selecting and validating appropriate analytical techniques, such as chiral HPLC and GC, and by executing a well-defined cross-validation protocol, organizations can be confident in the consistency and reliability of their analytical results, regardless of where they are generated. This commitment to scientific rigor is fundamental to the successful development of safe and effective pharmaceuticals.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Cyberlipid. (n.d.). FA derivatization. Retrieved from [Link]

  • Dr. Maisch HPLC GmbH. (2021, April 20). Dr. Maisch: Chiral HPLC - from Basics to the Latest and Unique Novelties [Video]. YouTube. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Medfiles. (2023, May 9). Best practices for analytical method transfers. Retrieved from [Link]

  • Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistics for Laboratory Method Comparison Studies. Retrieved from [Link]

  • ResearchGate. (2014, November 3). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link]

  • BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • Carstensen, B. (2011, September 28). Statistical Analysis of Method Comparison studies. Retrieved from [Link]

  • Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • CASSS. (n.d.). Comparative Analytical Method Transfer. Retrieved from [Link]

  • International Journal of Metrology and Quality Engineering. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

  • Agilent. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester

For researchers and professionals in drug development and medicinal chemistry, the efficient and stereoselective synthesis of key intermediates is paramount. 8-Chloro-6-hydroxyoctanoic acid ethyl ester is a critical chir...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and stereoselective synthesis of key intermediates is paramount. 8-Chloro-6-hydroxyoctanoic acid ethyl ester is a critical chiral building block, most notably utilized in the synthesis of (R)-α-lipoic acid, a potent antioxidant with significant therapeutic applications.[1][2] This guide provides an in-depth comparison of the primary synthetic methodologies for this valuable compound, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction: The Significance of a Chiral Precursor

The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. (R)-α-lipoic acid, the biologically active enantiomer, necessitates a synthetic route that can introduce and maintain the correct chirality. 8-Chloro-6-hydroxyoctanoic acid ethyl ester serves as a pivotal precursor, with the hydroxyl group at the C6 position being the key chiral center that dictates the final stereochemistry of the target molecule. Consequently, the choice of synthesis method for this intermediate is a critical decision, impacting not only yield and purity but also the enantioselectivity and overall economic viability of the process. This guide will dissect the two predominant synthetic pathways: the reduction of a keto-ester precursor and the construction of the carbon skeleton via malonic ester synthesis.

Method 1: Reduction of Ethyl 8-Chloro-6-oxooctanoate

The most prevalent and industrially relevant approach to 8-Chloro-6-hydroxyoctanoic acid ethyl ester is the reduction of its corresponding ketone, ethyl 8-chloro-6-oxooctanoate. This precursor is typically synthesized via a Friedel-Crafts acylation reaction between 6-chloro-6-oxohexanoic acid ethyl ester and ethylene, catalyzed by aluminum trichloride.[2] The subsequent reduction of the ketone at the C6 position is the critical step, for which several methods exist, ranging from classical chemical reductions to highly selective biocatalytic processes.

Chemical Reduction: The Achiral Approach

Standard chemical reducing agents, such as sodium borohydride (NaBH₄), are effective for the conversion of ethyl 8-chloro-6-oxooctanoate to the desired alcohol. This method is straightforward, high-yielding, and relatively inexpensive, making it suitable for producing the racemic mixture of 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

The underlying mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide, typically during aqueous workup, yields the secondary alcohol. While efficient, this method lacks stereocontrol, producing a 1:1 mixture of the (R) and (S) enantiomers. For applications requiring a specific enantiomer, a subsequent resolution step, such as enzymatic resolution, would be necessary.[2]

Experimental Protocol: Sodium Borohydride Reduction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethyl 8-chloro-6-oxooctanoate (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of aqueous ammonium chloride or 1N HCl at 0 °C.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

Chemoenzymatic Synthesis: The Stereoselective Approach

For the direct synthesis of enantiomerically pure 8-Chloro-6-hydroxyoctanoic acid ethyl ester, chemoenzymatic methods employing ketoreductases (KREDs) are the state-of-the-art. These biocatalysts offer exceptional stereoselectivity, operating under mild reaction conditions and providing a greener alternative to chiral chemical catalysts.

The mechanism of KREDs involves the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl carbon of the substrate. The enzyme's chiral active site orients the substrate in a specific conformation, leading to the formation of predominantly one enantiomer of the alcohol. A co-enzyme regeneration system, such as glucose dehydrogenase (GDH), is often employed to recycle the expensive NADPH cofactor, making the process economically viable on a larger scale.

A high-throughput screening of various ketoreductases identified HGD-1 as a highly effective enzyme for the synthesis of (R)-6-hydroxy-8-chlorooctanoate ethyl ester.[3] This chemoenzymatic approach provides a direct route to the desired enantiomer with high conversion and yield.

Experimental Protocol: Chemoenzymatic Reduction with HGD-1 [3]

  • Reaction Mixture Preparation: In a temperature-controlled reactor, prepare a buffered aqueous solution (pH 6.5-7.5).

  • Addition of Reagents: Add ethyl 8-chloro-6-oxooctanoate to a concentration of 50 g/L. Subsequently, add the ketoreductase HGD-1 (3 g/L), glucose dehydrogenase (4 g/L) as the cofactor regeneration enzyme, and the NADPH cofactor (0.05 g/L).

  • Reaction Conditions: Maintain the reaction temperature between 25-30 °C and stir for 4 hours.

  • Monitoring and Workup: Monitor the substrate conversion by HPLC. Once the reaction is complete, extract the product with a suitable organic solvent.

  • Purification: Dry the organic phase and remove the solvent under reduced pressure to obtain the enantiomerically enriched 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

Method 2: Malonic Ester Synthesis

An alternative approach to constructing the carbon backbone of 8-Chloro-6-hydroxyoctanoic acid ethyl ester is through the malonic ester synthesis. This classical organic synthesis method allows for the formation of carbon-carbon bonds through the alkylation of diethyl malonate.

The synthesis commences with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction. For the synthesis of the target molecule, a suitable six-carbon electrophile with a protected or masked hydroxyl group and a terminal leaving group would be required. Subsequent hydrolysis of the ester groups followed by decarboxylation would yield an intermediate that can be converted to the final product. While versatile, this multi-step route can be lower yielding and less atom-economical compared to the reduction pathway.

Generalized Experimental Protocol: Malonic Ester Synthesis

  • Enolate Formation: In a suitable flask, dissolve diethyl malonate in absolute ethanol. Add sodium ethoxide to generate the malonate enolate.

  • Alkylation: Add the appropriate alkyl halide (e.g., a 6-halo-1-hexanol derivative) to the enolate solution and reflux the mixture.

  • Hydrolysis and Decarboxylation: After the alkylation is complete, add an aqueous acid solution and heat the mixture to hydrolyze the ester groups and induce decarboxylation, yielding a substituted carboxylic acid.

  • Esterification and Chlorination: The resulting carboxylic acid would then need to undergo esterification to the ethyl ester and a chlorination step to introduce the chloro group at the 8-position to arrive at the final product.

Comparative Analysis

ParameterChemical Reduction (NaBH₄)Chemoenzymatic Reduction (HGD-1)[3]Malonic Ester Synthesis
Starting Material Ethyl 8-chloro-6-oxooctanoateEthyl 8-chloro-6-oxooctanoateDiethyl malonate, 6-carbon electrophile
Key Reagents Sodium borohydrideKetoreductase HGD-1, NADPH, GDHSodium ethoxide, alkyl halide
Stereoselectivity RacemicHigh (produces (R)-enantiomer)Racemic (unless chiral starting materials are used)
Yield High>92%Moderate to High (multi-step)
Reaction Conditions Low temperature (0-10 °C)Mild (25-30 °C, aqueous buffer)Reflux temperatures
Advantages Simple, inexpensive, high yieldHigh stereoselectivity, green chemistryVersatile for carbon chain extension
Disadvantages Produces a racemic mixtureHigher initial cost (enzyme, cofactor)Multi-step, potentially lower overall yield, less atom-economical

Visualizing the Synthetic Workflows

Synthesis_Workflow cluster_0 Method 1: Reduction Pathway cluster_1 Method 2: Malonic Ester Pathway A Ethyl 8-chloro-6-oxooctanoate B Chemical Reduction (e.g., NaBH₄) A->B Achiral C Chemoenzymatic Reduction (e.g., HGD-1, NADPH) A->C Stereoselective D Racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester B->D E (R)-8-Chloro-6-hydroxyoctanoic acid ethyl ester C->E F Diethyl Malonate + 6-Carbon Electrophile G Alkylation F->G H Hydrolysis & Decarboxylation G->H I Further Modifications H->I J Racemic 8-Chloro-6-hydroxyoctanoic acid ethyl ester I->J

Caption: Comparative workflows for the synthesis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

Conclusion and Future Outlook

The synthesis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester is a well-established process, with the reduction of the corresponding keto-ester being the most direct and efficient route. For applications where the racemic mixture is acceptable, chemical reduction with sodium borohydride offers a simple and high-yielding method. However, for the production of the therapeutically important (R)-enantiomer, the chemoenzymatic approach using a stereoselective ketoreductase like HGD-1 is demonstrably superior, providing direct access to the chiral product in high yield and enantiomeric purity under environmentally benign conditions.[3]

The malonic ester synthesis, while a cornerstone of organic chemistry, represents a more convoluted and less atom-economical pathway for this specific target. Future research will likely continue to focus on the discovery and engineering of novel ketoreductases with improved activity, stability, and substrate scope, further solidifying the position of biocatalysis as the premier method for the synthesis of this and other valuable chiral intermediates.

References

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Malonic ester synthesis. Grokipedia. [Link]

  • Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. [Link]

  • Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]

  • Malonic Ester Synthesis. Chemistry LibreTexts. [Link]

  • Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemoenzymatic Method. ResearchGate. [Link]

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An. Semantic Scholar. [Link]

  • CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae. ResearchGate. [Link]

  • RU2176641C2 - 8-CHLORO-6-SULFONYLHYDROXYOCTANOIC ACIDS AND METHOD OF THEIR SYNTHESIS, THEIR ESTERS AND METHOD OF THEIR SYNTHESIS, 6,8-DICHLOROOCTANOIC ACID ESTERS AND METHOD OF THEIR SYNTHESIS, METHOD OF SYNTHESIS OF 6,8-DICHLOROOCTANOIC ACIDS AND METHOD OF SYNTHESIS OF α-LIPOIC ACID (VERSIONS).

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Validation

assessing the scalability of different 8-Chloro-6-hydroxyoctanoic acid ethyl ester synthesis protocols

Executive Summary Ethyl 8-chloro-6-hydroxyoctanoate (CAS 1070-65-1) is the pivotal "chiral switch" intermediate in the synthesis of Alpha-Lipoic Acid (ALA).[1] While racemic ALA is a commodity antioxidant, the pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 8-chloro-6-hydroxyoctanoate (CAS 1070-65-1) is the pivotal "chiral switch" intermediate in the synthesis of Alpha-Lipoic Acid (ALA).[1] While racemic ALA is a commodity antioxidant, the pharmaceutical sector increasingly demands (R)-(+)-Alpha-Lipoic Acid , necessitating high enantiomeric excess (ee) in the hydroxy precursor.[1]

This guide assesses the scalability of the two dominant synthesis protocols:

  • Protocol A (Chemical Reduction): Sodium Borohydride (NaBH₄) reduction. High throughput, low material cost, but yields a racemate requiring downstream resolution.[1]

  • Protocol B (Biocatalytic Reduction): Ketoreductase (KRED) mediated asymmetric reduction.[1] High initial cost, but yields >99% ee, eliminating resolution steps.[1]

Verdict: Protocol A is superior for commodity-grade racemic ALA.[1] Protocol B is the only viable route for pharmaceutical-grade (R)-ALA scale-up due to the poor atom economy of resolving the racemate from Protocol A.[1]

Synthesis Pathway & Logic

The synthesis generally begins with the Friedel-Crafts acylation of ethylene with ethyl 6-chloro-6-oxohexanoate (derived from adipic acid) to form the ketone precursor: Ethyl 8-chloro-6-oxooctanoate .[1] The divergence point is the reduction of the C6 ketone.

SynthesisPathway Start Ethyl 6-chloro-6-oxohexanoate (Adipyl Chloride derivative) Ketone Ethyl 8-chloro-6-oxooctanoate (The Divergence Point) Start->Ketone AlCl3, CH2Cl2 Ethylene Ethylene (Gas) Ethylene->Ketone NaBH4 Reagent: NaBH4 (Chemical Red.) Ketone->NaBH4 Route A KRED Biocatalyst: KRED (NADH dependent) Ketone->KRED Route B Racemate Racemic Ethyl 8-chloro-6-hydroxyoctanoate (50% R / 50% S) NaBH4->Racemate Resolution Enzymatic Resolution (Lipase) Racemate->Resolution Waste Discard (S)-Isomer (50% Mass Loss) Resolution->Waste ChiralProd (R)-Ethyl 8-chloro-6-hydroxyoctanoate (>99% ee) Resolution->ChiralProd Hydrolysis/Purification KRED->ChiralProd Direct Asymmetric Red.

Figure 1: Divergent synthesis pathways.[1] Route A requires a wasteful resolution step for chiral applications, whereas Route B is atom-economical for the (R)-enantiomer.[1]

Detailed Protocol Assessment

Protocol A: Chemical Reduction (NaBH₄)

Best for: Racemic Alpha-Lipoic Acid (Nutraceuticals).[1]

This protocol relies on the non-selective hydride transfer from borohydride to the ketone. While chemically straightforward, the scalability is limited by safety parameters regarding hydrogen evolution and heat management.

Scalability Challenges:

  • Exotherm Control: The reaction is highly exothermic (-150 kcal/mol).[1] At scale (>100kg), dosing must be strictly controlled to prevent thermal runaway.[1]

  • Quenching Hazard: Quenching excess NaBH₄ releases massive volumes of hydrogen gas (

    
    ).[1][2][3] Ventilation capacity often bottlenecks the batch size.[1]
    

Step-by-Step Methodology:

  • Charge: Load Ethyl 8-chloro-6-oxooctanoate (1.0 eq) into a reactor with Ethanol (5 vol). Cool to 0–5°C.[1]

  • Dosing: Prepare a solution of NaBH₄ (0.35 eq) in 0.5% NaOH (stabilizer). Add dropwise over 2 hours. Critical: Maintain internal temp <10°C to minimize ester hydrolysis.

  • Reaction: Stir for 1 hour. Monitor via TLC/HPLC for disappearance of ketone.

  • Quench: Slowly add Acetone (0.5 eq) to consume unreacted hydride (forms isopropanol, no gas evolution). Then, adjust pH to 6.0 with 10% HCl.[1] Warning: Direct acid quench without acetone pre-treatment causes violent H₂ foaming.[1]

  • Workup: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate.[1] Dry and concentrate.

Protocol B: Biocatalytic Reduction (KRED)

Best for: (R)-Alpha-Lipoic Acid (Pharmaceuticals).[1]

This protocol utilizes an engineered Ketoreductase (KRED) and a cofactor regeneration system (Glucose Dehydrogenase - GDH).[1] It operates under mild aqueous conditions.[1][2][4]

Scalability Challenges:

  • Emulsion Formation: The substrate is an oil; the enzyme is aqueous. High agitation speeds are required, which can denature shear-sensitive enzymes.[1]

  • Substrate Inhibition: High concentrations of the chlorinated ketone can deactivate the enzyme. Fed-batch dosing is required.[1]

Step-by-Step Methodology:

  • Buffer Prep: Prepare 100mM Potassium Phosphate buffer (pH 7.0) containing NADP+ (0.5 g/L) and Glucose (1.5 eq).[1]

  • Enzyme Charge: Add KRED (e.g., Codexis or equivalent screening hit) and GDH to the buffer.[1]

  • Substrate Addition: Dissolve Ethyl 8-chloro-6-oxooctanoate in Isopropyl Alcohol (IPA) (10% v/v of total volume) to improve solubility. Add to the aqueous phase.[1][2]

  • Reaction: Stir at 30°C. Maintain pH 7.0 via automatic titration with 1M NaOH (gluconic acid byproduct lowers pH).

  • Completion: Reaction typically completes in 12–24 hours (>99% conversion).

  • Workup: Add Celite, filter to remove protein sludge (prevents emulsion). Extract with MTBE.[1]

Comparative Data Matrix

The following data contrasts the performance of both protocols at a pilot scale (10kg input).

MetricProtocol A (Chemical)Protocol B (Biocatalytic)
Reagent Cost Low (NaBH₄ is commodity)High (Enzyme + Cofactor)
Yield (Molar) 92% (Racemic)88% (Chiral)
Stereoselectivity 0% ee (Racemic)>99% ee (R-isomer)
Atom Economy High (for racemate)High (for chiral)
E-Factor (Waste) 5.2 kg waste / kg product12.5 kg waste / kg product (Water intensity)
Safety Profile High Risk (H₂ gas, Thermal)Low Risk (Ambient temp, aqueous)
Downstream Simple distillationFiltration + Phase separation
Scalability Decision Logic

For the production of (R)-ALA, Protocol A requires a subsequent lipase resolution step. This effectively doubles the cost and halves the yield (theoretical max 50%).[1] Therefore, despite the higher upfront cost of Protocol B, it is the only scalable route for the chiral drug.

DecisionTree Demand Target Product Requirement? Racemic Racemic ALA (Supplement Grade) Demand->Racemic Chiral (R)-ALA (Pharma Grade) Demand->Chiral RouteA Select Protocol A (NaBH4 Reduction) Racemic->RouteA Lowest Cost RouteB Select Protocol B (KRED Biocatalysis) Chiral->RouteB High ee% Required Warning Resolution Step (50% Yield Loss) RouteA->Warning If Chiral needed:

Figure 2: Decision logic for selecting the synthesis protocol based on end-product requirements.

References

  • Vertex AI Search. (2025).[1][3] Synthesis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester scale up. 5[1][3][4]

  • Benchchem. (n.d.).[1] 8-Chloro-6-hydroxyoctanoic acid ethyl ester | 1070-65-1.[1][6][7][8][9] 7

  • Google Patents. (n.d.).[1] CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.[1][5] 5[1][4]

  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. 2[1][3][4]

  • MDPI. (2023).[1] Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate. 4

  • Google Patents. (n.d.).[1] CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.[1] 9

Sources

Comparative

economic analysis of various synthetic pathways to 8-Chloro-6-hydroxyoctanoic acid ethyl ester

Executive Summary Ethyl 8-chloro-6-hydroxyoctanoate (CAS: 1070-65-1) is the pivotal "gatekeeper" intermediate in the synthesis of -Lipoic Acid (ALA) , a high-value antioxidant and therapeutic agent for diabetic neuropath...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 8-chloro-6-hydroxyoctanoate (CAS: 1070-65-1) is the pivotal "gatekeeper" intermediate in the synthesis of


-Lipoic Acid (ALA) , a high-value antioxidant and therapeutic agent for diabetic neuropathy. The economic viability of ALA manufacturing hinges almost entirely on the efficiency of this specific step: the reduction of the ketone precursor (Ethyl 8-chloro-6-oxooctanoate) to the hydroxyl species.

This guide compares the Classical Chemical Reduction (NaBH


) against the Biocatalytic Asymmetric Reduction  (KRED). While chemical routes offer lower upfront reagent costs, they incur debilitating downstream costs due to the lack of stereoselectivity (producing racemates). Conversely, biocatalytic routes, once considered niche, have matured into the economic gold standard, offering >99% enantiomeric excess (ee) and eliminating the need for wasteful chiral resolution.

The Precursor Landscape: Establishing the Baseline

Before analyzing the divergence in reduction technologies, we must establish the common starting point. Both pathways typically utilize Ethyl 8-chloro-6-oxooctanoate , synthesized via Friedel-Crafts acylation.

Standard Precursor Synthesis:

  • Starting Material: Monoethyl adipate.

  • Activation: Conversion to acid chloride (using

    
    ).
    
  • Acylation: Reaction with Ethylene gas (

    
    ) catalyzed by 
    
    
    
    .
  • Result: Ethyl 8-chloro-6-oxooctanoate.

Note: This step is highly exothermic. Recent process intensification uses graphite condensers and loop reactors to manage the heat load, improving yield by ~10% [1].

Pathway A: Classical Chemical Reduction (The Baseline)

Mechanism & Protocol

This pathway utilizes Sodium Borohydride (


), a robust and inexpensive hydride donor. However, it attacks the ketone from both faces with equal probability, resulting in a racemic mixture (

).

Protocol:

  • Solvent: Dichloroethane or Methanol.

  • Reagent:

    
     (0.5 - 0.7 eq).
    
  • Conditions: 0°C to 10°C, 2-4 hours.

  • Quench: Aqueous HCl.

  • Downstream (The Bottleneck): To obtain the bioactive (

    
    )-enantiomer (required for (
    
    
    
    )-ALA), the racemate must undergo Chiral Resolution using a resolving agent like (
    
    
    )-
    
    
    -methylbenzylamine.
Technical & Economic Analysis
  • Atom Economy (Reaction): High.

  • Process Efficiency (Overall): Low . The resolution step inherently discards 50% of the product (the (

    
    )-isomer) unless a complex racemization/recycling loop is installed.
    
  • E-Factor (Waste/Product): High (>25). Large volumes of solvent are required for crystallization during resolution.

Workflow Visualization

ChemicalRoute Start Ethyl 8-chloro-6-oxooctanoate Product Racemic Product (50% R / 50% S) Start->Product Reduction Reagent NaBH4 / MeOH Reagent->Product Resolution Chiral Resolution (alpha-methylbenzylamine) Product->Resolution Waste Waste (S-Isomer) ~50% Loss Resolution->Waste Final Pure (R)-Ethyl 8-chloro-6-hydroxyoctanoate Resolution->Final Crystallization

Figure 1: The linear flow of chemical reduction highlights the critical yield loss at the resolution stage.

Pathway B: Biocatalytic Asymmetric Reduction (The Standard)

Mechanism & Protocol

This pathway employs Ketoreductases (KREDs) or Carbonyl Reductases (CR) . These enzymes transfer a hydride from a cofactor (NADH or NADPH) to the ketone with exquisite stereocontrol. To make this economically viable, a "Cofactor Regeneration System" (e.g., Glucose Dehydrogenase/GDH) is coupled to the reaction to recycle the expensive cofactor.

Protocol:

  • Solvent: Biphasic system (Butyl Acetate / Phosphate Buffer pH 7.0).

  • Catalyst: Recombinant E. coli expressing KRED (e.g., from Candida parapsilosis) and GDH.

  • Substrate Loading: 100 - 200 g/L (High loading is critical for economics).

  • Co-substrate: Glucose (1.2 eq) for cofactor regeneration.

  • Conditions: 30°C, 12-24 hours.

Technical & Economic Analysis
  • Stereoselectivity: >99% ee.[1][2][3][4] No resolution required.

  • Yield: >95% isolated yield.

  • Cost Drivers: Enzyme production and Glucose.[4] However, immobilized enzymes can be recycled.

  • Throughput: High substrate tolerance (up to 1M) has been demonstrated in biphasic systems [2].

Pathway Visualization

BioRoute cluster_cycle Enzymatic Cycle Substrate Ketone Precursor Product (R)-Hydroxy Ester (>99% ee) Substrate->Product Reduction KRED KRED Enzyme NADH NADH NAD NAD+ NADH->NAD Hydride Transfer NAD->NADH Regeneration GDH GDH (Recycling) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Figure 2: The coupled enzymatic cycle demonstrates how expensive cofactors are recycled, driving down the cost of goods.

Comparative Economic Analysis

The following table synthesizes data from industrial patents and process chemistry literature to provide a direct comparison.

MetricPathway A: Chemical (

)
Pathway B: Biocatalytic (KRED)
Reagent Cost Low ($)Medium (

) (Enzymes)
Stereoselectivity (ee) 0% (Racemic)>99%
Theoretical Yield 50% (after resolution)100%
E-Factor (Waste) High (Solvents + Unwanted Isomer)Low (Biodegradable buffer)
Capital Expenditure Low (Standard reactors)Medium (Fermentation cap. needed)
Cycle Time Short (Reaction) + Long (Resolution)Medium (12-24h Reaction)
Scalability LinearHigh (Batch or Continuous)
The "Hidden" Cost of Chemical Synthesis

While


 is cheap (

S$)-isomer constitutes a significant environmental liability (Scope 3 emissions).
The Biocatalytic Advantage

Modern enzyme engineering has reduced the cost contribution of the biocatalyst to <5% of the total manufacturing cost. The ability to run these reactions at high substrate concentrations (200g/L) in biphasic media [3] means that reactor volume efficiency is comparable to chemical synthesis, but with double the effective yield of the desired isomer.

Recommendations & Future Outlook

For any pharmaceutical or nutraceutical entity developing (


)-Alpha Lipoic Acid:
  • Adopt Pathway B (Biocatalysis): It is the only economically sustainable route for the chiral product. The "Green Premium" is actually a discount due to yield doubling.

  • Investigate Continuous Flow: Recent studies suggest that immobilizing KREDs in flow reactors can further reduce enzyme consumption and improve space-time yields [4].

  • Solvent Selection: Move toward Deep Eutectic Solvents (DES) or biphasic systems (Butyl Acetate/Water) to handle the poor water solubility of the chlorinated substrate without inhibiting the enzyme.

DecisionMatrix Decision Target Molecule Requirement Racemic Racemic ALA OK? (Low Value) Decision->Racemic Chiral (R)-ALA Required? (High Value) Decision->Chiral RouteA Use Chemical Route (NaBH4) Racemic->RouteA Yes Chiral->RouteA Not Viable (Cost Prohibitive) RouteB Use Biocatalytic Route (KRED) Chiral->RouteB Mandatory

Figure 3: Decision matrix for process selection based on final product stereochemistry requirements.

References

  • Patent CN102731307B. Preparation method of ethyl 6-oxo-8-chloro-caprylate. (2012). Describes the improved Friedel-Crafts acylation using loop reactors and graphite condensers. Link

  • MDPI. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate... (2023).[5][6][7] Provides protocols for high-loading biphasic biocatalysis relevant to chlorinated esters. Link

  • ResearchGate. Enzymatic Reduction of Ketones in “Micro-aqueous” Media. Demonstrates the viability of reducing substrate inhibition in biphasic systems. Link

  • BenchChem. 8-Chloro-6-hydroxyoctanoic acid ethyl ester Properties & Applications. Overview of the chemical reduction limitations. Link

  • Patent CN116283573A. Method for synthesizing 6-hydroxyl-8-chlorooctanoic acid ethyl ester. Comparison of thionyl chloride usage and intermediate handling. Link

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Synthetic vs. Commercial 8-Chloro-6-hydroxyoctanoic acid ethyl ester

For researchers and professionals in drug development, the purity and structural integrity of key intermediates are paramount. 8-Chloro-6-hydroxyoctanoic acid ethyl ester is a critical precursor in the synthesis of α-lip...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity and structural integrity of key intermediates are paramount. 8-Chloro-6-hydroxyoctanoic acid ethyl ester is a critical precursor in the synthesis of α-lipoic acid, a potent antioxidant with numerous pharmaceutical applications.[1] Ensuring the quality of this starting material, whether synthesized in-house or procured from a commercial vendor, is a crucial first step in any synthetic workflow.

This guide provides a comprehensive framework for the spectroscopic comparison of synthetically prepared versus commercially available 8-Chloro-6-hydroxyoctanoic acid ethyl ester. As access to commercial spectral data is often restricted, this guide will focus on establishing a baseline of expected spectroscopic characteristics. This allows researchers to validate their own synthetic products and assess the quality of commercial batches.

Expected Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for 8-Chloro-6-hydroxyoctanoic acid ethyl ester based on its known chemical structure. This idealized data serves as a benchmark for comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of hydrogen atoms. For 8-Chloro-6-hydroxyoctanoic acid ethyl ester, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different protons in the molecule.

Table 1: Predicted ¹H NMR Data for 8-Chloro-6-hydroxyoctanoic acid ethyl ester

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet (q)2H-O-CH₂ -CH₃
~3.80Multiplet (m)1H-CH (OH)-
~3.65Triplet (t)2H-CH₂ -Cl
~2.30Triplet (t)2H-CH₂ -C(O)O-
~1.85Multiplet (m)2H-CH(OH)-CH₂ -CH₂Cl
~1.65Multiplet (m)2H-CH₂ -CH₂-C(O)O-
~1.45Multiplet (m)2H-CH₂-CH₂ -CH₂-C(O)O-
~1.25Triplet (t)3H-O-CH₂-CH₃
~1.5-2.0 (broad)Singlet (s)1H-OH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule. The expected ¹³C NMR spectrum for 8-Chloro-6-hydroxyoctanoic acid ethyl ester would show distinct peaks for each of the ten carbon atoms in its structure.

Table 2: Predicted ¹³C NMR Data for 8-Chloro-6-hydroxyoctanoic acid ethyl ester

Chemical Shift (δ, ppm)Assignment
~173.5C (O)O-
~69.0-C H(OH)-
~60.5-O-C H₂-CH₃
~45.0-C H₂-Cl
~38.0-CH(OH)-C H₂-CH₂Cl
~34.0-C H₂-C(O)O-
~32.0-C H₂-CH₂-C(O)O-
~25.0-CH₂-C H₂-CH₂-C(O)O-
~14.2-O-CH₂-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 8-Chloro-6-hydroxyoctanoic acid ethyl ester is expected to show characteristic absorption bands for the hydroxyl, ester, and alkyl halide functional groups.

Table 3: Predicted IR Absorption Bands for 8-Chloro-6-hydroxyoctanoic acid ethyl ester

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (hydroxyl)
~2930, ~2860MediumC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1240, ~1170StrongC-O stretch (ester)
~725MediumC-Cl stretch (alkyl chloride)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 8-Chloro-6-hydroxyoctanoic acid ethyl ester, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions. Due to the presence of chlorine, isotopic peaks for ions containing chlorine ([M+2]⁺) would also be expected.

Table 4: Predicted Mass Spectrometry Data for 8-Chloro-6-hydroxyoctanoic acid ethyl ester

m/zInterpretation
222/224[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes)
205/207[M - OH]⁺
177/179[M - OCH₂CH₃]⁺
145[M - C₄H₈Cl]⁺
101[C₄H₅O₃]⁺

Experimental Protocols

To obtain high-quality spectroscopic data for comparison, the following standardized protocols are recommended.

Sample Preparation
  • Synthetic Sample: The crude synthetic product should be purified prior to analysis, for example, by column chromatography on silica gel. The purified product should be dried under high vacuum to remove residual solvents.

  • Commercial Sample: The commercial sample should be used as received, assuming it is of high purity.

Acquisition of Spectroscopic Data
  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Process the data using appropriate NMR software.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Place a small amount of the liquid sample directly on the ATR crystal.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum using a mass spectrometer with an Electron Ionization (EI) source.

    • Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40-300.

Data Interpretation and Comparison

When comparing the spectra of a synthetic sample to the expected data and a commercial reference, researchers should look for:

  • Presence of Expected Signals: Confirmation of all the predicted peaks in the ¹H NMR, ¹³C NMR, IR, and MS spectra provides strong evidence for the correct structure.

  • Absence of Impurity Signals: The absence of unexpected peaks is crucial for confirming the purity of the sample. Potential impurities from the synthesis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester could include unreacted starting materials or byproducts.

  • Chemical Shift and Coupling Constant Correlation: The chemical shifts and coupling constants in the ¹H NMR spectrum should closely match the expected values.

  • Fragmentation Pattern Consistency: The fragmentation pattern in the mass spectrum should be consistent with the expected fragmentation of the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates the workflow for the spectroscopic analysis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthetic Synthetic Sample (Purified & Dried) NMR NMR Spectroscopy (¹H & ¹³C) Synthetic->NMR IR IR Spectroscopy (FTIR-ATR) Synthetic->IR MS Mass Spectrometry (EI) Synthetic->MS Commercial Commercial Sample (As Received) Commercial->NMR Commercial->IR Commercial->MS Comparison Comparison of Spectra: - Presence of expected signals - Absence of impurities - Correlation of shifts & coupling - Consistent fragmentation NMR->Comparison IR->Comparison MS->Comparison

Figure 1: Workflow for the spectroscopic comparison of synthetic and commercial samples.

Conclusion

A thorough spectroscopic analysis is indispensable for verifying the identity and purity of 8-Chloro-6-hydroxyoctanoic acid ethyl ester. By establishing a reliable set of expected spectroscopic data and following standardized analytical protocols, researchers can confidently assess the quality of both their synthetically prepared material and commercially sourced batches. This rigorous approach to quality control is fundamental to the successful development of pharmaceutical agents like α-lipoic acid.

References

Sources

Comparative

A Senior Application Scientist's Guide to Chromatographic Column Performance for 8-Chloro-6-hydroxyoctanoic acid ethyl ester Separation

For researchers, scientists, and professionals in drug development, the efficient and precise separation of chiral intermediates is paramount. 8-Chloro-6-hydroxyoctanoic acid ethyl ester, a key chiral precursor in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and precise separation of chiral intermediates is paramount. 8-Chloro-6-hydroxyoctanoic acid ethyl ester, a key chiral precursor in the synthesis of α-lipoic acid, presents a significant analytical challenge due to its stereocenter at the C6 position.[1] This guide provides an in-depth comparison of various chromatography columns for the successful separation of this analyte, supported by established principles and experimental data from analogous compounds.

Understanding the Analyte and the Chromatographic Challenge

8-Chloro-6-hydroxyoctanoic acid ethyl ester possesses multiple functional groups—an ethyl ester, a secondary alcohol, and a primary alkyl chloride. These features, combined with its chirality, necessitate a careful selection of chromatographic techniques to achieve optimal purity and enantiomeric separation. The primary goals of chromatographic analysis for this compound are typically twofold:

  • Purity Assessment: To quantify the target analyte and separate it from starting materials, by-products, and other impurities.

  • Enantioselective Separation: To resolve the (R)- and (S)-enantiomers, which is critical for the synthesis of stereochemically pure α-lipoic acid.

This guide will explore the performance of three main categories of chromatography columns: Chiral, Reversed-Phase, and Normal-Phase.

Chiral Chromatography: The Gold Standard for Enantioseparation

Given the chiral nature of 8-Chloro-6-hydroxyoctanoic acid ethyl ester, chiral chromatography stands as the most definitive method for its enantioselective analysis. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a broad range of chiral compounds, including those with ester and hydroxyl functionalities.[2]

Recommended Chiral Columns and Expected Performance

Columns from the Daicel CHIRALPAK® series are highly referenced for their broad selectivity and high loading capacities, making them suitable for both analytical and preparative-scale separations of enantiomers.[3]

Column TypeStationary PhaseExpected Performance for 8-Chloro-6-hydroxyoctanoic acid ethyl ester
CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica-gelHigh probability of successful enantioseparation due to multiple interaction sites (pi-pi, hydrogen bonding, dipole-dipole).[4]
CHIRALPAK® IB Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gelOffers different selectivity compared to amylose-based phases and the advantage of being compatible with a wider range of solvents.[1]
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gelProvides alternative selectivity, particularly for compounds with halogenated moieties.

Causality of Performance: The separation on these columns is achieved through the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times for the (R)- and (S)-enantiomers. The phenylcarbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding (with the hydroxyl group of the analyte), dipole-dipole interactions (with the ester and chloro groups), and π-π interactions, which are all crucial for chiral recognition.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for developing a robust enantioselective method.

Objective: To separate the enantiomers of 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column:

  • CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or a similar polysaccharide-based chiral column).

Mobile Phase:

  • A typical starting mobile phase for normal-phase chiral separations is a mixture of an alkane and an alcohol, such as n-Hexane/2-Propanol (IPA) in a 90:10 (v/v) ratio.[4] The ratio can be adjusted to optimize resolution and retention time.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, a low wavelength is necessary)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis s_start Start s_dissolve Dissolve sample in n-Hexane/IPA s_start->s_dissolve s_filter Filter sample (0.45 µm) s_dissolve->s_filter h_inject Inject sample s_filter->h_inject h_separate Separation on CHIRALPAK® AD-H h_inject->h_separate h_detect UV Detection (210 nm) h_separate->h_detect h_data Data Acquisition & Analysis h_detect->h_data

Caption: Chiral HPLC workflow for enantioseparation.

Reversed-Phase Chromatography: For Purity Analysis and Polar Impurities

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a versatile technique for the analysis of moderately polar to nonpolar compounds. For 8-Chloro-6-hydroxyoctanoic acid ethyl ester, RP-HPLC is well-suited for purity determination and for separating it from more polar or less polar impurities.

Column Selection and Performance Comparison
Column TypeStationary PhaseExpected Performance for 8-Chloro-6-hydroxyoctanoic acid ethyl ester
C18 (ODS) OctadecylsilaneGood retention is expected due to the C8 alkyl chain of the analyte. This is a robust, general-purpose column for purity analysis.[5][6]
Phenyl-Hexyl Phenyl-hexyl bonded silicaMay offer alternative selectivity compared to C18, especially if aromatic impurities are present. The phenyl ring can provide π-π interactions, in addition to hydrophobic interactions from the hexyl linker.[7][8]

Causality of Performance: In reversed-phase chromatography, separation is primarily based on hydrophobic interactions between the analyte and the nonpolar stationary phase. 8-Chloro-6-hydroxyoctanoic acid ethyl ester, with its eight-carbon chain, will interact favorably with the C18 stationary phase. A Phenyl-Hexyl column introduces an aromatic functionality which can lead to different elution orders for impurities that can engage in π-π stacking.[8]

Experimental Protocol: Reversed-Phase HPLC

Objective: To assess the purity of 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

Column:

  • C18 column, 150 x 4.6 mm, 5 µm.

Mobile Phase:

  • A gradient of water (A) and acetonitrile (B) is a good starting point. A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or ELSD.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc Reversed-Phase HPLC Analysis s_start Start s_dissolve Dissolve sample in Water/Acetonitrile s_start->s_dissolve s_filter Filter sample (0.45 µm) s_dissolve->s_filter h_inject Inject sample s_filter->h_inject h_separate Gradient Separation on C18 column h_inject->h_separate h_detect UV/ELSD Detection h_separate->h_detect h_data Data Acquisition & Purity Assessment h_detect->h_data

Caption: Reversed-phase HPLC workflow for purity analysis.

Normal-Phase Chromatography: An Alternative for Isomer Separation

Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, can be an effective alternative for separating isomers and compounds with polar functional groups.[9][10] It can sometimes provide better resolution of closely related impurities than reversed-phase chromatography.

Column Selection and Performance
Column TypeStationary PhaseExpected Performance for 8-Chloro-6-hydroxyoctanoic acid ethyl ester
Silica Unbonded silicaThe hydroxyl group of the analyte will interact strongly with the silanol groups of the silica stationary phase, leading to good retention and potential for high selectivity.[11]
Cyano (CN) Cyanopropyl bonded silicaOffers a different polarity and selectivity compared to bare silica, and can be less sensitive to water content in the mobile phase.

Causality of Performance: In normal-phase chromatography, more polar compounds are more strongly retained. The separation of 8-Chloro-6-hydroxyoctanoic acid ethyl ester and its impurities would be based on the differences in the polarity of their functional groups and their ability to interact with the polar stationary phase via hydrogen bonding and dipole-dipole interactions.

Experimental Protocol: Normal-Phase HPLC

Objective: To separate 8-Chloro-6-hydroxyoctanoic acid ethyl ester from closely related polar impurities.

Instrumentation:

  • HPLC system with a UV or ELSD detector.

Column:

  • Silica column, 250 x 4.6 mm, 5 µm.

Mobile Phase:

  • An isocratic mixture of n-Hexane and Ethyl Acetate (e.g., 80:20 v/v). The proportion of the more polar solvent (Ethyl Acetate) can be adjusted to control retention.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or ELSD.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc Normal-Phase HPLC Analysis s_start Start s_dissolve Dissolve sample in n-Hexane/Ethyl Acetate s_start->s_dissolve s_filter Filter sample (0.45 µm) s_dissolve->s_filter h_inject Inject sample s_filter->h_inject h_separate Isocratic Separation on Silica column h_inject->h_separate h_detect UV/ELSD Detection h_separate->h_detect h_data Data Acquisition & Analysis h_detect->h_data

Caption: Normal-phase HPLC workflow for impurity profiling.

Gas Chromatography: A Viable Option for Volatile Analogs

For the analysis of the ethyl ester, Gas Chromatography (GC) can also be a suitable technique, particularly for assessing purity and quantifying volatile impurities. Derivatization of the hydroxyl group may be necessary to improve peak shape and thermal stability.[12][13]

Column and Method Considerations

A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be a good starting point. Temperature programming would be essential to elute the analyte and separate it from impurities with different boiling points.

Conclusion and Recommendations

The choice of chromatography column for the separation of 8-Chloro-6-hydroxyoctanoic acid ethyl ester is highly dependent on the analytical goal.

  • For enantioselective separation , chiral HPLC with a polysaccharide-based CSP, such as CHIRALPAK® AD-H , is the recommended approach.

  • For routine purity analysis , a reversed-phase C18 column provides a robust and reliable method. A Phenyl-Hexyl column can be a valuable alternative for optimizing selectivity.

  • Normal-phase chromatography on a silica column offers a powerful tool for separating closely related polar isomers and impurities.

  • Gas chromatography can be considered for purity analysis, potentially with derivatization.

It is crucial to perform thorough method development and validation for each specific application to ensure accurate and reliable results. This guide provides a scientifically grounded starting point for selecting the optimal chromatographic conditions for the analysis of this important chiral intermediate.

References

  • Chiral Technologies. CHIRALPAK® IB. [Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. [Link]

  • Phenomenex. Luna Phenyl-Hexyl HPLC Columns. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ResearchGate. Determination of lipoic acid in human plasma by HPLC-ECD using liquid-liquid and solid-phase extraction: Method development, validation and optimization of experimental parameters. [Link]

  • PubMed. Reaction of lipids containing hydroxy groups with trimethylsulfonium hydroxide: formation of O-methyl derivatives. [Link]

  • ResearchGate. How to separate isomers by Normal phase HPLC?. [Link]

  • Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x100mm, 5µm HPLC Column | 19256. [Link]

  • HPLC. Method development with CHIRALPAK® IA. [Link]

  • Advanced Materials Technology. Phenyl-Hexyl UHPLC Columns. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • PubMed. Development and validation of a reversed-phase high-performance liquid chromatographic method for the quantitation and stability of α-lipoic acid in cosmetic creams. [Link]

  • UVISON Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. [Link]

  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. [Link]

  • Velocity Scientific Solutions. Daicel Chiral HPLC Catalogue. [Link]

  • Scientific Research Publishing. Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography. [Link]

  • Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • SciELO. Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. [Link]

  • Daicel. CHIRALPAK AD-H. [Link]

  • Agilent. HPLC Separation Fundamentals. [Link]

  • The Chiral Notebook. [Link]

  • Separation Methods Technologies. Phenyl-Hexyl Columns. [Link]

  • MDPI. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. [Link]

  • ResearchGate. Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. [Link]

  • Longdom Publishing. A Simple and Specific Method for Estimation of Lipoic Acid in Hum. [Link]

  • LCGC International. Application Notes: Chiral. [Link]

Sources

Safety & Regulatory Compliance

Safety

8-Chloro-6-hydroxyoctanoic acid ethyl ester proper disposal procedures

Operational Guide: Proper Disposal of 8-Chloro-6-hydroxyoctanoic acid ethyl ester Executive Summary & Chemical Intelligence The Core Directive: 8-Chloro-6-hydroxyoctanoic acid ethyl ester is a halogenated organic interme...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 8-Chloro-6-hydroxyoctanoic acid ethyl ester

Executive Summary & Chemical Intelligence

The Core Directive: 8-Chloro-6-hydroxyoctanoic acid ethyl ester is a halogenated organic intermediate, commonly utilized in the synthesis of Thioctic Acid (Alpha-Lipoic Acid).[1] Unlike standard organic solvents, the presence of the chlorine atom at the C8 position mandates strict segregation from non-halogenated waste streams.

Operational Risk: Misclassification of this compound as general "organic waste" risks damaging standard incineration infrastructure (via HCl formation) and violating EPA restrictions on halogen content in fuel blending programs.

Chemical Profile
ParameterSpecificationOperational Implication
Chemical Name Ethyl 8-chloro-6-hydroxyoctanoatePrimary Identifier
CAS Number 1070-65-1 Use for waste tagging/manifests
Molecular Formula C₁₀H₁₉ClO₃Halogenated (Chlorine content)
Molecular Weight 222.71 g/mol N/A
Flash Point ~107.5°C (Closed Cup)Combustible (Class IIIB); not highly flammable but burns.[1][2]
Solubility Low in water; Soluble in organicsDo not attempt aqueous dilution for disposal.[1]
Key Hazards Skin/Eye Irritant; Aquatic ToxicityRequires PPE; Zero-discharge to sewer.[1]

Critical Risk Assessment (The "Why")

As researchers, we must understand the causality behind disposal protocols to ensure compliance.

  • The Halogen Factor (Incineration Physics):

    • Mechanism: When burned, the chlorine atom in this ester converts to Hydrogen Chloride (HCl) gas.

    • Consequence: Standard incinerators designed for non-halogenated waste (hydrocarbons) often lack the wet scrubbers necessary to neutralize acidic HCl fumes. This causes rapid corrosion of the combustion chamber and release of acid rain precursors.

    • Protocol: You must label this as "Halogenated Waste." This routes the waste to specialized high-temperature incinerators equipped with acid gas scrubbing systems.

  • Hydrolysis & Reactivity:

    • Mechanism: As an ethyl ester, this compound is susceptible to hydrolysis in the presence of strong bases or acids, potentially releasing ethanol and the parent chloro-hydroxy acid.

    • Consequence: Uncontrolled hydrolysis in a waste drum can generate heat (exothermic) and pressure.

    • Protocol: Ensure the waste stream pH is neutral (pH 6–8). Never commingle with strong caustic waste (e.g., Sodium Hydroxide).

Waste Stream Decision Matrix

Visualizing the decision logic prevents segregation errors at the bench.

WasteSegregation Start Waste Generation: 8-Chloro-6-hydroxyoctanoic acid ethyl ester IsPure Is the waste pure substance? Start->IsPure IsMixed Is it mixed with other solvents? IsPure->IsMixed No AssignHalo Assign to: HALOGENATED ORGANIC WASTE IsPure->AssignHalo Yes CheckCompat Check Compatibility: Are oxidizers or strong bases present? IsMixed->CheckCompat Yes AssignAq Assign to: AQUEOUS WASTE (Trace Only) IsMixed->AssignAq Mixed with >80% Water Quench ACTION: Quench/Neutralize separate stream. CheckCompat->Quench Yes (Incompatible) CheckCompat->AssignHalo No (Compatible Organics) Quench->AssignHalo Post-Treatment Label Labeling: List 'Chlorinated Ester' explicitly AssignHalo->Label

Figure 1: Decision matrix for segregating halogenated ester waste. Note the critical check for compatibility with oxidizers/bases.

Step-by-Step Disposal Protocol

This protocol is a self-validating system. Each step includes a verification check.

Phase 1: Pre-Disposal Stabilization
  • Objective: Ensure chemical stability prior to containerization.

  • Action: If the ester is a byproduct of a reaction involving strong bases (e.g., NaOH) or oxidizers, verify the pH of the mixture.

  • Validation: Use a pH strip. If pH > 10 or < 4, neutralize to pH 6–8 to prevent degradation/heat generation in the storage drum.

Phase 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Avoid: Metal containers (unless lined), as potential hydrolysis-derived acids can corrode metal over time.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Phase 3: Labeling & Documentation
  • Standard Tag: "Hazardous Waste - Halogenated Organic."

  • Constituent Listing: You must list the full chemical name. Do not use abbreviations like "Intermediate A."

    • Write: "Ethyl 8-chloro-6-hydroxyoctanoate" or "Chlorinated Octanoate Ester."[1]

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Phase 4: Accumulation & Hand-off
  • Storage: Store in a Satellite Accumulation Area (SAA) inside secondary containment (tray).

  • Timeline: Dispose of within 6 months of generation date, or immediately if the container is full.

Emergency Protocols: Spill Management

In the event of a benchtop spill (>100mL), execute the SWIMS protocol immediately.

SpillResponse Assess 1. STOP & ASSESS Is it >1L or in ventilation? Evacuate EVACUATE LAB Call EHS Assess->Evacuate Yes (Major Spill) PPE 2. PPE UP Nitrile gloves (double), Goggles, Lab Coat Assess->PPE No (Minor Spill) Contain 3. CONTAIN Use vermiculite or absorbent pads PPE->Contain Clean 4. CLEAN Scoop into bag, wash surface w/ soap/water Contain->Clean Disposal 5. DISPOSE Tag as Hazardous Waste (Debris) Clean->Disposal

Figure 2: SWIMS (Stop, Warn, Isolate, Minimize, Stand by) adapted workflow for halogenated ester spills.

Specific Decontamination: Because this is an ester, simple water rinsing is ineffective due to low solubility.

  • Absorb: Use vermiculite or clay-based absorbents.

  • Wash: Clean the surface with a dilute surfactant solution (soapy water) or a low-volatility solvent like ethanol (if compatible with the surface) to solubilize the residue.

  • Waste: All absorbent materials must be bagged and tagged as "Solid Hazardous Waste (Contaminated with Halogenated Organics)."

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12389146 (Ethyl 8-chloro-6-hydroxyoctanoate).[1] Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings: Solvents (F-Codes) and Halogenated Organic Compounds. 40 CFR Part 261.[3] Retrieved from [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 7: Disposal of Waste. National Academies Press (2011). Retrieved from [Link]1]

  • University of Wisconsin-Madison. Chemical Disposal Procedures: Halogenated vs. Non-Halogenated Solvents. Safety Department Guide. Retrieved from [Link]1]

Sources

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